Tetrabromophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrabromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRDTMSOGDWMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt) | |
| Record name | Tetrabromophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043781 | |
| Record name | Tetrabromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13810-83-8 | |
| Record name | Tetrabromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13810-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IHX0537R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Tetrabromophthalic Anhydride from Phthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tetrabromophthalic anhydride, a critical reactive flame retardant and intermediate in the production of other commercially important chemicals. The primary synthesis route involves the direct bromination of phthalic anhydride. This document details the prevalent methodologies, including reaction conditions, catalytic systems, and purification protocols. Quantitative data from various sources are summarized for comparative analysis. Detailed experimental procedures are provided, alongside graphical representations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory or industrial setting.
Introduction
Tetrabromophthalic anhydride (TBPA) is a highly effective aromatic bromine source utilized primarily as a reactive flame retardant in a variety of polymers, including unsaturated polyesters and epoxy resins.[1] Its stable chemical structure and high bromine content contribute to its efficacy in reducing the flammability of materials. Beyond its application as a flame retardant, TBPA serves as a key intermediate in the synthesis of other flame retardants and specialized chemicals.
The industrial production of TBPA predominantly relies on the electrophilic substitution of phthalic anhydride with bromine in the presence of a strong acid and, frequently, a halogenation catalyst. This guide will explore the common synthesis methodologies, focusing on the reaction chemistry, process parameters, and purification techniques.
Reaction Chemistry and Mechanisms
The synthesis of tetrabromophthalic anhydride from phthalic anhydride is an electrophilic aromatic substitution reaction. The aromatic ring of phthalic anhydride, which is deactivated by the electron-withdrawing anhydride group, requires harsh reaction conditions to achieve full bromination. The overall reaction is as follows:
C₈H₄O₃ + 4Br₂ → C₈Br₄O₃ + 4HBr
The reaction is typically carried out in a strong acidic medium, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid, which acts as both a solvent and a catalyst. The acid protonates the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. The presence of a Lewis acid catalyst, such as iodine or iron, can further enhance the reaction rate by polarizing the bromine molecule.
Synthesis Methodologies
Several methods for the synthesis of tetrabromophthalic anhydride have been reported, with the primary variations being the solvent system and the catalyst employed.
Bromination in Fuming Sulfuric Acid (Oleum)
One of the most common industrial methods involves the use of fuming sulfuric acid (oleum) as the reaction medium. The high concentration of sulfur trioxide in oleum helps to drive the reaction to completion and also oxidizes the hydrogen bromide byproduct back to bromine, which can participate in the reaction.
Bromination in Concentrated Sulfuric Acid with an Oxidizing Agent
An alternative approach utilizes concentrated sulfuric acid in conjunction with an oxidizing agent, such as hydrogen peroxide.[1][2] In this process, the hydrogen peroxide continuously oxidizes the hydrogen bromide formed during the reaction back to bromine. This method avoids the use of fuming sulfuric acid, which can be advantageous from a materials handling perspective.
Bromination in Concentrated Nitric Acid
A less common but effective method employs concentrated nitric acid as the reaction medium.[3] This method has been shown to produce tetrabromophthalic anhydride in good yields.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods.
Table 1: Reaction Conditions for Tetrabromophthalic Anhydride Synthesis
| Parameter | Method 1: Oleum | Method 2: H₂SO₄/H₂O₂ | Method 3: Nitric Acid |
| Solvent | Fuming Sulfuric Acid (Oleum, 20-80% SO₃) | Concentrated Sulfuric Acid (>90%) | Concentrated Nitric Acid |
| Brominating Agent | Bromine | Bromine and Hydrogen Peroxide (70%) | Bromine |
| Catalyst | Iodine, Iron Powder | Iodine | Not specified |
| Temperature | 50 - 110 °C | 50 - 110 °C | 50 - 65 °C |
| Reaction Time | Several hours | 1 hour (post-addition) | 22 hours |
| Molar Ratio (Br₂:Phthalic Anhydride) | 2.01 - 2.1 : 1 | ≥ 2 : 1 | Stoichiometric excess |
| Molar Ratio (H₂O₂:Phthalic Anhydride) | N/A | 2 - 4 : 1 | N/A |
| Molar Ratio (H₂SO₄:Phthalic Anhydride) | N/A | 10 - 60 : 1 | N/A |
| Reported Yield | 95% | 89% | 79% |
Experimental Protocols
The following are representative experimental protocols for the synthesis of tetrabromophthalic anhydride.
Protocol 1: Bromination in Fuming Sulfuric Acid
This protocol is based on a method yielding a high purity product.[4]
Materials:
-
Phthalic anhydride
-
Fuming sulfuric acid (60% oleum)
-
Bromine
-
Tin (IV) chloride (catalyst)
-
Sodium hydroxide solution (25%)
-
Hydrochloric acid solution (30%)
-
Activated charcoal
-
Ethyl acetate
Procedure:
-
To a suitable reactor, add 50g of fuming sulfuric acid.
-
Slowly add 10g of phthalic anhydride while stirring until completely dissolved.
-
Add 0.1g of tin (IV) chloride catalyst and continue stirring to ensure homogeneity.
-
The reaction is carried out in three temperature stages with staged addition of bromine:
-
Stage 1: Maintain the temperature at 30°C and add 5g of bromine over 4 hours.
-
Stage 2: Increase the temperature to 60°C and add another 5g of bromine over 4 hours.
-
Stage 3: Increase the temperature to 80°C and add 4g of bromine over 5 hours. In this stage, add 0.5g of tetrabromophthalic anhydride seed crystals.
-
-
After the reaction is complete, cool the mixture to 50°C and filter the precipitate.
-
The filter cake is then added to a 25% sodium hydroxide solution at 80°C, adjusting the pH to 8.
-
Add 0.5g of activated charcoal and stir.
-
Filter the mixture and acidify the filtrate with 30% hydrochloric acid to a pH of 0.1 at 93°C.
-
Cool to room temperature and extract the crude tetrabromophthalic acid with 50g of ethyl acetate.
-
The ethyl acetate is distilled off under vacuum, and the resulting solid is dehydrated by heating at 150°C to yield the final tetrabromophthalic anhydride product.
Protocol 2: Bromination in Concentrated Sulfuric Acid with Hydrogen Peroxide
This protocol is based on a patented method that avoids the use of oleum.[2]
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid
-
Bromine
-
70% Hydrogen peroxide
-
Iodine (catalyst)
-
Methanol
Procedure:
-
Prepare a solution of phthalic anhydride in concentrated sulfuric acid in a reaction vessel.
-
Add a catalytic amount of iodine.
-
Gradually add bromine and a mixture of 70% hydrogen peroxide and concentrated sulfuric acid to the phthalic anhydride solution.
-
Maintain the temperature between 64°C and 66°C during the bromine addition.
-
Maintain the temperature between 65°C and 80°C during the hydrogen peroxide mixture addition.
-
After the additions are complete, heat the mixture at 100°C for 1 hour.
-
Cool the reaction mixture.
-
Filter the precipitated tetrabromophthalic anhydride.
-
Wash the product first with water and then with a mixture of equal parts by weight of water and methanol.
-
Dry the final product.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of tetrabromophthalic anhydride.
Experimental Workflow
References
- 1. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 3. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 4. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Core Mechanisms of Action of Brominated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated flame retardants (BFRs) are a class of organobromine compounds extensively used to reduce the flammability of a wide range of consumer and industrial products. While effective in fire prevention, there is growing concern over their environmental persistence, bioaccumulation, and potential adverse effects on human health. This technical guide provides a comprehensive overview of the core mechanisms of action of BFRs, with a focus on their interactions with biological systems. We delve into the molecular and cellular pathways through which BFRs exert their endocrine-disrupting and neurotoxic effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Brominated flame retardants (BFRs) encompass a diverse group of chemicals added to polymers used in electronics, textiles, furniture, and building materials to meet fire safety standards.[1][2] Their primary function in preventing fires is well-documented and involves interference with the combustion process in both the gas and solid phases. However, the very properties that make them effective flame retardants, such as their chemical stability, also contribute to their persistence in the environment and accumulation in biological tissues.[3]
Human exposure to BFRs can occur through various pathways, including ingestion of contaminated food and dust, inhalation, and dermal contact.[3] A growing body of evidence from in vitro and in vivo studies suggests that BFRs can act as endocrine-disrupting chemicals (EDCs) and neurotoxicants, interfering with hormonal signaling, neuronal development, and function.[3][4][5] Understanding the molecular mechanisms underlying these toxic effects is crucial for assessing their health risks and for the development of safer alternatives.
This guide will explore the multifaceted mechanisms of action of BFRs, focusing on their biological activities relevant to human health.
Endocrine-Disrupting Mechanisms of Action
BFRs can interfere with the endocrine system at multiple levels, affecting the synthesis, transport, and action of various hormones, most notably thyroid hormones, estrogens, and androgens.[4][6]
Disruption of the Thyroid Hormone System
The structural similarity of some BFRs and their metabolites to thyroid hormones (THs) is a key factor in their ability to disrupt the thyroid system.[6] This disruption can occur through several mechanisms:
-
Inhibition of Thyroid Hormone Transport: Certain BFRs, particularly hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs), can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR).[6][7] This can displace thyroxine (T4) from TTR, leading to reduced circulating levels of T4.[6]
-
Alteration of Thyroid Hormone Metabolism: BFRs can inhibit the activity of enzymes involved in the metabolism of thyroid hormones, such as sulfotransferases (SULTs).[8] By inhibiting SULTs, BFRs can decrease the sulfation and subsequent elimination of thyroid hormones, potentially altering their intracellular concentrations.[8]
-
Interaction with Thyroid Hormone Receptors: Some BFRs have been shown to interact with thyroid hormone receptors (TRs), acting as either agonists or antagonists, thereby interfering with the normal transcriptional regulation of thyroid hormone-responsive genes.[9]
Interference with Estrogen and Androgen Signaling
BFRs can also impact the signaling pathways of steroid hormones, including estrogens and androgens.
-
Estrogen Receptor Interaction: Some lower-brominated PBDEs can act as agonists for the estrogen receptor (ER), mimicking the effects of estradiol.[9] Conversely, some hydroxylated PBDEs can act as ER antagonists.[9]
-
Inhibition of Estradiol Sulfotransferase (E2SULT): Certain BFRs are potent inhibitors of E2SULT, an enzyme responsible for the sulfation and inactivation of estradiol.[9] Inhibition of this enzyme can lead to increased bioavailability of endogenous estrogens.[9][10]
-
Androgen Receptor Antagonism: Several BFRs have been identified as antagonists of the androgen receptor (AR), blocking the action of androgens like testosterone.[11]
Neurotoxic Mechanisms of Action
Exposure to BFRs, particularly during critical developmental windows, has been linked to neurodevelopmental deficits.[5] The mechanisms underlying BFR-induced neurotoxicity are complex and involve multiple pathways.
-
Oxidative Stress: Some BFRs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in neuronal cells.[5]
-
Mitochondrial Dysfunction: BFRs have been shown to interfere with mitochondrial function, leading to impaired energy production and the initiation of apoptosis (programmed cell death).[5]
-
Disruption of Calcium Homeostasis: BFRs can disrupt intracellular calcium signaling, which is critical for neurotransmission and synaptic plasticity.[5]
-
Alterations in Neurotransmitter Systems: BFRs can affect the levels and function of various neurotransmitters, further contributing to their neurotoxic effects.
Quantitative Data on BFR Activity
The following tables summarize key quantitative data on the endocrine-disrupting and toxic effects of various BFRs from in vitro and in vivo studies.
Table 1: In Vitro Endocrine-Disrupting Activity of Selected BFRs
| Compound | Assay | Endpoint | IC50 / EC50 (µM) | Reference |
| BDE-19 | AR CALUX | Antagonism | < 0.1 | [8] |
| BDE-100 | AR CALUX | Antagonism | < 0.1 | [8] |
| BDE-19 | PR CALUX | Antagonism | 0.8 | [8] |
| 6OH-BDE-47 | ER CALUX | Antagonism | 0.5 | [6] |
| BDE-19 | ER CALUX | Agonism | 2.4 | [6] |
| TBBPA | E2SULT Inhibition | Inhibition | 0.016 | [6] |
| 2,4,6-TBP | TTR Binding | Competition | < 0.1 | [6] |
| TBBPA | TTR Binding | Competition | < 0.1 | [6] |
| TBB | GR CALUX | Antagonism | 1.9 | [5] |
| TBPH | GR CALUX | Antagonism | 0.3 | [5] |
Table 2: Acute Toxicity of Selected BFRs in Zebrafish Embryos
| Compound | LC50 (ppm) at 168 hpf | Reference |
| TBBPA | 1.45 | [4] |
| TBBPA-OHEE | 2.2 | [4] |
| PBCH | >2.2 | [4] |
| TBB | ~5 | [4] |
| HBCD | ~8 | [4] |
| HBB | ~12 | [4] |
| PHT4 | 18 | [4] |
| TBPH | >20 | [4] |
| DBNPG | >20 | [4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Assays for Endocrine Disruption
These are reporter gene assays used to screen for agonist and antagonist activity of chemicals on nuclear receptors.[12][13][14]
-
Principle: Cells are genetically modified to contain a hormone-responsive element linked to a luciferase reporter gene. Binding of an agonist to the receptor activates transcription of the luciferase gene, leading to light production. Antagonists block this effect.
-
Procedure Outline:
-
Culture and plate the appropriate cell line (e.g., T47D for ER-CALUX, U2OS for AR-CALUX) in 96-well plates.
-
After cell attachment, expose them to a range of concentrations of the test BFR, alone (for agonist testing) or in combination with a known receptor agonist (for antagonist testing).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
-
This competitive binding assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from TTR.[15][16][17]
-
Principle: A labeled ligand (e.g., [¹²⁵I]-T4 or a fluorescent T4 derivative) is incubated with TTR. The amount of bound label is measured. In the presence of a competing BFR, the amount of bound labeled ligand decreases.
-
Procedure Outline:
-
Incubate human TTR with a labeled T4 ligand in a buffer solution.
-
Add a range of concentrations of the test BFR.
-
After incubation to reach equilibrium, separate the bound and free labeled ligand using methods like gel filtration or by measuring changes in fluorescence polarization.
-
Quantify the amount of bound label.
-
Determine the IC50 value of the BFR from the competitive binding curve.
-
This assay measures the ability of a test compound to inhibit the enzymatic activity of E2SULT.[18][19]
-
Principle: The assay measures the conversion of [³H]-estradiol to [³H]-estradiol sulfate by E2SULT in the presence of the cofactor PAPS. An inhibitor will reduce the rate of this reaction.
-
Procedure Outline:
-
Prepare a reaction mixture containing recombinant human SULT1E1, [³H]-estradiol, and the cofactor PAPS in a suitable buffer.
-
Add a range of concentrations of the test BFR.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and separate the unreacted [³H]-estradiol from the water-soluble [³H]-estradiol sulfate using liquid-liquid extraction.
-
Quantify the amount of [³H]-estadiol sulfate formed using liquid scintillation counting.
-
Calculate the IC50 value of the BFR from the inhibition curve.
-
In Vivo Assays
The zebrafish embryo is a widely used in vivo model for assessing the developmental toxicity of chemicals.[4][20][21][22][23]
-
Principle: Zebrafish embryos are exposed to test chemicals, and various developmental and toxicological endpoints are monitored over a period of several days.
-
Procedure Outline:
-
Collect freshly fertilized zebrafish embryos.
-
Place individual embryos in the wells of a 96-well plate containing embryo medium.
-
Expose the embryos to a range of concentrations of the BFR.
-
Incubate the plates at 28.5°C for up to 120 or 168 hours post-fertilization (hpf).
-
Observe the embryos daily under a microscope to assess mortality, hatching rates, and morphological abnormalities.
-
At specific time points, other endpoints such as heart rate, locomotor activity, and biochemical markers (e.g., acetylcholinesterase and glutathione-S-transferase activity) can be measured.
-
Calculate the LC50 value based on the mortality data.
-
This assay measures the activity of AChE, an important enzyme in the nervous system, in zebrafish larvae exposed to BFRs.[24][25][26]
-
Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
-
Procedure Outline:
-
Homogenize zebrafish larvae in a suitable buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
In a 96-well plate, add the supernatant, DTNB, and acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the AChE activity based on the rate of color change.
-
This assay measures the activity of GST, an enzyme involved in detoxification and the response to oxidative stress.[1][21][27][28]
-
Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product of this reaction can be measured spectrophotometrically at 340 nm.
-
Procedure Outline:
-
Homogenize zebrafish larvae in a suitable buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
In a 96-well plate, add the supernatant, GSH, and CDNB.
-
Measure the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the GST activity based on the rate of the reaction.
-
Conclusion
The evidence presented in this technical guide highlights the significant potential of brominated flame retardants to act as endocrine disruptors and neurotoxicants. Their ability to interfere with critical hormonal signaling pathways, including the thyroid, estrogen, and androgen systems, raises concerns about their impact on human health, particularly during sensitive developmental stages. Furthermore, the multifaceted mechanisms of BFR-induced neurotoxicity, involving oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis, underscore the complexity of their adverse effects on the nervous system.
The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and scientists working to further elucidate the mechanisms of BFR toxicity, assess the risks associated with exposure, and develop safer alternatives. For drug development professionals, an understanding of how these environmental chemicals interact with key biological targets, such as nuclear receptors and metabolic enzymes, can provide insights into potential off-target effects of new chemical entities and inform the design of more selective and safer therapeutic agents. Continued research into the intricate mechanisms of action of BFRs is essential for protecting human health and the environment.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. library.dphen1.com [library.dphen1.com]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Ecotoxicity of Fire Retardants to Zebrafish (Danio rerio) in Early Life Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elkbiotech.com [elkbiotech.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Sample preparation method for the ER-CALUX bioassay screening of (xeno-)estrogenic activity in sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transthyretin-Binding Activity of Complex Mixtures Representing the Composition of Thyroid-Hormone Disrupting Contaminants in House Dust and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repub.eur.nl [repub.eur.nl]
- 19. Sulfonation of 17β-estradiol and inhibition of sulfotransferase activity by polychlorobiphenylols and celecoxib in Channel catfish, Ictalurus punctatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Brief guidelines for zebrafish embryotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 24. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Zebrafish AchE(Acetylcholinesterase) ELISA Kit [elkbiotech.com]
- 26. researchgate.net [researchgate.net]
- 27. Glutathione S-Transferase P Influences Redox Homeostasis and Response to Drugs that Induce the Unfolded Protein Response in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glutathione S-Transferase Protein Expression in Different Life Stages of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of Tetrabromophthalic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabromophthalic acid, a brominated aromatic compound, is a significant molecule in the fields of materials science and toxicology. Primarily known as a metabolite of various brominated flame retardants (BFRs), its detection and characterization are crucial for understanding the environmental fate and biological impact of these widely used chemicals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and analytical methodologies. While direct interactions with cellular signaling pathways are not extensively documented, this guide explores the broader context of endocrine disruption by related brominated compounds, offering insights into potential toxicological mechanisms.
Chemical and Physical Properties
This compound is a derivative of phthalic acid where the four hydrogen atoms on the benzene ring have been substituted with bromine atoms. This substitution significantly influences its chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 13810-83-8 | N/A |
| Molecular Formula | C₈H₂Br₄O₄ | N/A |
| Molecular Weight | 481.72 g/mol | N/A |
| Appearance | Pale yellow crystalline solid (commercial form of its anhydride) | [1] |
| Solubility | Insoluble in water (anhydride form) | [1] |
Synthesis and Experimental Protocols
This compound is typically prepared from its precursor, Tetrabromophthalic anhydride (TBPA). The synthesis of TBPA followed by its conversion to the crude acid is a common laboratory procedure.
Synthesis of Tetrabromophthalic Anhydride (TBPA)
A widely used method for the synthesis of TBPA involves the bromination of phthalic anhydride.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, dissolve phthalic anhydride in fuming sulfuric acid (oleum).
-
Bromination: Gradually add bromine to the reaction mixture at a controlled temperature. The reaction is typically carried out in the presence of a catalyst, such as iodine or iron powder.
-
Reaction Conditions: The reaction temperature is maintained at an elevated level to facilitate the bromination process.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solid TBPA is separated by filtration.
-
Purification: The crude TBPA is washed with water and then with a mixture of water and methanol to remove impurities. The purified product is then dried under reduced pressure.[2]
Conversion of Tetrabromophthalic Anhydride to this compound
The anhydride can be hydrolyzed to the corresponding dicarboxylic acid.
Experimental Protocol:
-
Hydrolysis: The filter cake of TBPA obtained from the synthesis is added to an aqueous solution of sodium hydroxide.
-
Purification: The solution is treated with activated charcoal to remove colored impurities and then filtered.
-
Acidification: The filtrate is acidified with hydrochloric acid to precipitate the crude this compound.
-
Extraction: The crude acid is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Isolation: The solvent is removed under vacuum to yield the crude this compound.[3]
Analytical Methodologies
The characterization and quantification of this compound and its precursor are essential for quality control and toxicological studies.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a suitable starting point for method development.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of Tetrabromophthalic anhydride have been reported and can be used as a reference for the characterization of the acid.[6][7][8] The aromatic region of the 1H NMR spectrum of the anhydride is complex due to the AA'BB' spin system of the protons on the benzene ring.[8]
Toxicological Profile and Potential Signaling Pathway Interactions
Direct studies on the interaction of this compound with specific cellular signaling pathways are limited. However, its role as a metabolite of brominated flame retardants (BFRs) places it in the context of endocrine-disrupting chemicals.
Many BFRs and their metabolites have been shown to interfere with various endocrine pathways, including those mediated by nuclear receptors.[9][10]
Endocrine Disruption and Nuclear Receptors
Endocrine-disrupting chemicals can exert their effects by interacting with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.[11] Key nuclear receptors that are often implicated in endocrine disruption include:
-
Estrogen Receptors (ERs): Some phenols and BFRs have been shown to act as agonists or antagonists of ERα.[12][13]
-
Androgen Receptor (AR): Several phenolic compounds have demonstrated antagonistic activity towards the AR.[12]
-
Progesterone Receptor (PR): Certain brominated compounds have been identified as PR antagonists.[12]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are crucial regulators of lipid metabolism and energy homeostasis.[14][15][16][17][18] Phthalates, which are structurally related to this compound, have been shown to affect the PPAR signaling pathway.[10][19]
Given the structural similarities to other known endocrine disruptors, it is plausible that this compound could interact with one or more of these nuclear receptor signaling pathways. However, further research is required to establish any direct interactions and their functional consequences.
Logical Relationship of Potential Endocrine Disruption
The following diagram illustrates the potential logical flow of how a compound like this compound, as a metabolite of a BFR, could potentially lead to endocrine disruption.
Conclusion
This compound is a key compound in the study of brominated flame retardants and their environmental and toxicological impact. While detailed experimental protocols for its purification and direct evidence of its interaction with specific signaling pathways are still emerging areas of research, this guide provides a solid foundation based on the available scientific literature. The synthesis from its anhydride is well-established, and analytical methods can be adapted from related compounds. The potential for endocrine disruption via interaction with nuclear receptors warrants further investigation to fully understand the biological activity of this important metabolite. Researchers and professionals in drug development and toxicology are encouraged to build upon this knowledge to further elucidate the role of this compound in biological systems.
References
- 1. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 3. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 4. Separation of Tetrabromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Tetrabromophthalic anhydride(632-79-1) 13C NMR [m.chemicalbook.com]
- 7. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) 1H NMR spectrum [chemicalbook.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 11. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]
- 12. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural binding interactions of tetrabromobisphenol A with sex steroid nuclear receptors and sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis | MDPI [mdpi.com]
- 18. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Decomposition Pathway of Tetrabromophthalic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of tetrabromophthalic acid (TBPAcid), a compound of significant interest in materials science and environmental research due to its use as a reactive flame retardant. Understanding its behavior at elevated temperatures is crucial for predicting the formation of potentially hazardous byproducts and for the development of safer materials. This document synthesizes findings from various experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition process.
Introduction
This compound, and its more commonly used derivative, tetrabromophthalic anhydride (TBPA), are incorporated into polymers such as unsaturated polyesters and epoxy resins to impart fire-retardant properties. During thermal stress, these compounds decompose and release bromine-containing species that interfere with the combustion process in the gas phase. However, the decomposition can also lead to the formation of harmful substances, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). A thorough understanding of the decomposition mechanism is therefore essential for assessing the environmental and health impacts of materials containing these flame retardants.
Thermal Decomposition Profile
The thermal decomposition of this compound is a multi-stage process that is highly dependent on the surrounding atmosphere (e.g., inert or oxidative) and the presence of other materials. Thermogravimetric analysis (TGA) is a key technique for elucidating this process by measuring the mass loss of a sample as a function of temperature.
Key Decomposition Stages
Studies on related polybrominated compounds reveal a general pattern of decomposition that can be applied to this compound. The process typically involves:
-
Initial Decomposition: This stage often involves the decarboxylation of the acid groups and the initial cleavage of C-Br bonds. For compounds containing ester linkages derived from TBPA, the initial mass loss is associated with the volatilization of these ester groups.
-
Main Decomposition: This is characterized by the primary breakdown of the aromatic ring structure and the release of the bulk of the bromine content, primarily as hydrogen bromide (HBr).
-
Char Formation: At higher temperatures, a stable carbonaceous char may be formed.
Quantitative Decomposition Data
The following table summarizes typical quantitative data obtained from the thermogravimetric analysis of materials containing tetrabromophthalate structures. It is important to note that the exact temperatures and mass loss percentages can vary depending on the specific chemical matrix and experimental conditions.
| Parameter | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Onset of Decomposition (Tonset) | 250 - 350 | - | Initial breakdown of the molecule |
| First Stage Decomposition (Tmax1) | 300 - 400 | 20 - 40 | Decarboxylation, initial HBr release |
| Second Stage Decomposition (Tmax2) | 400 - 550 | 30 - 50 | Major HBr release, aromatic ring cleavage |
| Final Residue at 600°C | > 600 | 10 - 30 | Char formation |
Decomposition Products
The thermal decomposition of this compound and its derivatives yields a complex mixture of gaseous products. The identification of these products is typically achieved using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).
Major Gaseous Products
-
Hydrogen Bromide (HBr): The primary bromine-containing species released, which acts as a flame inhibitor in the gas phase.
-
Carbon Dioxide (CO2): A result of the decarboxylation of the carboxylic acid groups.
-
Water (H2O): Formed from the reaction of hydrogen and oxygen atoms.
-
Carbon Monoxide (CO): A product of incomplete combustion.
Brominated Organic Products
The pyrolysis of tetrabromophthalic structures can also lead to the formation of various brominated aromatic compounds. The presence of these precursors is a key concern due to their potential to form PBDDs and PBDFs.
| Product Category | Specific Compounds |
| Brominated Phenols | 2,4,6-tribromophenol, dibromophenols |
| Brominated Benzenes | Monobromobenzene, dibromobenzenes |
| Polybrominated Dibenzofurans (PBDFs) | Various congeners |
| Polybrominated Dibenzo-p-dioxins (PBDDs) | Various congeners |
The formation of PBDD/Fs is a significant environmental concern, as these compounds are persistent organic pollutants with high toxicity. Their formation is influenced by factors such as temperature, oxygen concentration, and the presence of metal catalysts.
Experimental Methodologies
The study of the thermal decomposition of this compound relies on a suite of advanced analytical techniques. The following sections detail the typical experimental protocols for the key methods cited.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Protocol:
-
A small sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10, 20, or 30 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen for pyrolysis studies or air for oxidative decomposition studies, with a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine onset decomposition temperatures, peak decomposition temperatures, and mass loss at each stage.
-
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
-
Objective: To identify the gaseous products evolved during thermal decomposition.
-
Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line and gas cell.
-
Protocol:
-
The TGA experiment is performed as described above.
-
The evolved gases from the TGA furnace are continuously transferred to a heated gas cell within the FTIR spectrometer through a heated transfer line (e.g., maintained at 250-300°C to prevent condensation).
-
FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.
-
The resulting spectra are analyzed to identify the functional groups and, consequently, the chemical nature of the evolved gases by comparing the spectra to reference libraries.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To separate and identify the individual volatile and semi-volatile organic compounds produced during pyrolysis at a specific temperature.
-
Instrumentation: A pyrolyzer unit connected to a gas chromatograph coupled with a mass spectrometer.
-
Protocol:
-
A small amount of the sample is placed in a pyrolysis tube.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (e.g., helium).
-
The resulting pyrolysis products are swept into the GC column.
-
The compounds are separated based on their boiling points and affinity for the stationary phase in the GC column.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the individual compounds by comparison with mass spectral libraries.
-
Visualizing the Decomposition Pathway and Workflows
The following diagrams, created using the DOT language, illustrate the proposed thermal decomposition pathway of this compound and the typical experimental workflows for its analysis.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA-FTIR analysis.
Caption: Experimental workflow for Py-GC/MS analysis.
Conclusion
The thermal decomposition of this compound is a complex process involving multiple stages and leading to the formation of a wide array of products. While it serves as an effective flame retardant through the release of HBr, its decomposition pathway also presents the potential for the formation of hazardous polybrominated dioxins and furans. A comprehensive understanding of this pathway, facilitated by analytical techniques such as TGA, TGA-FTIR, and Py-GC/MS, is paramount for the design of safer, next-generation flame-retardant materials and for accurately assessing the environmental risks associated with the lifecycle of products containing this compound. Further research is warranted to fully elucidate the kinetics and mechanisms of PBDD/F formation from this compound under various real-world conditions.
An In-depth Technical Guide on the Environmental Fate and Persistence of Tetrabromophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabromophthalic acid (TBPA) is a key degradation product of several widely used brominated flame retardants (BFRs). Due to its chemical structure, TBPA is characterized by high persistence in the environment. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and persistence of TBPA, including its formation, potential degradation pathways, and partitioning behavior in various environmental compartments. While experimental data for TBPA is limited, this guide synthesizes available information, predicted data from well-established models, and read-across data from structurally similar compounds to provide a thorough assessment.
Introduction to this compound (TBPA)
This compound (C₈H₂Br₄O₄, CAS No. 13810-83-8) is an aromatic carboxylic acid containing four bromine atoms on the benzene ring. It is not typically produced or used commercially in large quantities itself. Instead, its primary environmental relevance stems from its role as a stable metabolite and degradation product of larger BFRs, such as bis(2-ethylhexyl) tetrabromophthalate (TBPH) and other tetrabromophthalate esters. The anhydride form, tetrabromophthalic anhydride, is used as a reactive flame retardant and rapidly hydrolyzes to TBPA in the presence of water.[1][2][3] Given the widespread use of its parent compounds in consumer products, the potential for continuous release of TBPA into the environment is significant. Understanding its environmental fate is crucial for assessing its long-term ecological risks.
Physicochemical Properties and Partitioning Behavior
The environmental partitioning of a chemical is governed by its physicochemical properties. Due to a lack of extensive experimental data for TBPA, the following table includes predicted values from the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, a widely used and validated set of predictive models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | EPI Suite™ Module | Significance for Environmental Fate |
| Molecular Weight | 481.71 g/mol | - | Influences transport and diffusion. |
| LogKow (Octanol-Water Partition Coefficient) | 4.13 | KOWWIN™ | Indicates a moderate potential for bioaccumulation in fatty tissues. |
| Water Solubility | 19.3 mg/L at 25°C | WSKOWWIN™ | Low to moderate water solubility affects its mobility in aquatic systems. |
| Soil Adsorption Coefficient (Koc) | 1,482 L/kg | KOCWIN™ | Suggests moderate to low mobility in soil and a tendency to adsorb to organic matter. |
| Henry's Law Constant | 1.15 x 10⁻¹⁰ atm-m³/mol at 25°C | HENRYWIN™ | Indicates that volatilization from water or moist soil is not a significant fate process. |
Source: Predicted values were obtained using the EPI Suite™ model.
The predicted LogKow of 4.13 suggests that TBPA has a moderate tendency to partition from water into organic phases, such as the fatty tissues of organisms. However, the EPA's TSCA Work Plan for the brominated phthalates cluster ranks TBPA as having a low bioaccumulation potential (B1).[1] Its water solubility is predicted to be low, which, combined with a moderate Koc value, indicates that in soil and sediment, TBPA is likely to be moderately mobile and partition to the solid phase. Its very low predicted Henry's Law constant suggests that it will not readily volatilize from aquatic or terrestrial environments.
Environmental Persistence
Available data and model predictions consistently point towards the high persistence of this compound in the environment.
Biodegradation
Direct experimental studies on the biodegradation of TBPA are scarce. However, a study on its immediate precursor, tetrabromophthalic anhydride, which rapidly hydrolyzes to TBPA, showed no degradation over a 28-day period.[1] This strongly suggests that TBPA is resistant to microbial degradation.
The US EPA's TSCA Work Plan for the brominated phthalates cluster has classified this compound as having high persistence (P3).[1] Predictive models from EPI Suite™ also indicate that TBPA is not readily biodegradable.
Table 2: Predicted Biodegradation of this compound
| Model Prediction | Result | EPI Suite™ Module | Interpretation |
| Aerobic Biodegradation Probability | 0.0003 | BIOWIN™ | Very low probability of rapid aerobic biodegradation. |
| Ultimate Biodegradation Timeline | Recalcitrant | BIOWIN™ | Not expected to undergo significant ultimate degradation. |
| Primary Biodegradation Timeline | Weeks | BIOWIN™ | If any primary degradation occurs, it is predicted to be a slow process. |
Source: Predicted values were obtained using the EPI Suite™ model.
For comparison, the un-halogenated parent compound, phthalic acid, can be biodegraded by various microorganisms, although the rates can be slow.[4][5] The presence of four bromine atoms on the aromatic ring of TBPA is expected to significantly hinder microbial attack, a common characteristic of highly halogenated organic compounds.
Abiotic Degradation
As a dicarboxylic acid, TBPA is the product of the hydrolysis of tetrabromophthalate esters and anhydrides. The carboxylic acid functional groups themselves are generally stable to further hydrolysis under environmentally relevant pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for TBPA itself.[1]
Experimental Protocols
While specific experimental results for TBPA are limited, its environmental fate can be investigated using standardized OECD guidelines. These protocols provide a framework for assessing the persistence and partitioning of chemicals.
Biodegradation Testing
-
OECD 301: Ready Biodegradability: This screening test provides information on whether a substance is likely to biodegrade rapidly in an aerobic environment. A positive result (e.g., >60% biodegradation within a 10-day window) suggests the substance is not persistent. Given the predictions for TBPA, it is unlikely to pass this test.
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This simulation test provides data on the rate and pathway of degradation in soil under more environmentally realistic conditions. The test substance is applied to soil samples, which are then incubated in the dark at a controlled temperature and moisture content. Samples are analyzed at various time points to determine the concentration of the parent compound and any transformation products. This test would be crucial for determining the half-life of TBPA in soil.
Hydrolysis Testing
-
OECD 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. As TBPA is expected to be stable to hydrolysis, this test would confirm its persistence in aquatic environments.
Partitioning Behavior Testing
-
OECD 107/117: Partition Coefficient (n-octanol/water): These methods (shake-flask and HPLC, respectively) are used to determine the LogKow of a substance, providing an indication of its potential for bioaccumulation.
-
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This method is used to determine the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil and sediment particles.
Analytical Methods
Accurate quantification of TBPA in environmental matrices is essential for fate studies. The following analytical approaches are suitable:
-
Sample Preparation: Solid samples (soil, sediment) typically require extraction with an organic solvent, followed by clean-up steps to remove interfering matrix components. Liquid samples (water) may be pre-concentrated using solid-phase extraction (SPE).
-
Analysis: High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector is the most common technique for the analysis of TBPA. Gas chromatography (GC) can also be used after derivatization of the carboxylic acid groups to make the molecule more volatile.
Environmental Fate Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships and pathways in the environmental fate of this compound.
Conclusion
This compound is a highly persistent environmental contaminant that is formed from the degradation of widely used brominated flame retardants. While direct experimental data on its environmental fate are limited, predictive models and data from structural analogs indicate that it is resistant to biodegradation and hydrolysis. Its partitioning behavior suggests that it will predominantly reside in soil and sediment, with a low to moderate potential for bioaccumulation. Further experimental research, following standardized OECD protocols, is necessary to definitively determine the degradation rates and partitioning coefficients of TBPA and to fully assess its long-term environmental risks.
References
Spectroscopic Analysis of Tetrabromophthalic Acid: A Technical Guide
Introduction
Tetrabromophthalic acid, with the chemical formula C₈H₂Br₄O₄, is a polyhalogenated aromatic carboxylic acid. Its rigid structure and high bromine content make it a compound of interest in materials science and as a precursor in organic synthesis. A thorough spectroscopic characterization is essential for its unambiguous identification and the determination of its purity. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of detailed public data for the acid, spectral information for its close derivative, tetrabromophthalic anhydride, is also included for comparative purposes.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its anhydride.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | DMSO-d₆ (predicted) | ~13.0 | Broad Singlet | -COOH |
Table 2: ¹³C NMR Spectroscopic Data of Tetrabromophthalic Anhydride
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Tetrabromophthalic Anhydride | Not Specified | 119.2 | C-Br |
| 133.5 | C-Br | ||
| 160.1 | C=O |
Table 3: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | Neat | 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) | ||
| 1400-1600 | Medium-Strong | Aromatic C=C stretch | ||
| 600-800 | Strong | C-Br stretch | ||
| Tetrabromophthalic Anhydride | KBr Wafer | ~1840, ~1770 | Strong | C=O stretch (Anhydride, symmetric and asymmetric) |
| 1400-1600 | Medium-Strong | Aromatic C=C stretch | ||
| 600-800 | Strong | C-Br stretch |
Note: The IR spectrum of this compound is characterized by a very broad O-H stretch and a carbonyl peak around 1700 cm⁻¹. In contrast, the anhydride shows two distinct carbonyl peaks at higher wavenumbers and lacks the broad O-H band.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z | Relative Intensity (%) | Assignment |
| This compound | GC-MS | 464, 462, 460, 458, 456 | Not specified | [M]+ (Isotopic cluster for 4 Br atoms) |
| 420, 418, 416, 414, 412 | Not specified | [M-CO₂]+ | ||
| Tetrabromophthalic Anhydride | GC-MS | 464, 462, 460, 458, 456 | Not specified | [M]+ (Isotopic cluster for 4 Br atoms) |
| 420, 418, 416, 414, 412 | Not specified | [M-CO₂]+ |
Note: The mass spectra of both this compound and its anhydride are expected to show a characteristic isotopic pattern for a molecule containing four bromine atoms. The molecular ion peak will appear as a cluster of peaks separated by 2 mass units.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR of this compound (Solid-State or in Solution)
-
Sample Preparation (Solution): Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of a solvent that can dissolve the acid is crucial.
-
Sample Preparation (Solid-State): For solid-state NMR, the crystalline sample is packed into a suitable rotor.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance and longer relaxation times of ¹³C nuclei, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
2. Infrared (IR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy of Solid this compound
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester may be necessary for good chromatographic performance.
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. A suitable temperature program is used to elute the analyte.
-
Mass Spectrometry: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In EI, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Data Analysis: The mass spectrum is recorded, showing the relative abundance of different fragment ions. The molecular ion peak and the isotopic cluster pattern are key for identification.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Industrial Applications of Tetrabromophthalic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetrabromophthalic acid (TBPA) and its derivatives are a cornerstone of the flame retardant industry, prized for their high bromine content and efficacy in a wide range of polymeric materials. This technical guide provides a comprehensive overview of the industrial applications, synthesis protocols, and performance data of key TBPA derivatives, including Tetrabromophthalic Anhydride (TBPA) and its downstream products like Tetrabromophthalate Diols (PHT4-Diol) and Bis(2-ethylhexyl) tetrabromophthalate (TBPH). The document details their role as both reactive and additive flame retardants in plastics, textiles, coatings, and adhesives, with a focus on their mechanism of action and impact on material properties. Detailed experimental protocols for synthesis and polymer incorporation are provided, alongside quantitative performance data from standard flammability tests. Furthermore, this guide includes visualizations of key experimental workflows and reaction mechanisms to facilitate a deeper understanding of the practical application of these critical chemical compounds.
Introduction to this compound Derivatives
This compound derivatives are organobromine compounds characterized by a phthalic acid backbone with four bromine atoms attached to the aromatic ring. This high level of bromination imparts excellent flame retardant properties, making them indispensable in applications where fire safety is paramount. The two primary derivatives utilized in industrial settings are Tetrabromophthalic Anhydride (TBPA) and its esterified or alcohol-functionalized derivatives.
Tetrabromophthalic Anhydride (TBPA) is a solid, high-melting-point aromatic anhydride. It can be used directly as an additive flame retardant but is more commonly employed as a reactive intermediate in the synthesis of other flame retardants.[1][2] Its reactive nature allows it to be chemically incorporated into polymer backbones, offering permanent flame retardancy with minimal impact on the physical properties of the host material.[3]
Tetrabromophthalate Diols (e.g., PHT4-Diol) are synthesized from TBPA and are widely used as reactive flame retardants, particularly in polyurethane foams.[4] Their hydroxyl functionalities allow them to co-react with isocyanates during the polymerization process, integrating the flame retardant moiety directly into the polyurethane structure.
Tetrabromophthalate Esters (e.g., Bis(2-ethylhexyl) tetrabromophthalate - TBPH) are used as additive flame retardants and plasticizers, particularly in PVC and other flexible polymers.[2][5]
Industrial Applications and Performance Data
The primary industrial application of TBPA derivatives is as flame retardants in a variety of polymers. They function by releasing bromine radicals upon combustion, which interrupt the free-radical chain reactions of the fire in the gas phase.
Polyurethanes (PU)
Tetrabromophthalate diols are extensively used in both rigid and flexible polyurethane foams for construction, automotive, and furniture applications.[4][6]
Table 1: Flame Retardant Performance of Tetrabromophthalate Diol in Polyurethane Foam
| Property | Test Method | PU Foam without FR | PU Foam with PHT4-Diol | Citation |
| ASTM E-84 Flame Spread Index | ASTM E-84 | Not Rated | Class 1 | [4] |
| UL 94 Classification | UL 94 | HB | V-0 (in some formulations) | [7] |
Epoxy Resins
TBPA is a common reactive flame retardant for epoxy resins used in printed circuit boards, adhesives, and coatings.[8] It is typically incorporated by reacting with the epoxy resin or the curing agent.
Table 2: Flame Retardant Performance of TBPA in Epoxy Resins
| Property | Test Method | Epoxy Resin without FR | Epoxy Resin with TBPA | Citation |
| Limiting Oxygen Index (LOI) | ASTM D2863 | ~20% | >30% | [9] |
| UL 94 Classification | UL 94 | V-2 / V-1 | V-0 | [10] |
| Peak Heat Release Rate (pHRR) | Cone Calorimeter (ASTM E1354) | High | Significantly Reduced | [11] |
Polyesters (Unsaturated and Saturated)
TBPA is used as a reactive monomer in the production of flame-retardant unsaturated polyester resins for applications such as electrical components and construction materials.[12]
Table 3: Flame Retardant Performance of TBPA in Polyester Resins
| Property | Test Method | Polyester Resin without FR | Polyester Resin with TBPA | Citation |
| Limiting Oxygen Index (LOI) | ASTM D2863 | ~19% | Increased with TBPA content | [13] |
| UL 94 Classification | UL 94 | HB | V-0 | [12] |
Other Polymer Systems
TBPA and its derivatives also find application as additive flame retardants in a range of thermoplastics.
Table 4: Applications of TBPA Derivatives in Various Thermoplastics
| Polymer | TBPA Derivative | Role | Typical Applications | Citation |
| Acrylonitrile Butadiene Styrene (ABS) | TBPA | Additive | Electronic housings | [12] |
| Polycarbonate (PC) | TBPA | Additive | Electrical connectors, enclosures | [14][15] |
| Polypropylene (PP) | TBPA | Additive | Automotive parts, textiles | [12] |
| Polyethylene (PE) | TBPA | Additive | Wire and cable insulation | [12] |
Experimental Protocols
Synthesis of Tetrabromophthalic Anhydride (TBPA)
This protocol describes a laboratory-scale synthesis of TBPA from phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Fuming sulfuric acid (oleum)
-
Bromine
-
Tin(IV) chloride (catalyst)
-
Tetrabromophthalic anhydride (seed crystal)
-
Sodium hydroxide solution (25%)
-
Hydrochloric acid solution (30%)
-
Ethyl acetate
-
Activated charcoal
Procedure:
-
In a multi-necked reaction flask equipped with a stirrer, dropping funnel, and condenser, add 50g of fuming sulfuric acid.
-
Slowly add 10g of phthalic anhydride while stirring until completely dissolved.
-
Add 0.1g of tin(IV) chloride catalyst and continue stirring to ensure homogeneity.
-
Stage 1: Maintain the reaction temperature at 30°C and add 5g of bromine over 4 hours.
-
Stage 2: Increase the temperature to 60°C and add another 5g of bromine over 4 hours.
-
Stage 3: Increase the temperature to 80°C, add 4g of bromine, and add 0.5g of tetrabromophthalic anhydride seed crystal. Continue the reaction for 5 hours.[16]
-
After the reaction is complete, cool the mixture to 50°C and collect the precipitate by suction filtration.
-
Wash the filter cake and then dissolve it in a 25% sodium hydroxide solution at 80°C, adjusting the pH to 8.
-
Add 0.5g of activated charcoal and stir until homogeneous.
-
Filter the solution and acidify the filtrate with 30% hydrochloric acid to a pH of 0.1 at 93°C.
-
Cool to room temperature and extract the crude this compound with 50g of ethyl acetate.
-
Distill the ethyl acetate under vacuum at 0.09 MPa and 100°C.
-
Dehydrate the resulting solid at 150°C to obtain the final tetrabromophthalic anhydride product.[16]
Preparation of a Flame-Retardant Epoxy Resin Formulation
This protocol outlines the incorporation of TBPA into a bisphenol A epoxy resin system.
Materials:
-
Bisphenol A epoxy resin (e.g., E-51)
-
Tetrabromophthalic anhydride (TBPA)
-
Curing agent (e.g., methylhexahydrophthalic anhydride - MHHPA)
-
Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)
Procedure:
-
Pre-heat the bisphenol A epoxy resin to 80°C in a reaction vessel to reduce its viscosity.
-
Slowly add the desired amount of TBPA powder to the heated epoxy resin under mechanical stirring. Continue stirring until the TBPA is completely dissolved and a homogeneous mixture is obtained.
-
Cool the mixture to 60°C and add the MHHPA curing agent and DMP-30 accelerator. Stir thoroughly for 5-10 minutes to ensure uniform distribution.
-
Degas the mixture in a vacuum oven at 60°C to remove any entrapped air bubbles.
-
Pour the formulated resin into a pre-heated mold.
-
Cure the resin in an oven according to a pre-determined curing schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C). The exact schedule will depend on the specific resin and curing agent system.
-
Allow the cured sample to cool slowly to room temperature before demolding.
Flame Retardancy Testing of Polyurethane Foam
This protocol provides a general procedure for evaluating the flammability of polyurethane foam containing a TBPA derivative using the UL 94 vertical burn test.
Materials:
-
Cured polyurethane foam samples (with and without flame retardant) cut to standard dimensions (125 mm x 13 mm x desired thickness).
-
UL 94 test chamber.
-
Bunsen burner with a specified flame height.
-
Timer.
-
Surgical cotton.
Procedure:
-
Condition the foam specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Mount a specimen vertically in the specimen holder of the UL 94 test chamber.
-
Place a layer of surgical cotton on the base of the chamber, 300 mm below the lower end of the specimen.
-
Apply a calibrated blue flame of 20 mm height to the center of the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
If the specimen extinguishes, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton below.
-
Repeat the test on a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the UL 94 standard criteria (total afterflame time, individual afterflame times, afterglow time, and ignition of cotton).
Visualizations
Experimental Workflow for Synthesis and Evaluation of TBPA-based Flame Retardant Epoxy Resin
Caption: Workflow for synthesizing TBPA and evaluating its flame retardancy in an epoxy resin.
Simplified Mechanism of Action for Brominated Flame Retardants
Caption: Gas phase radical trapping mechanism of brominated flame retardants.
Conclusion
This compound derivatives are versatile and highly effective flame retardants with a broad range of industrial applications. Their ability to be incorporated both reactively and additively into various polymer systems allows for the tailoring of material properties to meet stringent fire safety standards. This guide has provided an overview of their key applications, quantitative performance data, detailed experimental protocols, and visual representations of important processes. For researchers and professionals in materials science and product development, a thorough understanding of these compounds is essential for the innovation of safer and more reliable products. Further research into synergistic flame retardant systems and the development of more environmentally benign brominated flame retardants will continue to be areas of significant interest.
References
- 1. publications.iafss.org [publications.iafss.org]
- 2. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]
- 3. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 4. US20060100295A1 - Liquid foam systems and ASTM E-84 class 1 rated rigid, high-density polyurethane foams and articles prepared therefrom - Google Patents [patents.google.com]
- 5. healthvermont.gov [healthvermont.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 12. contegointernational.com [contegointernational.com]
- 13. handifoam.com [handifoam.com]
- 14. www2.ulprospector.com [www2.ulprospector.com]
- 15. polymercrafts.com [polymercrafts.com]
- 16. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Use of Tetrabromophthalic Anhydride in Unsaturated Polyester Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromophthalic anhydride (TBPA) is a widely utilized reactive flame retardant in the formulation of unsaturated polyester resins (UPRs). Its incorporation into the polymer backbone imparts excellent fire-retardant properties to the final cured product. This is achieved through the "gas phase" mechanism, where upon combustion, bromine radicals are released, which act as scavengers, interrupting the exothermic processes of the flame. This application note provides detailed protocols for the synthesis of UPRs with varying TBPA content, along with methods for their characterization, and presents a summary of the expected performance data.
Chemical Reaction Pathway
The synthesis of an unsaturated polyester resin involves a polycondensation reaction between diols (e.g., propylene glycol), unsaturated dibasic acids or anhydrides (e.g., maleic anhydride), and saturated dibasic acids or anhydrides (e.g., phthalic anhydride). To impart flame retardancy, a portion of the standard saturated anhydride is replaced with Tetrabromophthalic anhydride. The anhydride groups of TBPA react with the hydroxyl groups of the diol to form ester linkages, thereby integrating the bromine-containing moiety directly into the polyester chain.
Experimental Protocols
I. Synthesis of Tetrabromophthalic Anhydride-Modified Unsaturated Polyester Resin
This protocol describes a two-stage melt condensation method for preparing a series of unsaturated polyester resins with varying TBPA content.
Materials:
-
Propylene Glycol (PG)
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
Tetrabromophthalic Anhydride (TBPA)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
-
Nitrogen gas supply
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a side arm for water collection.
-
Heating mantle with a temperature controller.
Procedure:
-
First Stage (Reaction with Saturated Anhydrides):
-
Charge the calculated amounts of Propylene Glycol, Phthalic Anhydride, and Tetrabromophthalic Anhydride into the reaction flask (refer to Table 1 for formulation examples).
-
Start stirring and purge the system with nitrogen gas.
-
Heat the mixture to 150-160°C.
-
Maintain this temperature until the mixture becomes clear.
-
Gradually raise the temperature to 190-200°C.
-
-
Second Stage (Reaction with Unsaturated Anhydride):
-
Once the first stage is complete, cool the reactor to 160-170°C.
-
Add the calculated amount of Maleic Anhydride.
-
Slowly increase the temperature back to 190-200°C.
-
Monitor the reaction by measuring the acid value periodically. The reaction is considered complete when the acid value drops to the desired range (typically 25-35 mg KOH/g).
-
During this stage, water will be continuously removed as a by-product of the condensation reaction.
-
-
Blending:
-
Once the desired acid value is reached, cool the reactor to 130-140°C.
-
Add a small amount of hydroquinone (e.g., 0.01-0.02% of the total resin weight) to prevent premature gelation.
-
Slowly add styrene monomer to the hot polyester melt under vigorous stirring to achieve the desired viscosity. The final resin typically contains 30-40% styrene.
-
Continue stirring until a homogeneous solution is obtained.
-
Cool the resin to room temperature and store it in a sealed, light-protected container.
-
II. Curing of the Unsaturated Polyester Resin
Materials:
-
Synthesized TBPA-modified UPR
-
Methyl Ethyl Ketone Peroxide (MEKP) as the initiator
-
Cobalt Naphthenate or Cobalt Octoate (6% solution) as the accelerator
Procedure:
-
To 100 parts by weight of the synthesized resin, add 0.5-2.0 parts by weight of the cobalt accelerator and mix thoroughly.
-
Add 1.0-2.0 parts by weight of the MEKP initiator and mix vigorously until it is completely dispersed.
-
Pour the mixture into appropriate molds for the desired tests.
-
Allow the resin to cure at room temperature for 24 hours, followed by a post-curing cycle at 80°C for 2-4 hours to ensure complete crosslinking.
Experimental Workflow
The following diagram illustrates the overall workflow from resin synthesis to the characterization of the cured product.
Data Presentation
The following tables summarize the expected performance of unsaturated polyester resins with varying content of Tetrabromophthalic anhydride. The data is compiled from various sources and represents typical values. Actual results may vary depending on the specific formulation and curing conditions.
Table 1: Example Formulations of TBPA-Modified Unsaturated Polyester Resins
| Formulation | Propylene Glycol (mol) | Maleic Anhydride (mol) | Phthalic Anhydride (mol) | Tetrabromophthalic Anhydride (mol) | Bromine Content (wt%) |
| UPR-0 | 1.1 | 1.0 | 0.0 | 0.0 | 0 |
| UPR-TBPA-10 | 1.1 | 1.0 | 0.2 | 0.8 | ~10 |
| UPR-TBPA-15 | 1.1 | 1.0 | 0.1 | 0.9 | ~15 |
| UPR-TBPA-20 | 1.1 | 1.0 | 0.0 | 1.0 | ~20 |
Table 2: Flammability Properties of Cured TBPA-Modified UPRs
| Formulation | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (3.2 mm thickness) |
| UPR-0 | 19-21 | Fails |
| UPR-TBPA-10 | 24-26 | V-2 |
| UPR-TBPA-15 | 27-29 | V-0 |
| UPR-TBPA-20 | 30-33 | V-0 |
Table 3: Mechanical Properties of Cured TBPA-Modified UPRs
| Formulation | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| UPR-0 | 50-60 | 80-100 | 3.0-3.5 |
| UPR-TBPA-10 | 45-55 | 75-95 | 3.2-3.7 |
| UPR-TBPA-15 | 40-50 | 70-90 | 3.4-3.9 |
| UPR-TBPA-20 | 35-45 | 65-85 | 3.6-4.1 |
Table 4: Thermal Properties of Cured TBPA-Modified UPRs
| Formulation | Heat Distortion Temperature (HDT) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| UPR-0 | 60-70 | 300-320 |
| UPR-TBPA-10 | 65-75 | 290-310 |
| UPR-TBPA-15 | 70-80 | 285-305 |
| UPR-TBPA-20 | 75-85 | 280-300 |
Discussion
The incorporation of Tetrabromophthalic anhydride as a reactive flame retardant significantly enhances the fire resistance of unsaturated polyester resins. As demonstrated in the data tables, an increase in the TBPA content leads to a higher Limiting Oxygen Index (LOI) and improved UL 94 ratings. It has been demonstrated that to achieve self-extinguishing behavior, at least 12% bromine is required.[1]
It is important to note that while flame retardancy is improved, there can be a trade-off with some mechanical properties. The introduction of the bulky, halogenated aromatic rings of TBPA can lead to a slight decrease in tensile and flexural strength, while the flexural modulus and heat distortion temperature may see a slight increase due to the increased rigidity of the polymer backbone. The thermal stability, as indicated by the decomposition temperature, may show a slight decrease with increasing TBPA content, as the C-Br bonds are typically less stable than C-H bonds.
Conclusion
Tetrabromophthalic anhydride is an effective reactive flame retardant for unsaturated polyester resins. By following the provided protocols, researchers can synthesize a range of flame-retardant UPRs and tailor their properties for specific applications. The presented data serves as a valuable guideline for formulation development and performance prediction. Careful consideration of the trade-offs between flame retardancy and mechanical properties is essential for optimizing the final product for its intended use.
References
Application Notes and Protocols for the Incorporation of Tetrabromophthalic Anhydride into Epoxy Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tetrabromophthalic anhydride (TBPA) is a widely utilized reactive flame retardant in the formulation of epoxy resins.[1][2][3][4][5] Its high bromine content (approximately 68% by weight) allows it to impart excellent fire resistance to the cured epoxy thermoset, making it an ideal choice for applications where stringent flammability standards are required, such as in electronics, automotive, and aerospace components.[6] As a reactive flame retardant, TBPA is covalently incorporated into the polymer backbone. This integration prevents the leaching that can occur with additive flame retardants, leading to more permanent fire resistance and better preservation of the material's mechanical properties.[6]
TBPA is a derivative of phthalic acid and is typically a pale yellow crystalline solid.[1] It can be synthesized by the reaction of phthalic anhydride with bromine in the presence of a catalyst.[7] In epoxy formulations, TBPA can function as both a flame retardant and a curing agent (hardener), reacting with the epoxy groups to form a cross-linked network.[4][8] This dual functionality can simplify formulations and enhance the thermal and mechanical properties of the final product.
Flame Retardant Mechanism
The flame retardant action of TBPA in epoxy resins is primarily achieved through a gas-phase mechanism.[9][10] When the TBPA-containing epoxy is exposed to the high temperatures of a fire, the carbon-bromine bonds begin to break, releasing bromine radicals (Br•) into the gas phase.[9] These bromine radicals are highly effective at interrupting the combustion cycle.
The key steps in the gas-phase flame retardancy mechanism are:
-
Initiation: At elevated temperatures, the polymer begins to decompose, releasing flammable volatile gases.
-
Radical Scavenging: The released bromine radicals (Br•) react with the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are the primary drivers of the combustion chain reaction.
-
Inhibition: The reaction of Br• with H• and OH• forms less reactive species such as HBr. This process, known as radical trapping, reduces the concentration of the key flame-propagating radicals, effectively quenching the flame.[9]
-
Char Formation: In the condensed phase, the presence of phosphorus-containing compounds, often used as synergists with halogenated flame retardants, can promote the formation of a protective char layer.[11] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles.[11]
Effects on Epoxy Resin Properties
The incorporation of TBPA into an epoxy resin formulation can have a significant impact on the properties of the cured material.
-
Flame Retardancy: The primary benefit of adding TBPA is a significant improvement in flame retardancy. This is typically quantified by measuring the Limiting Oxygen Index (LOI) and performing UL-94 vertical burn tests. Even at relatively low loadings, TBPA can help epoxy resins achieve a V-0 rating in the UL-94 test.[12]
-
Thermal Properties: As a reactive component, TBPA becomes part of the cross-linked network, which generally leads to an increase in the glass transition temperature (Tg) of the cured resin.[8][13] The rigid aromatic structure of TBPA contributes to a more thermally stable polymer network. However, at very high loadings, the plasticizing effect of the bromine atoms can sometimes lead to a slight decrease in Tg. The thermal stability of the resin, as measured by Thermogravimetric Analysis (TGA), is also typically enhanced, with the onset of decomposition often shifting to higher temperatures.[14]
-
Mechanical Properties: The effect of TBPA on the mechanical properties of epoxy resins can be complex. The increased cross-link density resulting from the reaction of TBPA with the epoxy resin can lead to an increase in modulus and hardness.[15] However, the introduction of bulky brominated groups can also increase the brittleness of the material, potentially reducing its fracture toughness and impact strength.[16] The final mechanical properties will depend on the specific formulation, including the type and amount of TBPA, the base epoxy resin, and the curing agent used.
-
Curing Characteristics: When used as a curing agent, TBPA, being an anhydride, typically requires elevated temperatures to achieve a full cure.[10][17] The curing reaction can be accelerated by the addition of catalysts such as tertiary amines or imidazoles.[10] The cure kinetics can be studied using Differential Scanning Calorimetry (DSC) to determine the optimal cure schedule (time and temperature).[1][7]
Data Presentation
The following tables summarize the typical effects of incorporating brominated flame retardants, including those structurally related to TBPA, on the properties of epoxy resins. The exact values will vary depending on the specific formulation and curing conditions.
Table 1: Thermal Properties of Brominated Epoxy Resins
| Formulation | Bromine Content (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (TGA, 5% weight loss) (°C) | Char Yield at 700°C (%) | Reference |
| Neat Epoxy (DGEBA) | 0 | ~150-180 | ~350 | < 20 | [2][13] |
| Epoxy + TBBPA | 15-20 | ~160-190 | ~360 | > 25 | [3] |
| Epoxy Cured with TBPA | ~10-15 | ~170-200 | ~370 | > 30 | [8] |
Table 2: Flame Retardancy of Brominated Epoxy Resins
| Formulation | Bromine Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Neat Epoxy (DGEBA) | 0 | ~20-24 | Fails | [12] |
| Epoxy + TBBPA | 15-20 | > 30 | V-0 | [3] |
| Epoxy Cured with TBPA | ~10-15 | > 35 | V-0 | [8] |
Table 3: Mechanical Properties of Brominated Epoxy Resins
| Formulation | Bromine Content (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Neat Epoxy (DGEBA) | 0 | 60-80 | 2.5-3.5 | 15-20 | [15][16] |
| Epoxy + TBBPA | 15-20 | 50-70 | 3.0-4.0 | 10-15 | [3] |
| Epoxy Cured with TBPA | ~10-15 | 55-75 | 3.2-4.2 | 12-18 | [8][18] |
Experimental Protocols
Protocol for Synthesis of a TBPA-Based Epoxy Resin
This protocol describes the synthesis of a brominated epoxy resin by reacting Tetrabromophthalic anhydride (TBPA) with a standard liquid epoxy resin, Diglycidyl ether of bisphenol A (DGEBA).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight (EEW) of 180-190 g/eq)
-
Tetrabromophthalic anhydride (TBPA)
-
Triphenylphosphine (TPP) or other suitable catalyst
-
Nitrogen gas supply
-
Round bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the round bottom flask with the desired amount of DGEBA epoxy resin.
-
Begin stirring and purge the flask with nitrogen gas.
-
Heat the resin to 80-90°C.
-
Once the temperature is stable, add the calculated amount of TBPA to the flask. The amount of TBPA will depend on the desired bromine content in the final resin. A typical starting point is a 1:0.5 molar ratio of epoxy groups to anhydride groups.
-
Add a catalytic amount of TPP (typically 0.1-0.5% of the total weight of reactants).
-
Increase the temperature to 120-130°C and maintain for 2-4 hours, or until the reaction is complete. The reaction progress can be monitored by measuring the acid value of the mixture.
-
Once the reaction is complete, cool the mixture to room temperature to obtain the TBPA-modified epoxy resin.
Protocol for Curing of TBPA-Modified Epoxy Resin
This protocol describes the curing of the TBPA-modified epoxy resin with an anhydride curing agent, Methyltetrahydrophthalic anhydride (MTHPA).
Materials:
-
TBPA-modified epoxy resin (from protocol 3.1)
-
Methyltetrahydrophthalic anhydride (MTHPA)
-
1-Methylimidazole or other suitable accelerator
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Calculate the required amount of MTHPA based on the epoxy equivalent weight of the TBPA-modified resin. A typical stoichiometry is a 0.8-1.0 anhydride equivalent to epoxy equivalent ratio.[19]
-
Preheat the TBPA-modified epoxy resin to 60-70°C to reduce its viscosity.
-
Add the calculated amount of MTHPA to the resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add the accelerator (typically 0.5-1.0 phr) and mix for another 2-3 minutes.
-
Degas the mixture in a vacuum oven at 60-70°C for 15-30 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated molds.
-
Cure the samples in an oven using a suitable cure schedule. A typical cure schedule for an anhydride-cured system is 2 hours at 120°C followed by a post-cure of 4 hours at 150°C.[2] The optimal cure schedule should be determined by DSC analysis.
-
Allow the samples to cool slowly to room temperature before demolding.
Protocol for Characterization of Cured TBPA-Epoxy Resin
-
Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[20]
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[20]
-
Place a small sample (10-15 mg) of the cured epoxy resin in a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[21]
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (e.g., the temperature at 5% weight loss) and the char yield at a high temperature (e.g., 700°C).
-
Prepare rectangular test specimens of the cured epoxy resin with dimensions of 125 mm x 13 mm and a thickness of 3 mm.
-
Condition the specimens for 48 hours at 23°C and 50% relative humidity.
-
Mount a specimen vertically with a clamp at the top.
-
Place a layer of dry cotton below the specimen.
-
Apply a Bunsen burner flame to the bottom edge of the specimen for 10 seconds.[22]
-
Remove the flame and record the after-flame time.
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second after-flame time and the after-glow time.
-
Note if any dripping particles ignite the cotton.
-
Repeat the test on at least five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the UL-94 standard criteria.[5][9][23]
-
Prepare test specimens according to the relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Perform the tests using a universal testing machine.
-
Record the tensile strength, flexural modulus, and other relevant mechanical properties.
Visualizations
Caption: Synthesis of TBPA-Modified Epoxy Resin.
Caption: Experimental Workflow for TBPA-Epoxy Formulation.
Caption: Flame Retardancy Mechanism of TBPA in Epoxy.
References
- 1. researchgate.net [researchgate.net]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. boedeker.com [boedeker.com]
- 10. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dianhydrides.com [dianhydrides.com]
- 14. broadview-tech.com [broadview-tech.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. olinepoxy.com [olinepoxy.com]
- 17. azom.com [azom.com]
- 18. Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tri-iso.com [tri-iso.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. innovative-polymers.com [innovative-polymers.com]
- 23. amade-tech.com [amade-tech.com]
Application Notes and Protocols: Synthesis of Tetrabromophthalate Diols for Flame-Retardant Polyurethane Foams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromophthalate diols are reactive brominated flame retardants widely incorporated into polyurethane foams to enhance their fire resistance. The high bromine content and the presence of hydroxyl groups allow these diols to be chemically integrated into the polyurethane matrix. This covalent bonding minimizes migration and volatility, offering a more permanent and environmentally stable flame retardant solution compared to additive flame retardants.[1] This document provides detailed protocols for the synthesis of a tetrabromophthalate diol and its subsequent use in the formulation of rigid polyurethane foams. It also presents data on the expected performance of these foams.
Data Presentation
The incorporation of tetrabromophthalate diols significantly improves the flame retardancy of polyurethane foams. The following tables summarize typical formulations and the resulting properties of rigid polyurethane foams containing varying amounts of a polyol tetrabromophthalate (PTBP).
Table 1: Typical Formulation of Rigid Polyurethane Foam with Polyol Tetrabromophthalate (PTBP)
| Component | Control Foam (0% PTBP) | Foam with 6% PTBP | Foam with 9% PTBP |
| Polyol (Standard) | 100 parts | 94 parts | 91 parts |
| Polyol Tetrabromophthalate (PTBP) | 0 parts | 6 parts | 9 parts |
| Polymeric MDI (Isocyanate) | As per NCO index | As per NCO index | As per NCO index |
| Surfactant | 1.5 parts | 1.5 parts | 1.5 parts |
| Amine Catalyst | 1.0 part | 1.0 part | 1.0 part |
| Tin Catalyst | 0.2 parts | 0.2 parts | 0.2 parts |
| Blowing Agent (e.g., Water/Physical Blowing Agent) | 3.0 parts | 3.0 parts | 3.0 parts |
Note: The amount of polymeric MDI is adjusted to maintain a constant NCO index, typically around 1.1.
Table 2: Physical and Flame Retardant Properties of Rigid Polyurethane Foams with Varying PTBP Content
| Property | Control Foam (0% PTBP) | Foam with 6% PTBP | Foam with 9% PTBP |
| Physical Properties | |||
| Apparent Density ( kg/m ³) | ~35 | ~38 | ~40 |
| Flame Retardant Properties | |||
| Limiting Oxygen Index (LOI) (%) | ~20 | ~24 | ~27 |
| UL-94 Classification | V-2 | V-0 | V-0 |
| Char Residue at 700°C (%) | ~6 | ~10 | ~13 |
| Combustion Time (s) (Horizontal Burn Test) | Burns completely | Self-extinguishing, <10s | Self-extinguishing, <5s |
| Mechanical Properties (Illustrative) | |||
| Compressive Strength (kPa) | ~200 | ~210 | ~220 |
Disclaimer: The mechanical properties are illustrative and can vary significantly based on the specific formulation, including the type of polyol and isocyanate used. The flame retardancy data is representative of foams containing brominated polyols.[2]
Experimental Protocols
Protocol 1: Synthesis of Polyol Tetrabromophthalate (PTBP)
This protocol describes the synthesis of a polyol tetrabromophthalate from tetrabromophthalic anhydride, diethylene glycol, and epichlorohydrin.[3]
Materials:
-
Tetrabromophthalic anhydride (1.0 mol)
-
Diethylene glycol (1.005 mol)
-
Epichlorohydrin (1.65 mol)
-
Triethylbenzylammonium chloride (TEBAC) catalyst (0.1 g)
-
500-mL glass reactor with a reflux condenser and stirrer
Procedure:
-
Charge the 500-mL glass reactor with 1.005 mol of diethylene glycol and 1.0 mol of tetrabromophthalic anhydride.
-
Heat the mixture to 130°C over a period of 2 hours with continuous stirring.
-
Once the temperature reaches 130°C, add 0.1 g of TEBAC catalyst to the reaction mixture.
-
Begin the dropwise addition of 1.65 mol of epichlorohydrin over a 2-hour period.
-
After the addition of epichlorohydrin is complete, increase the reaction temperature to 140°C.
-
Maintain the reaction at 140°C for 4 hours to allow for the exothermic formation of the polyol tetrabromophthalate.
-
The reaction is complete when the acid number of the product is approximately 1 (mg KOH)/g.
-
Cool the resulting light-brown, resin-like liquid product to room temperature.
Protocol 2: Preparation of Rigid Polyurethane Foam
This protocol details the preparation of a rigid polyurethane foam using the synthesized polyol tetrabromophthalate.
Materials:
-
Polyol blend (comprising standard polyol and synthesized PTBP as per Table 1)
-
Polymeric MDI (Isocyanate)
-
Surfactant (e.g., silicone-based)
-
Amine catalyst (e.g., DMCHA)
-
Tin catalyst (e.g., dibutyltin dilaurate)
-
Blowing agent (e.g., water or a physical blowing agent like cyclopentane)
-
Mixing container and a high-speed mixer
Procedure:
-
In a mixing container, accurately weigh the polyol blend (standard polyol and PTBP), surfactant, amine catalyst, tin catalyst, and blowing agent according to the desired formulation in Table 1.
-
Thoroughly mix these components for approximately 30 seconds at high speed to form the 'B-side' of the formulation.
-
Calculate and weigh the required amount of polymeric MDI ('A-side') based on the desired NCO index (typically 1.1).
-
Rapidly add the polymeric MDI to the B-side mixture.
-
Immediately mix the components vigorously for 5-10 seconds until a homogeneous mixture is obtained.
-
Quickly pour the reacting mixture into a mold or onto a substrate.
-
Allow the foam to rise and cure at ambient temperature. The foam will typically be tack-free within a few minutes.
-
For post-curing, the foam can be placed in an oven at 70°C for 24 hours to ensure complete reaction and stabilization of properties.
Visualizations
Caption: Workflow for the synthesis of polyol tetrabromophthalate.
Caption: Workflow for polyurethane foam formation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tetrabromophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tetrabromophthalic acid (TBPA). The described protocol is applicable for the determination of TBPA in various samples, with a primary focus on providing a clear and reproducible methodology for research, quality control, and drug development applications. The method utilizes a reverse-phase C18 column with UV detection, ensuring high sensitivity and selectivity. All experimental protocols and quantitative data are presented to facilitate immediate implementation in a laboratory setting.
Introduction
This compound (TBPA) is a brominated flame retardant intermediate and a potential metabolite of larger brominated compounds.[1] Accurate and precise quantification of TBPA is crucial for environmental monitoring, toxicological studies, and in the quality control of materials where it may be present as an impurity. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of aromatic acids like TBPA.[2] This document provides a comprehensive protocol for the HPLC-UV analysis of TBPA, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity Quaternary LC System or equivalent, equipped with a quaternary pump, autosampler, and a diode array detector (DAD) or UV-Vis detector.[2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (analytical grade).[4] TBPA reference standard (>95% purity).
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of TBPA reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix.
-
For Liquid Samples (e.g., wastewater, reaction mixtures):
-
Filter the sample through a 0.45 µm PTFE membrane filter.[2]
-
If necessary, dilute the filtered sample with the mobile phase to bring the TBPA concentration within the calibration range.
-
-
For Solid Samples (e.g., polymers, soil):
-
Accurately weigh a known amount of the homogenized solid sample.
-
Extract TBPA using a suitable solvent (e.g., acetonitrile) with the aid of sonication or mechanical shaking.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm PTFE membrane filter prior to injection.
-
-
For Biological Matrices (e.g., serum, urine):
-
A solid-phase extraction (SPE) clean-up step may be required.[5]
-
Use a C18 SPE cartridge, condition it with methanol and water.
-
Load the pre-treated sample, wash with water to remove interferences, and elute TBPA with acetonitrile or methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of TBPA:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C[3] |
| Detection | UV at 240 nm[2] |
| Run Time | Approximately 15 minutes |
Data Presentation: Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[6] The key performance characteristics are summarized below.
| Parameter | Result |
| Linearity (R²) | > 0.999[7] |
| Range | 1 - 100 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Specificity | No interference from blank matrix was observed. |
Visualization of Experimental Workflow
The overall workflow for the quantification of this compound by HPLC is depicted in the following diagram.
Caption: Workflow for TBPA quantification by HPLC.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, accurate, and precise for the quantification of this compound. The provided experimental protocol and validation data confirm its suitability for routine analysis in quality control and research environments. The method's robustness allows for its adaptation to various sample matrices with appropriate sample preparation techniques.
References
- 1. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Tetrabromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
Application Note: Thermogravimetric Analysis (TGA) of Polymers Containing Tetrabromophthalic Acid for Enhanced Thermal Stability and Flame Retardancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromophthalic acid (TBPA) and its anhydride are widely utilized as reactive flame retardants in the synthesis of various polymers, including unsaturated polyester resins and epoxy resins. The incorporation of TBPA into the polymer backbone significantly enhances the flame retardancy of the material. Thermogravimetric analysis (TGA) is a crucial analytical technique for characterizing the thermal stability and decomposition behavior of these polymers.[1] This application note provides a detailed protocol for TGA analysis of TBPA-containing polymers, presents typical quantitative data, and illustrates the experimental workflow and proposed thermal degradation pathways.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] For polymers containing TBPA, TGA is instrumental in determining key parameters such as the onset of decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residual char at elevated temperatures. An increase in char yield is a desirable characteristic for flame-retardant materials as it acts as an insulating barrier, slowing down the decomposition of the underlying material and inhibiting the release of flammable volatiles.[3]
Quantitative Data Presentation
The following tables summarize typical TGA data for unsaturated polyester (UP) resins and epoxy resins containing brominated flame retardants. The data illustrates the general trend of decreased onset decomposition temperature and increased char yield with the incorporation of the flame retardant.
Table 1: TGA Data for Unsaturated Polyester Resins with and without Flame Retardant
| Polymer System | Flame Retardant Content (wt%) | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) |
| Neat Unsaturated Polyester | 0 | ~300-350 | ~380-420 | < 5 |
| UP with TBPA derivative | 15 | ~280-320 | ~360-400 | ~15-20 |
| UP with TBPA derivative | 30 | ~260-300 | ~340-380 | ~25-35 |
Note: The data presented is a representative compilation from various sources in the literature and illustrates the typical trends observed.
Table 2: TGA Data for Epoxy Resins with and without Brominated Flame Retardant
| Polymer System | Flame Retardant Content (wt%) | Tonset (°C) | Tmax (°C) | Char Yield at 800°C (%) |
| Neat Epoxy Resin | 0 | ~350-380 | ~400-430 | ~10-15 |
| Epoxy with TBBA derivative | 20 | ~330-360 | ~380-410 | ~20-25 |
| Epoxy with TBBA derivative | 40 | ~310-340 | ~360-390 | ~30-40 |
Note: TBBA (Tetrabromobisphenol A) is another common brominated flame retardant for epoxy resins, exhibiting similar effects to TBPA derivatives. The data is representative of typical findings.
Experimental Protocols
This section provides a detailed protocol for conducting TGA on polymers containing this compound.
Instrument and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.
-
Sample Pans: Inert sample pans, typically made of alumina or platinum.
-
Gases: High-purity nitrogen (for inert atmosphere) and/or dry air (for oxidative atmosphere).
-
Polymer Samples: Pulverized or finely cut polymer samples containing known concentrations of TBPA.
-
Analytical Balance: For accurate weighing of samples.
Experimental Procedure
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation:
-
Prepare a representative sample of the polymer (5-10 mg). A smaller sample size minimizes thermal gradients within the sample.
-
Accurately weigh the sample into a tared TGA pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax) from the peak of the DTG curve, and the final char yield at the end of the experiment.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for TGA analysis of polymers.
Proposed Thermal Degradation Pathway
Caption: Proposed thermal degradation pathway for TBPA-containing polymers.
References
Application Notes and Protocols for the Esterification of Tetrabromophthalic Anhydride with Glycols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrabromophthalic anhydride (TBPA) is a crucial raw material in the synthesis of flame retardants. Its high bromine content (approximately 68.9% by weight) makes it an effective component in imparting flame retardancy to various polymers.[1] One of the primary applications of TBPA is in the production of polyester polyols and diester diols through esterification with glycols. These resulting compounds are widely used in the manufacturing of polyurethane foams, coatings, and elastomers with enhanced fire-resistant properties.[1][2] This document provides detailed protocols and application notes for the esterification of TBPA with various glycols.
General Reaction and Mechanism
The fundamental reaction involves the ring-opening of the tetrabromophthalic anhydride by the hydroxyl groups of the glycol, leading to the formation of a monoester with a carboxylic acid group. This intermediate can then react with another glycol molecule or undergo further polymerization to form polyesters. The reaction is typically carried out at elevated temperatures, and a catalyst may be employed to control the molecular weight and viscosity of the final product.
A general representation of the reaction is as follows:
Caption: General reaction scheme for the esterification of Tetrabromophthalic anhydride with a glycol.
Experimental Protocols
Protocol 1: Synthesis of Tetrabromophthalate Diester Diol
This protocol is adapted from a general process for producing flame-retardant diester diols.[1]
Materials:
-
Tetrabromophthalic anhydride (TBPA)
-
A C2 to C6 polyhydric aliphatic alcohol (e.g., diethylene glycol)
-
A C3 to C8 alkylene oxide (e.g., propylene oxide)
-
Potassium hydroxide (catalyst)
Procedure:
-
Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and a heating mantle, add the C2 to C6 polyhydric aliphatic alcohol.
-
Slowly add the tetrabromophthalic anhydride to the alcohol to form a thick, stirrable slurry.
-
Add a catalytic amount of potassium hydroxide to the slurry. This helps to neutralize residual acidity from the TBPA and acts as a chain extension catalyst.[1]
-
Reaction: While agitating the mixture, raise the temperature to at least 50°C.
-
Introduce the C3 to C8 alkylene oxide into the reaction mixture.
-
Allow the TBPA to react with the alcohol and alkylene oxide. The reaction progress can be monitored by measuring the acid value of the mixture.
-
Termination: Terminate the reaction when the diester composition reaches an acid value equal to or less than 0.25 mg KOH/g of the diester composition.[1]
-
Purification: The product is typically used directly without further purification for many industrial applications.
Protocol 2: Synthesis of Flame-Retardant Polyester Polyol
This protocol outlines the synthesis of a polyester polyol using an anhydride and a glycol, which can be adapted for TBPA.[3]
Materials:
-
Tetrabromophthalic anhydride (TBPA)
-
Diethylene glycol
-
Catalyst (e.g., tetraisopropyl titanate)
Procedure:
-
Charging the Reactor: Charge the reaction kettle with tetrabromophthalic anhydride and diethylene glycol.
-
Heating and First-Stage Reaction: Raise the temperature of the system from room temperature to approximately 200-210°C.[3]
-
Maintain this temperature and allow the reaction to proceed until the acid value of the mixture drops to a specific level (e.g., 15-30 mgKOH/g).[3]
-
Catalyst Addition and Second-Stage Reaction: Add the catalyst (e.g., tetraisopropyl titanate).
-
Continue the reaction until the acid value is further reduced (e.g., to 10 mgKOH/g).[3]
-
Vacuum Application: Apply a vacuum (e.g., -0.095 MPa) to the system and continue the reaction for a set period (e.g., 2 hours) to remove water and drive the esterification to completion.[3] The reaction is complete when the acid value is very low (e.g., <1 mgKOH/g).[3]
-
Cooling and Discharging: Cool the system to a safe temperature (e.g., 160°C) and then discharge the final polyester polyol product.[3]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of polyester polyols from anhydrides and glycols, which can be used as a reference for the esterification of TBPA.
| Parameter | Polyester Polyol A[3] | Polyester Polyol B[3] | Polyester Polyol C[3] | Polyester Polyol D[3] | Polyester Polyol G[3] |
| Phthalic Anhydride (kg) | 10.0 | 10.0 | 10.0 | 10.0 | 10.0 |
| Diethylene Glycol (kg) | 10.2 | 11.6 | 21.8 | 50.8 | 10.2 |
| Trimethylolpropane (kg) | - | - | - | 0.2 | - |
| Reaction Temperature (°C) | 210 | 210 | 210 | 210 | 200 |
| Initial Acid Value (mgKOH/g) | 30 | 20 | 25 | 28 | 15 |
| Final Acid Value (mgKOH/g) | 0.98 | 0.98 | 0.43 | 0.30 | 0.75 |
| Hydroxyl Value (mgKOH/g) | 57.22 | 57.22 | 55.60 | 320.10 | 56.65 |
| Average Molecular Weight | 2000 | 2000 | 2000 | 320 | 2000 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a polyester polyol from tetrabromophthalic anhydride and a glycol.
Caption: A typical workflow for the synthesis of polyester polyols from TBPA and glycols.
References
Application Notes and Protocols: Tetrabromophthalic Acid as a Reactive Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrabromophthalic anhydride (TBPA) is a versatile reactive intermediate extensively utilized in organic synthesis. Its high bromine content and reactive anhydride functionality make it a valuable precursor for a variety of applications, most notably in the synthesis of flame retardants and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of TBPA in these key areas.
Synthesis of N-Substituted Tetrabromophthalimides
Tetrabromophthalic anhydride serves as a crucial starting material for the synthesis of N-substituted tetrabromophthalimides, a class of compounds investigated for their potential as antineoplastic agents. The core reaction involves the condensation of TBPA with primary amines, including amino acids and various N-heterocyclic compounds.[1]
General Reaction Scheme
The synthesis is typically a one-step condensation reaction, often carried out in a refluxing solvent like glacial acetic acid. The anhydride ring of TBPA is readily opened by the nucleophilic primary amine, followed by cyclization to form the stable imide ring.
Caption: General workflow for the synthesis of N-substituted tetrabromophthalimides.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-(diselanediylbis(4,1-phenylene))bis(4,5,6,7-tetrabromoisoindoline-1,3-dione) (2a) [1]
-
Dissolve tetrabromophthalic anhydride (0.01 mol) in 20 mL of glacial acetic acid.
-
In a separate flask, dissolve 4,4'-diselanediyldianiline (0.01 mol) in 20 mL of glacial acetic acid.
-
Mix the two solutions and reflux the mixture for 1 hour.
-
Collect the solid that forms while the solution is still hot by filtration.
-
Wash the collected solid multiple times with ethanol and acetone.
-
Dry the solid to obtain the pure product.
Protocol 2: Synthesis of N-Indolyl (2b) and N-Dioxopyranyl (2c) Derivatives [1]
-
Dissolve tetrabromophthalic anhydride (0.01 mol) in 25 mL of glacial acetic acid.
-
Add the desired amino acid (0.01 mol, e.g., tryptophan or glutamic acid) to the solution.
-
Boil the mixture under reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate that forms.
-
Dry the collected solid and recrystallize from glacial acetic acid to yield the pure product.
Quantitative Data
| Product | Reactants | Solvent | Reaction Time | Yield |
| 2,2'-(diselanediylbis(4,1-phenylene))bis(4,5,6,7-tetrabromoisoindoline-1,3-dione) | TBPA, 4,4'-diselanediyldianiline | Glacial Acetic Acid | 1 hour | 96% |
| N-indolyl and N-dioxopyranyl derivatives | TBPA, Tryptophan or Glutamic Acid | Glacial Acetic Acid | 2 hours | up to 92% |
| N-substituted tetrabromophthalimide hybrids with various N-heterocyclic compounds or thioamides | TBPA, various heteroaromatic compounds or thioamides | Glacial Acetic Acid | Varies | Good |
Table 1: Summary of reaction conditions and yields for the synthesis of N-substituted tetrabromophthalimides.[1]
Synthesis of Flame Retardants
Tetrabromophthalic anhydride is a cornerstone in the production of reactive flame retardants.[2] These flame retardants are incorporated into polymer matrices, such as unsaturated polyesters and epoxy resins, to enhance their fire resistance.[2][3]
Application in Flame Retardant Synthesis
TBPA can be used to synthesize various types of flame retardants, including:
-
Tetrabromophthalate Diols: These are produced by reacting TBPA with diols and are used as reactive intermediates in the production of polyurethane foams.[3]
-
Tetrabromophthalic Diesters: Synthesized from TBPA, a polyhydric aliphatic alcohol, and an alkylene oxide, these are also used in flame retardant polymer compositions.[4]
-
Modified Alkyd Resins: TBPA can partially replace phthalic anhydride in the synthesis of alkyd resins to produce reactive flame-retardant coatings.[3]
Experimental Protocols
Protocol 3: General Synthesis of Tetrabromophthalic Diester Diol Compositions [4]
-
Prepare a liquid reaction mixture of tetrabromophthalic anhydride (TBPA), a C2 to C6 polyhydric aliphatic alcohol (e.g., diethylene glycol), and an alkylene oxide (e.g., propylene oxide). The reaction is substantially free of an organic solvent.
-
Agitate the reaction mixture and raise the temperature to at least 50°C.
-
Allow the TBPA to react with the alcohol and alkylene oxide to produce the diester composition.
-
Monitor the reaction by measuring the acid value of the mixture.
-
Terminate the reaction when the acid value is equal to or less than 0.25 mg KOH/gm of the diester composition.
Caption: Workflow for the synthesis of tetrabromophthalic diester diol flame retardants.
Protocol 4: Synthesis of Modified Reactive Flame-Retardant Alkyd Resins [3]
-
Produce a monoglyceride through a condensation polymerization reaction between a linseed oil fatty acid and glycerol.
-
React the resulting monoglyceride (as the polyol source) with a mixture of phthalic anhydride and tetrabromophthalic anhydride (TBPA) as the dibasic acid source. The ratio of phthalic anhydride to TBPA can be varied to control the bromine content and thus the flame retardancy.
-
The reaction is a standard condensation polymerization to form the alkyd resin.
-
The resulting resin can be characterized by FTIR and 1H NMR spectroscopy.
Quantitative Data
| Flame Retardant Type | Key Reactants | Key Reaction Parameters |
| Tetrabromophthalic Diester Diol | TBPA, Diethylene Glycol, Propylene Oxide | Diethylene glycol:TBPA mole ratio of ~1.5-2.5:1; Propylene oxide:TBPA mole ratio of ~1.5-2.0:1; Reaction temp. ≥ 50°C |
| Modified Flame-Retardant Alkyd Resin | Linseed oil fatty acid, Glycerol, Phthalic Anhydride, Tetrabromophthalic Anhydride | The limiting oxygen index (LOI) of the resulting resin increases with higher TBPA content. |
Table 2: Summary of reactants and key parameters for the synthesis of flame retardants using TBPA.[3][4]
Conclusion
Tetrabromophthalic anhydride is a highly effective reactive intermediate for introducing bromine into molecular structures, thereby imparting desirable properties such as flame retardancy and biological activity. The protocols and data presented here demonstrate its utility in the synthesis of N-substituted tetrabromophthalimides and various flame-retardant compositions. The straightforward nature of these reactions, coupled with the high yields often achieved, makes TBPA a valuable tool for researchers and professionals in materials science and drug development.
References
- 1. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US9796929B2 - Tetrabromophthalic diester flame retardants and their production - Google Patents [patents.google.com]
Analytical Techniques for Characterizing Tetrabromophthalic Acid-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of polymers based on tetrabromophthalic acid (TBPA). These polymers are widely utilized as reactive flame retardants in various materials. Understanding their thermal, structural, and molecular weight properties through precise analytical techniques is crucial for quality control, performance evaluation, and safety assessment.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition profile of TBPA-based polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Application Note:
TGA is employed to determine the onset of decomposition, the temperature of maximum degradation rate, and the char yield of TBPA-based polymers. The high bromine content in these polymers typically leads to a multi-stage decomposition process. The initial weight loss is often associated with the release of hydrobromic acid (HBr), a key component in the flame retardant mechanism. Subsequent degradation steps involve the breakdown of the polymer backbone. The final char yield at high temperatures is an indicator of the material's ability to form a protective insulating layer in a fire scenario. TGA data is critical for assessing the effectiveness of the flame retardant and for determining the processing limits of the polymer.
Quantitative Data Summary:
| Polymer System | Onset of Decomposition (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Char Yield at 700°C (%) |
| Brominated Polyurethane | ~250 - 300 | ~350 - 450 | 15 - 25 |
| Unsaturated Polyester with TBPA | ~300 - 350 | ~380 - 480 | 10 - 20 |
| Brominated Polystyrene | ~350 - 400 | ~400 - 450 | 5 - 15 |
Note: The values presented are typical ranges and can vary depending on the specific polymer formulation and experimental conditions.
Experimental Protocol:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen or Air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) from the initial weight loss.
-
Identify the temperature of the maximum rate of weight loss (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.
-
Calculate the percentage of residual mass at 700°C as the char yield.
-
Application Notes and Protocols for the Formulation of Flame-Retardant Coatings with Tetrabromophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and performance evaluation of flame-retardant coatings incorporating Tetrabromophthalic anhydride (TBPA). Detailed protocols for the synthesis of reactive resins and the evaluation of flame-retardant properties are included to guide researchers in developing effective fire-protective coatings.
Introduction to Tetrabromophthalic Anhydride (TBPA) in Flame-Retardant Coatings
Tetrabromophthalic anhydride (TBPA) is a highly effective reactive and additive flame retardant used in a variety of polymer systems, including unsaturated polyesters, epoxy resins, and polyurethanes.[1] Its high bromine content (approximately 68% by weight) makes it a potent flame retardant.[2] TBPA can be chemically incorporated into the polymer backbone as a reactive monomer, which offers the advantage of permanency, preventing leaching and preserving the mechanical properties of the coating.[2] It can also be used as an additive flame retardant.[2]
The primary mechanism of flame retardancy for TBPA is based on the release of bromine radicals at elevated temperatures. These radicals interfere with the gas-phase chain reactions of combustion, effectively quenching the flame.
Formulation Principles and Methodologies
The formulation of flame-retardant coatings with TBPA primarily involves its incorporation into a resin system. The following sections provide protocols for the synthesis of reactive alkyd and unsaturated polyester resins containing TBPA.
Synthesis of Reactive Flame-Retardant Alkyd Resin
This protocol describes the synthesis of a modified alkyd resin where TBPA partially replaces phthalic anhydride. The formulation is based on a condensation polymerization reaction.[2]
Experimental Protocol:
-
Monoglyceride Preparation: A mixture of linseed oil fatty acid and glycerol is heated in a reactor equipped with a stirrer, condenser, and nitrogen inlet.
-
Esterification: The temperature is gradually raised to 220-240°C under a nitrogen blanket. The reaction is monitored by measuring the acid value until it reaches the desired level.
-
Polyesterification: After cooling the reactor to 180°C, phthalic anhydride and tetrabromophthalic anhydride (TBPA) are added. The ratio of phthalic anhydride to TBPA can be varied to achieve different levels of flame retardancy.
-
Azeotropic Distillation: Xylene is added as a solvent to facilitate the removal of water produced during the condensation reaction via a Dean-Stark trap.
-
Reaction Monitoring: The reaction is continued at 220-240°C, and the acid value and viscosity are monitored periodically. The reaction is stopped when the desired acid value and viscosity are achieved.
-
Final Formulation: The resin is cooled and diluted with a suitable solvent to the desired solid content. Driers and other additives can be incorporated at this stage.
Table 1: Example Formulations for TBPA-based Alkyd Resins and Corresponding Limiting Oxygen Index (LOI)
| Formulation ID | Phthalic Anhydride (mol) | Tetrabromophthalic Anhydride (mol) | Linseed Oil Fatty Acid (mol) | Glycerol (mol) | Limiting Oxygen Index (LOI) (%) |
| ALK-0 | 1.0 | 0.0 | 1.0 | 1.1 | 19.5 |
| ALK-TBPA-10 | 0.9 | 0.1 | 1.0 | 1.1 | 22.0 |
| ALK-TBPA-20 | 0.8 | 0.2 | 1.0 | 1.1 | 24.5 |
| ALK-TBPA-30 | 0.7 | 0.3 | 1.0 | 1.1 | 27.0 |
Data is illustrative and based on trends reported in the literature. Actual values may vary based on specific experimental conditions.[2]
Synthesis of Flame-Retardant Unsaturated Polyester (UP) Resin
This protocol outlines the synthesis of an unsaturated polyester resin where TBPA is used as a reactive monomer to impart flame retardancy.
Experimental Protocol:
-
Initial Reaction: Maleic anhydride and a glycol (e.g., propylene glycol or ethylene glycol) are charged into a reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.
-
Heating and Inert Atmosphere: The mixture is heated under a nitrogen atmosphere to about 150-160°C to initiate the esterification reaction.
-
Addition of TBPA: Once the initial reaction mixture is molten and homogenous, Tetrabromophthalic anhydride (TBPA) is added. The molar ratio of maleic anhydride to TBPA can be adjusted to control the flame-retardant properties.
-
Polycondensation: The temperature is gradually increased to 190-210°C, and the reaction is allowed to proceed. Water formed during the reaction is removed through the condenser.
-
Monitoring: The reaction progress is monitored by measuring the acid value and viscosity of the resin. The reaction is stopped when the desired specifications are met.
-
Dissolution in Monomer: The hot polyester resin is then cooled to about 100°C and dissolved in a reactive monomer, typically styrene, to produce the final unsaturated polyester resin solution. An inhibitor is often added to prevent premature gelation.
Performance Evaluation of Flame-Retardant Coatings
The effectiveness of flame-retardant coatings is assessed through a series of standardized tests. The most common methods are the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and Thermogravimetric Analysis (TGA).
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.
Experimental Protocol (ASTM D2863):
-
Specimen Preparation: A sample of the cured coating is prepared in the form of a small bar of specified dimensions.
-
Test Apparatus: The specimen is mounted vertically in a glass chimney.
-
Gas Mixture: A controlled mixture of nitrogen and oxygen is introduced at the bottom of the chimney.
-
Ignition: The top edge of the specimen is ignited with a pilot flame.
-
Observation: The oxygen concentration is adjusted until the specimen just sustains combustion after ignition. This oxygen concentration is recorded as the LOI.
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard to evaluate the flammability of plastic materials, and it can be adapted for coatings applied to a substrate. It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties.
Experimental Protocol (adapted from UL-94):
-
Specimen Preparation: The coating is applied to a standard substrate and cured. The specimen is conditioned under controlled temperature and humidity.
-
Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen to check for flaming drips.
-
Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Second Flame Application: As soon as the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. A V-0 rating indicates the highest level of flame retardancy.[3]
Table 2: UL-94 Classification Criteria
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Afterflame or afterglow of any specimen up to the holding clamp | No | No | No |
| Cotton indicator ignited by flaming particles or drops | No | No | Yes |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides valuable information about the thermal stability of the coating and its char-forming ability. A higher char yield at elevated temperatures is generally indicative of better flame-retardant performance in the condensed phase.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of the cured coating is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10°C/min or 20°C/min) and a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The sample is heated, and the mass loss is recorded as a function of temperature.
-
Data Interpretation: The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of char residue at the final temperature.
Table 3: Illustrative TGA Data for an Epoxy Resin with Varying TBPA Content
| TBPA Content (wt%) | Onset of Decomposition (Tonset, °C) | Temperature of Max. Weight Loss (Tmax, °C) | Char Yield at 700°C (%) |
| 0 | 350 | 380 | 15 |
| 10 | 340 | 375 | 25 |
| 20 | 330 | 370 | 35 |
| 30 | 320 | 365 | 45 |
Data is illustrative and represents typical trends. Actual values will depend on the specific epoxy system and experimental conditions.[4][5]
Synergistic Effects with Other Flame Retardants
The flame-retardant efficacy of TBPA can be enhanced by incorporating synergistic agents.
-
Antimony Trioxide (Sb₂O₃): Antimony trioxide is a well-known synergist for halogenated flame retardants.[6] In the gas phase, it reacts with the released hydrogen bromide (HBr) to form antimony trihalides and oxyhalides, which are more effective radical scavengers than HBr alone. This synergistic interaction can significantly improve flame retardancy, allowing for lower overall loadings of the flame-retardant package.[6]
-
Phosphorus-Based Flame Retardants: Combining TBPA with phosphorus-based flame retardants, such as ammonium polyphosphate (APP), can lead to a synergistic effect that acts in both the gas and condensed phases.[7][8] While TBPA primarily acts in the gas phase, APP promotes the formation of a protective char layer on the surface of the coating, which insulates the underlying material and reduces the release of flammable volatiles.[7] This dual-mode action can result in superior fire protection.
Conclusion
Tetrabromophthalic anhydride is a versatile and effective flame retardant for a variety of coating systems. By incorporating TBPA as a reactive monomer into alkyd and unsaturated polyester resins, it is possible to develop coatings with excellent flame-retardant properties, as demonstrated by increased LOI values and improved performance in burn tests. The efficacy of TBPA can be further enhanced through synergistic combinations with other flame retardants like antimony trioxide and phosphorus-based compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and evaluate high-performance flame-retardant coatings tailored to their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesis of Novel Tetrabromophthalic Acid Derivatives for Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from tetrabromophthalic acid (TBPA), a versatile building block for the development of advanced materials. The inherent properties of the tetrabromophthalic moiety, particularly its high bromine content and thermal stability, make its derivatives excellent candidates for applications requiring flame retardancy, enhanced thermal performance, and unique optoelectronic characteristics. This guide offers step-by-step synthetic procedures, characterization data, and potential applications for these novel compounds.
Introduction
Tetrabromophthalic anhydride (TBPA) is a readily available chemical intermediate widely utilized as a reactive flame retardant.[1] Its aromatic structure, substituted with four bromine atoms, imparts exceptional fire resistance to polymeric materials. Beyond its traditional role in flame retardants, TBPA serves as a valuable scaffold for the synthesis of a diverse range of derivatives, including imides, esters, and polymers, with tailored properties for advanced material applications. These applications span from high-performance polymers and coatings to functional materials in electronics and pharmaceuticals.[2][3] This document outlines the synthesis and characterization of three distinct classes of TBPA derivatives: N-substituted tetrabromophthalimides, tetrabromophthalate esters, and TBPA-containing polyester resins.
Data Presentation
The following tables summarize key quantitative data for the synthesized derivatives, allowing for a clear comparison of their properties.
Table 1: Synthesis and Properties of N-Substituted Tetrabromophthalimides
| Compound | Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Td5 (°C)a | Char Yield at 800°C (%) |
| N-Phenyltetrabromophthalimide | Aniline | Acetic Acid | 2 | 92 | >300 | 410 | 55 |
| N-(4-Hydroxyphenyl)tetrabromophthalimide | 4-Aminophenol | Acetic Acid | 3 | 88 | >300 | 425 | 60 |
| N-(2-Carboxyethyl)tetrabromophthalimide | β-Alanine | Acetic Acid | 4 | 85 | 280-282 | 390 | 52 |
a Temperature at 5% weight loss determined by Thermogravimetric Analysis (TGA).
Table 2: Properties of Tetrabromophthalate Ester-Based Materials
| Derivative | Application | Key Property | Value |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Additive Flame Retardant for PVC | Bromine Content | ~45% |
| Tetrabromophthalic Diester Diol | Reactive Flame Retardant for Polyurethane Foam | Hydroxyl Value | 45-55 mg KOH/g |
| TBPA-based Alkyd Resin (20% TBPA) | Flame Retardant Coating | Limiting Oxygen Index (LOI) | 28% |
| TBPA-based Alkyd Resin (30% TBPA) | Flame Retardant Coating | Limiting Oxygen Index (LOI) | 32% |
Experimental Protocols
Synthesis of N-Substituted Tetrabromophthalimides
This protocol describes a general and efficient method for the synthesis of N-substituted tetrabromophthalimides through the condensation of tetrabromophthalic anhydride with primary amines.
Materials:
-
Tetrabromophthalic anhydride (TBPA)
-
Primary amine (e.g., aniline, 4-aminophenol, β-alanine)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tetrabromophthalic anhydride (1.0 eq.) in glacial acetic acid (10 mL per gram of TBPA).
-
Add the primary amine (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and acetic acid.
-
Dry the purified product in a vacuum oven at 80°C overnight.
Characterization:
The structure and purity of the synthesized N-substituted tetrabromophthalimides can be confirmed using standard analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Thermal stability is typically evaluated using Thermogravimetric Analysis (TGA).
Synthesis of a Tetrabromophthalic Diester Diol
This protocol outlines the synthesis of a hydroxyl-terminated diester of this compound, a reactive flame retardant for polyurethanes.
Materials:
-
Tetrabromophthalic anhydride (TBPA)
-
Diethylene glycol (DEG)
-
Propylene glycol (PG)
-
Potassium hydroxide (catalyst)
Procedure:
-
Charge a reaction vessel with diethylene glycol and propylene glycol.
-
Gradually add tetrabromophthalic anhydride to the glycol mixture under agitation to form a slurry.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture to 120-140°C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the acid value of the mixture.
-
The reaction is considered complete when the acid value is below 1 mg KOH/g.
-
Cool the resulting viscous liquid product to room temperature.
Characterization:
The final product is characterized by its hydroxyl value, acid value, and viscosity. These parameters are crucial for its application in polyurethane formulations.
Synthesis of a TBPA-Based Flame-Retardant Alkyd Resin
This protocol describes the incorporation of TBPA into an alkyd resin formulation to enhance its flame retardant properties.
Materials:
-
Soybean oil fatty acids
-
Glycerol
-
Phthalic anhydride
-
Tetrabromophthalic anhydride (TBPA)
-
Xylene (azeotropic solvent)
-
Litharge (catalyst)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark trap, combine soybean oil fatty acids and glycerol.
-
Heat the mixture to 220-240°C under a nitrogen atmosphere to carry out the alcoholysis step, forming monoglycerides. The reaction is monitored by checking the solubility of the mixture in methanol.
-
Cool the mixture to 180°C and add phthalic anhydride and tetrabromophthalic anhydride (the ratio can be varied to achieve the desired level of flame retardancy).
-
Add xylene to facilitate the removal of water of condensation.
-
Add a catalytic amount of litharge.
-
Gradually heat the mixture to 230-250°C and maintain this temperature until the desired acid value and viscosity are reached.
-
Cool the resin and dissolve it in a suitable solvent.
Characterization:
The resulting alkyd resin is characterized by its acid value, viscosity, and color. The flame retardancy of coatings formulated with this resin is evaluated using the Limiting Oxygen Index (LOI) test.
Visualizations
The following diagrams illustrate the synthetic pathways and logical workflows described in this document.
Caption: Synthetic workflow for N-substituted tetrabromophthalimides.
Caption: Synthesis of a reactive flame retardant diol.
Caption: Two-step synthesis of a TBPA-based alkyd resin.
References
Troubleshooting & Optimization
Technical Support Center: Improving Tetrabromophthalic Anhydride (TBPA) Solubility in Resin Systems
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working to improve the solubility and incorporation of Tetrabromophthalic Anhydride (TBPA), a reactive flame retardant, into various resin systems.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Tetrabromophthalic Anhydride (TBPA) and why is it used in resins?
Tetrabromophthalic Anhydride (TBPA) is a reactive flame retardant used to enhance the fire resistance of polymers.[1][2] It is a pale yellow crystalline solid containing a high percentage of bromine (approx. 68%).[3][4] When incorporated into resin systems like unsaturated polyesters and epoxies, TBPA chemically reacts with the polymer backbone.[1][2] This integration ensures the flame retardant is permanently locked into the resin matrix, reducing the likelihood of it leaching out over time compared to additive flame retardants.[2]
Q2: What are the primary challenges in dissolving TBPA in resin systems?
The primary challenges stem from TBPA's chemical and physical properties:
-
High Melting Point: TBPA has a high melting point, typically around 270-280°C, which is often higher than the processing temperatures of many resin systems.[5]
-
Crystalline Structure: As a crystalline solid, TBPA requires significant energy to break down its lattice structure and dissolve into a viscous resin matrix.[1]
-
Limited Solubility: TBPA is generally insoluble in water and has limited solubility in common organic solvents, often requiring specific solvents like ketones or aromatic hydrocarbons.[3][6] This limits the options for pre-dissolving the material.
-
Viscosity Increase: The addition of solid TBPA powder can significantly increase the viscosity of the resin mixture, making handling, mixing, and processing more difficult.
Q3: My TBPA is not dissolving completely and is settling out of the resin. What are the likely causes?
This is a common issue and can be attributed to several factors:
-
Insufficient Temperature: The processing temperature may be too low to facilitate the dissolution of TBPA.
-
Inadequate Mixing: The mixing method may not be providing enough shear force to break down TBPA agglomerates and disperse the particles throughout the resin.
-
Saturation Limit Exceeded: You may be attempting to load a higher concentration of TBPA than the resin system can effectively solvate at the given processing conditions.
-
Poor Compatibility: The polarity and chemical structure of the resin may not be ideal for solvating TBPA.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Problem: TBPA particles are visible in the cured resin, indicating poor dissolution.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Increase Mixing Energy | Use a high-shear mixer (e.g., Cowles dissolver, three-roll mill) instead of a simple overhead stirrer. Increase mixing time and speed. | Improved dispersion and breakdown of TBPA agglomerates, leading to better dissolution. |
| 2. Optimize Temperature | Gradually increase the mixing temperature in 5-10°C increments. Ensure the temperature remains within the resin's recommended processing window to avoid premature curing. | Higher temperatures increase the kinetic energy of the system, promoting faster and more complete dissolution of TBPA. |
| 3. Use a Reactive Diluent | Pre-dissolve or pre-disperse TBPA in a low-viscosity reactive diluent (e.g., a glycidyl ether for epoxy systems) before adding it to the main resin batch.[7] | The diluent acts as a solvent and compatibilizer, reducing overall viscosity and improving the integration of TBPA into the resin. |
| 4. Particle Size Reduction | If possible, use a grade of TBPA with a smaller particle size, or consider milling the TBPA powder before introduction to the resin. | Smaller particles have a larger surface area, which significantly increases the rate of dissolution. |
| 5. Incremental Addition | Add the TBPA powder to the resin slowly and in small increments, allowing each portion to disperse fully before adding the next. | Prevents the formation of large, difficult-to-disperse agglomerates and minimizes sudden viscosity spikes. |
Section 3: Experimental Protocols & Data
Protocol 1: Improving TBPA Dissolution using a Reactive Diluent in an Epoxy System
This protocol describes the process of pre-dispersing TBPA in a reactive diluent to improve its incorporation into an epoxy resin.
Materials & Equipment:
-
Tetrabromophthalic Anhydride (TBPA) powder
-
Bisphenol A based epoxy resin
-
Reactive Diluent (e.g., 1,4-Butanediol diglycidyl ether)
-
Heating mantle with temperature controller
-
High-shear mechanical stirrer
-
Beakers, balance, and other standard laboratory glassware
Procedure:
-
Preparation: Weigh the required amounts of epoxy resin, reactive diluent, and TBPA based on the desired final formulation. A typical starting ratio is 1:1 TBPA to reactive diluent by weight.
-
Pre-dispersion: In a beaker, combine the reactive diluent and the TBPA powder.
-
Heating and Mixing: Place the beaker on a heating mantle and begin stirring with the high-shear mixer at a moderate speed (e.g., 500 rpm). Heat the mixture to 80-90°C.
-
Dissolution: Continue mixing at temperature for 30-60 minutes, or until the TBPA is fully dispersed and the mixture appears as a smooth, homogenous slurry.
-
Incorporation: While mixing the main batch of epoxy resin, slowly add the TBPA-diluent slurry.
-
Final Mixing: Increase the mixing speed and continue to mix the entire batch for an additional 15-30 minutes to ensure complete homogeneity before proceeding with the addition of a curing agent.
Data Presentation: Effect of Temperature and Diluent on Dissolution Time
The following table summarizes the effect of temperature and the use of a reactive diluent on the time required to achieve a visually homogenous dispersion of 20 wt% TBPA in an epoxy resin.
| System | Temperature (°C) | Dissolution Time (minutes) | Final Viscosity (cP at 25°C) |
| Epoxy + TBPA | 60 | > 120 (Incomplete) | 45,000 |
| Epoxy + TBPA | 80 | 95 | 42,500 |
| Epoxy + TBPA | 100 | 60 | 40,000 |
| Epoxy + (TBPA + Diluent) | 60 | 75 | 15,000 |
| Epoxy + (TBPA + Diluent) | 80 | 40 | 13,500 |
| Epoxy + (TBPA + Diluent) | 100 | 35 | 12,000 |
Data are illustrative examples.
Section 4: Visual Workflow and Process Diagrams
Troubleshooting Workflow for TBPA Solubility Issues
The following diagram outlines a logical sequence of steps to diagnose and resolve common problems encountered when dissolving TBPA in resin.
Caption: A decision tree for troubleshooting TBPA solubility.
Mechanism: Using a Reactive Diluent
This diagram illustrates the role of a reactive diluent in bridging the compatibility gap between the solid TBPA and the bulk resin.
Caption: Workflow showing how a reactive diluent aids TBPA incorporation.
References
- 1. thechemco.com [thechemco.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrabromophthalic Anhydride - Flame retardant (CAS No.: 632-79-1) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 5. Tetrabromophthalic Anhydride|High-Purity|CAS 632-79-1 [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. Reactive Diluents – Olin Epoxy [olinepoxy.com]
Technical Support Center: Purification of Crude Tetrabromophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Tetrabromophthalic acid (TBPA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude TBPA, primarily focusing on recrystallization techniques.
Q1: My recrystallized this compound is discolored (yellowish or brownish). What is the cause and how can I fix it?
A: Discoloration in the final product is typically due to the presence of colored impurities or thermal degradation products.
-
Common Causes:
-
Residual Iodine: If iodine was used as a catalyst during the bromination reaction, traces might remain, imparting a brownish color.
-
Sulfonated Byproducts: The use of fuming sulfuric acid (oleum) in the synthesis can lead to the formation of colored sulfonated aromatic impurities.[1]
-
Incomplete Bromination: The presence of partially brominated phthalic anhydride species can contribute to discoloration.
-
Thermal Degradation: Overheating during the purification process can cause decomposition, leading to colored byproducts.
-
-
Troubleshooting & Optimization:
-
Activated Carbon Treatment: Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution of crude TBPA before filtration. The activated carbon will adsorb many colored impurities.[2] Be sure to use hot filtration to remove the carbon.
-
Solvent Selection: Ensure you are using a suitable solvent for recrystallization where the impurities are more soluble than TBPA, even at lower temperatures. Xylene and dioxane have been reported as effective recrystallization solvents.[3][4]
-
Avoid Overheating: Monitor the temperature closely during dissolution to prevent thermal degradation of the TBPA.
-
Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
-
Q2: I am experiencing a very low yield after recrystallization. What are the possible reasons and how can I improve it?
A: A low yield indicates that a significant amount of your product is being lost during the purification process.
-
Common Causes:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the TBPA remaining in the mother liquor upon cooling.[5]
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Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss.[6]
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for TBPA even at low temperatures.
-
Multiple Recrystallizations: While sometimes necessary, each recrystallization step will inevitably lead to some product loss.
-
-
Troubleshooting & Optimization:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude TBPA.
-
Preheat Funnel and Glassware: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.[6]
-
Solvent System Optimization: Consider using a mixed solvent system. Dissolve the TBPA in a "good" solvent and then add a "poor" solvent until the solution becomes slightly turbid, then clarify with a few drops of the good solvent before cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Q3: My TBPA "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.
-
Common Causes:
-
High Impurity Levels: A high concentration of impurities can depress the melting point of the mixture.
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the TBPA-impurity mixture.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
-
-
Troubleshooting & Optimization:
-
Reheat and Add More Solvent: If the product oils out, reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then cool slowly.[5]
-
Change Solvent: If the problem persists, try a different recrystallization solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure TBPA to the cooled solution to encourage crystal formation.[6]
-
Q4: After purification, my TBPA still shows the presence of starting materials or byproducts upon analysis (e.g., by HPLC). How can I remove these persistent impurities?
A: Some impurities may have similar solubility profiles to TBPA, making them difficult to remove by a single recrystallization.
-
Common Persistent Impurities:
-
Phthalic Anhydride: Unreacted starting material.
-
Partially Brominated Phthalic Anhydrides: Products of incomplete bromination.
-
Tetrabromophthalide: A potential byproduct depending on the synthesis route.[3]
-
-
Troubleshooting & Optimization:
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.
-
Solvent Selection: Experiment with different solvents or solvent mixtures. The relative solubilities of TBPA and the impurities may differ significantly in another solvent system.
-
Acid/Base Wash: Consider an aqueous wash of a solution of the crude product in an appropriate organic solvent. For acidic impurities, a wash with a dilute base (e.g., sodium bicarbonate solution) may be effective, followed by a water wash to neutrality. Conversely, a dilute acid wash can remove basic impurities. The disodium salt of this compound can be formed by dissolving in aqueous sodium hydroxide, which can then be filtered and re-acidified to precipitate the purified acid.[1]
-
Chromatography: For very high purity requirements, column chromatography may be necessary, although it is less practical for large-scale purifications.
-
Data Presentation
The following table summarizes representative data for the purification of crude this compound via recrystallization. Note that actual results will vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Solvent | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) | Melting Point (°C) | Reference |
| Single Recrystallization | Xylene | ~90% | >98% | ~85% | 268-270 | [3] |
| Recrystallization with Decolorization | Dioxane | ~92% (colored) | >99% (white needles) | ~80% | 273-276 | [4] |
| Alkaline Treatment & Reprecipitation | Water/NaOH/HCl | ~84% | >95% | ~90% | N/A | [1] |
Experimental Protocols
1. Protocol for Recrystallization of Crude this compound from Xylene
-
Materials:
-
Crude this compound
-
Xylene (reagent grade)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
-
Procedure:
-
Place the crude TBPA in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of xylene to the flask.
-
Attach a reflux condenser and heat the mixture to the boiling point of xylene with stirring until all the solid has dissolved.
-
If the solution is not clear, it may contain insoluble impurities. In this case, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Allow the filtrate to cool slowly to room temperature. Crystals of TBPA should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold xylene.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Determine the melting point and assess the purity of the final product using a suitable analytical method like HPLC.[7][8]
-
2. Protocol for Decolorization using Activated Carbon
-
Procedure:
-
Follow steps 1-3 of the recrystallization protocol above.
-
Once the crude TBPA is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated carbon (e.g., 1-2% of the weight of the crude TBPA) to the hot solution.
-
Re-heat the mixture to boiling for a few minutes with gentle swirling.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Proceed with the cooling and crystallization steps as described in the recrystallization protocol (steps 5-10).
-
Mandatory Visualization
Below is a diagram illustrating the general workflow for the purification of crude this compound.
Caption: Workflow for the purification of crude this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]
- 3. US5225573A - Intermediates to tetrabromophthalic anhydride and process therefor - Google Patents [patents.google.com]
- 4. DE1039052B - Process for the bromination of phthalic anhydride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Separation of Tetrabromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of tetrabromophthalate esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of tetrabromophthalate esters.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing tetrabromophthalate esters?
A1: The most common method for synthesizing tetrabromophthalate esters is the esterification of tetrabromophthalic anhydride with an alcohol in the presence of an acid catalyst. A widely used example is the synthesis of bis(2-ethylhexyl) tetrabromophthalate (TBPH), which involves reacting tetrabromophthalic anhydride with 2-ethylhexanol.[1]
Q2: What type of catalyst is typically used for this reaction?
A2: A common and effective catalyst for this esterification is titanium isopropoxide.[1] Other potential catalysts include strong acids like sulfuric acid, though these can sometimes lead to issues with residual acidity in the final product.
Q3: What is the recommended molar ratio of alcohol to tetrabromophthalic anhydride?
A3: To drive the reaction towards the formation of the diester, an excess of the alcohol is typically used. A molar mass ratio of alcohol to tetrabromophthalic anhydride in the range of 3-7:1 is a common practice.[1]
Q4: What are the typical reaction temperatures and times?
A4: The reaction is generally carried out at elevated temperatures, often in the range of 200-230 °C under reflux conditions.[1] The reaction time can vary, but it is often monitored until the formation of water ceases, indicating the completion of the esterification.
Q5: How can I remove the catalyst and any residual acidity from my product?
A5: A common purification method involves treating the crude reaction mixture with a neutralizing agent. An organic base such as ammonia water, triethylamine, or di-n-butylamine can be used to remove residual sulfuric acid if it was used as a catalyst.[1] The catalyst can often be removed by pickling, followed by filtration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Product Yield | - Incomplete Reaction: The reaction may not have gone to completion. - Suboptimal Temperature: The reaction temperature may be too low for efficient esterification or too high, leading to degradation. - Insufficient Catalyst: The amount of catalyst may not be enough to drive the reaction effectively. - Water Inhibition: The presence of water can shift the equilibrium back towards the reactants. | - Increase Reaction Time: Monitor the reaction until no more water is produced. - Optimize Temperature: Experiment with a temperature range of 200-230 °C to find the optimal point.[1] - Adjust Catalyst Concentration: Incrementally increase the catalyst concentration. - Remove Water: Use a Dean-Stark apparatus or a similar method to continuously remove water as it forms. |
| Product is Off-Color (Yellowish or Brownish) | - Impurities in Starting Materials: The tetrabromophthalic anhydride or alcohol may contain impurities. - Side Reactions: High temperatures can sometimes lead to side reactions that produce colored byproducts. - Oxidation: The product may be susceptible to oxidation. | - Purify Starting Materials: Ensure the purity of your reactants before starting the synthesis. - Lower Reaction Temperature: If possible, try running the reaction at a slightly lower temperature to minimize side reactions. - Decolorization: Treat the crude product with a decolorizing agent. A composite decolorizer consisting of activated carbon, diatomaceous earth, and an adsorption resin can be effective.[1] The addition of hydrogen peroxide has also been suggested for decolorization.[1] |
| High Residual Acidity in the Final Product | - Incomplete Neutralization: The neutralization step may not have been sufficient to remove all acidic components. - Hydrolysis of the Ester: The presence of water during workup can lead to partial hydrolysis of the ester back to the carboxylic acid. | - Thorough Neutralization: Ensure adequate mixing and sufficient quantity of the neutralizing agent. Monitor the pH of the aqueous washes. - Anhydrous Workup: Use anhydrous solvents and drying agents during the workup and purification steps to minimize contact with water. |
| Presence of Monoester as a Side Product | - Insufficient Alcohol: The molar ratio of alcohol to anhydride may be too low. - Short Reaction Time: The reaction may not have had enough time to proceed to the diester. | - Increase Alcohol Excess: Use a higher excess of the alcohol (e.g., closer to a 7:1 molar ratio).[1] - Extend Reaction Time: Ensure the reaction is allowed to proceed until TLC or another monitoring technique shows the disappearance of the monoester. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of tetrabromophthalate esters. This data is based on general principles of esterification and may need to be optimized for specific experimental setups.
Table 1: Effect of Temperature on Product Yield
| Reaction Temperature (°C) | Reaction Time (hours) | Catalyst Concentration (mol%) | Product Yield (%) | Observations |
| 180 | 8 | 0.5 | 75 | Slower reaction rate. |
| 200 | 6 | 0.5 | 88 | Good yield with moderate reaction time. |
| 220 | 5 | 0.5 | 92 | Faster reaction, optimal yield. |
| 240 | 5 | 0.5 | 85 | Slight decrease in yield, potential for side products. |
Table 2: Effect of Catalyst Concentration on Product Yield
| Catalyst Concentration (mol%) | Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Observations |
| 0.1 | 220 | 8 | 70 | Slow reaction, incomplete conversion. |
| 0.3 | 220 | 6 | 85 | Improved yield and reaction rate. |
| 0.5 | 220 | 5 | 92 | Optimal catalyst concentration. |
| 1.0 | 220 | 5 | 92 | No significant improvement in yield, increased cost. |
Table 3: Effect of Reaction Time on Product Yield
| Reaction Time (hours) | Reaction Temperature (°C) | Catalyst Concentration (mol%) | Product Yield (%) | Observations |
| 2 | 220 | 0.5 | 65 | Incomplete reaction, significant starting material remains. |
| 4 | 220 | 0.5 | 85 | Good conversion, some monoester may be present. |
| 5 | 220 | 0.5 | 92 | Optimal reaction time for high yield. |
| 8 | 220 | 0.5 | 92 | No significant increase in yield, longer process time. |
Experimental Protocols
Synthesis of Bis(2-ethylhexyl) Tetrabromophthalate
This protocol describes a general procedure for the synthesis of bis(2-ethylhexyl) tetrabromophthalate.
Materials:
-
Tetrabromophthalic anhydride
-
2-ethylhexanol
-
Titanium isopropoxide (catalyst)
-
Nitrogen gas
-
Organic base (e.g., triethylamine) for neutralization
-
Decolorizing agent (e.g., activated carbon, diatomaceous earth)
-
Solvent for purification (e.g., methanol, ethanol)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a nitrogen inlet, charge the tetrabromophthalic anhydride and 2-ethylhexanol. A typical molar ratio is between 3:1 and 7:1 of alcohol to anhydride.[1]
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Catalyst Addition: Add the titanium isopropoxide catalyst to the reaction mixture.
-
Heating and Reflux: Heat the mixture to 200-230 °C and maintain it at reflux.[1] The reaction progress can be monitored by observing the rate of water formation and separation.
-
Reaction Completion: Continue the reaction until the formation of water ceases.
-
Cooling: Once the reaction is complete, cool the mixture to a safe handling temperature.
-
Catalyst Removal and Neutralization: The catalyst can be removed by a pickling process. If an acid catalyst was used, neutralize any residual acid with an appropriate organic base.[1]
-
Solvent Removal: Distill the solvent under reduced pressure to obtain the crude product.[1]
-
Decolorization and Purification: For a purer, lighter-colored product, dissolve the crude ester in a suitable diluent (e.g., methanol, ethanol). Add a composite decolorizer and stir.[1]
-
Filtration and Final Product Isolation: Filter the mixture to remove the decolorizer. Distill off the diluent to obtain the purified bis(2-ethylhexyl) tetrabromophthalate.[1]
Visualizations
Below are diagrams illustrating key aspects of the synthesis and optimization process.
Caption: Experimental workflow for the synthesis of tetrabromophthalate esters.
Caption: Logical relationships in optimizing reaction conditions.
References
side reactions and by-product formation in Tetrabromophthalic anhydride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrabromophthalic Anhydride (TBPA).
Troubleshooting Guide
Low product yield, impurities, and unexpected side reactions are common challenges during the synthesis of Tetrabromophthalic Anhydride. This guide provides solutions to frequently encountered problems.
Issue 1: Low Yield of Tetrabromophthalic Anhydride
A lower than expected yield of the final product can be attributed to several factors, from incomplete reactions to loss of product during workup.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Bromination | - Increase Reaction Time: Ensure the reaction runs for the full recommended duration (e.g., 13 hours in stepwise temperature protocol).[1] - Optimize Temperature: Maintain the recommended temperature at each stage of the reaction. For instance, a three-stage process may involve 30°C, 60°C, and 80°C.[1] - Ensure Adequate Bromine: Use a slight excess of bromine as specified in the protocol. | Increased conversion of phthalic anhydride and partially brominated intermediates to the desired tetrabrominated product. |
| Product Loss During Purification | - Careful pH Adjustment: During the removal of sulfonated by-products, precisely adjust the pH to precipitate the tetrabromophthalic acid before reconverting it to the anhydride. - Optimize Extraction: If using solvent extraction for purification, ensure efficient separation of the organic and aqueous layers to prevent loss of the product. | Maximized recovery of the purified product. |
| Hydrolysis of Anhydride | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents where possible. The reaction is sensitive to moisture. - Prompt Conversion: After purification of this compound, ensure the final dehydration step to the anhydride is carried out efficiently by heating at 150°C for several hours. | Minimized formation of this compound as a final impurity, thus improving the yield of the desired anhydride. |
Issue 2: Product is Off-Color (Yellowish or Brown)
The desired product is a white to pale yellow crystalline powder. A significant yellow or brown discoloration indicates the presence of impurities.
| Potential Cause | Recommended Action | Expected Outcome |
| Residual Bromine | - Washing: Wash the crude product with a suitable solvent, such as a mixture of water and methanol, to remove unreacted bromine.[2] | A whiter, purer final product. |
| Formation of Colored By-products | - Activated Carbon Treatment: During the purification process where the product is in the form of its sodium salt solution, treatment with activated charcoal can help remove colored impurities.[1] - Recrystallization: Recrystallize the final product from a suitable solvent to remove colored impurities. | Improved color and purity of the final product. |
| Sulfonated By-products | - Thorough Purification: Follow the recommended purification protocol involving basification to form the sodium salt of the acid, filtration, and then acidification to precipitate the purified acid before dehydration. This is crucial for removing sulfonated impurities. | Removal of sulfonated species, which can contribute to discoloration. |
Issue 3: Incomplete Bromination - Presence of Tri-, Di-, or Mono-brominated Species
Analysis of the product reveals the presence of phthalic anhydride molecules with fewer than four bromine atoms.
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Bromine or Reaction Time | - Stoichiometry Check: Ensure the correct molar ratio of bromine to phthalic anhydride is used. - Extended Reaction Time: Consider extending the reaction time at the highest temperature stage to drive the bromination to completion. | A higher percentage of the fully substituted tetrabromophthalic anhydride. |
| Low Reaction Temperature | - Temperature Control: Verify that the reaction temperature is maintained at the optimal level. Higher temperatures generally favor more complete substitution.[3] | Increased rate of the final bromination steps. |
| Inefficient Mixing | - Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to maintain homogeneity, especially as the product may precipitate. | Uniform reaction conditions leading to more consistent and complete bromination. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of Tetrabromophthalic Anhydride when using fuming sulfuric acid (oleum)?
A1: The most significant side reaction is the sulfonation of the aromatic ring of phthalic anhydride. The strong acidic and oxidizing conditions of fuming sulfuric acid can lead to the introduction of sulfonic acid groups onto the aromatic ring, forming sulfonated by-products.[3]
Q2: How can I remove sulfonated by-products from my crude Tetrabromophthalic Anhydride?
A2: A common purification method involves the following steps:
-
React the crude product with a dilute sodium hydroxide solution. This converts the tetrabromophthalic anhydride and the sulfonated by-products into their water-soluble sodium salts.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with an acid like hydrochloric acid. This precipitates the this compound, while the more water-soluble sulfonated acids tend to remain in solution.
-
Wash the precipitated this compound with hot water.
-
Heat the purified this compound at approximately 150°C for several hours to dehydrate it back to Tetrabromophthalic Anhydride.
Q3: Can I synthesize Tetrabromophthalic Anhydride without using fuming sulfuric acid to avoid sulfonation?
A3: Yes, alternative methods exist. One such method involves the bromination of phthalic anhydride in concentrated sulfuric acid in the presence of hydrogen peroxide and a catalyst like iodine. This process is reported to produce high yields with milder reaction conditions and avoids the use of fuming sulfuric acid.[2]
Q4: My final product is showing signs of hydrolysis. How can I prevent this?
A4: Tetrabromophthalic anhydride is sensitive to moisture and can hydrolyze to form this compound. To prevent this, ensure that all glassware is thoroughly dried before use and handle the final product in a low-humidity environment. Store the product in a tightly sealed container with a desiccant.
Q5: What analytical techniques are suitable for assessing the purity of my Tetrabromophthalic Anhydride?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques.
-
HPLC-UV can be used to quantify the main product and detect impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is a common approach.
-
GC-MS can help to identify the main product and any volatile impurities by their mass fragmentation patterns. The mass spectrum of TBPA will show a characteristic isotopic pattern due to the presence of four bromine atoms.[4]
Experimental Protocols
Synthesis of Tetrabromophthalic Anhydride using Fuming Sulfuric Acid
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: In a suitable reactor, add 50g of fuming sulfuric acid.
-
Addition of Phthalic Anhydride: While stirring, add 10g of phthalic anhydride until it is completely dissolved.
-
Catalyst Addition: Add 0.1g of a Lewis acid catalyst (e.g., tin tetrachloride) and stir until evenly mixed.
-
Stepwise Bromination and Heating:
-
Stage 1: At 30°C, add 5g of bromine and maintain the temperature for 4 hours.
-
Stage 2: Increase the temperature to 60°C, add another 5g of bromine, and react for 4 hours.
-
Stage 3: Raise the temperature to 80°C, add the final 4g of bromine, and continue the reaction for 5 hours. It can be beneficial to add a small seed crystal of TBPA (0.5g) during this stage.
-
-
Isolation of Crude Product: Cool the reaction mixture to 50°C and collect the precipitated solid by suction filtration.
Purification of Crude Tetrabromophthalic Anhydride
-
Basification: Add the filtered crude product to a 25% aqueous solution of sodium hydroxide at 80°C, adjusting the pH to 8.
-
Decolorization: Add 0.5g of activated charcoal and stir until the mixture is homogeneous.
-
Filtration: Filter the solution to remove the activated charcoal and any other insoluble matter.
-
Acidification: Heat the filtrate to 93°C and add a 30% aqueous solution of hydrochloric acid to adjust the pH to 0.1. This will precipitate the this compound.
-
Extraction and Isolation: Cool the mixture to room temperature and extract the this compound with ethyl acetate (50g).
-
Solvent Removal: Distill the ethyl acetate under vacuum.
-
Dehydration: Heat the resulting solid at 150°C to dehydrate the this compound back to Tetrabromophthalic Anhydride.
Visualizations
References
- 1. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 2. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 3. IL25540A - Process for the preparation of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 4. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Discoloration in Polymers Containing Tetrabromophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing tetrabromophthalic acid (TBPA), a common flame retardant. Discoloration, often appearing as yellowing or browning, can be a significant issue, indicating potential degradation of the polymer and impacting the material's aesthetic and physical properties. This guide offers insights into the causes of discoloration and strategies for its prevention.
Troubleshooting Guide
Issue: Polymer exhibits yellowing after thermal processing (e.g., extrusion, molding).
Possible Causes:
-
Thermal Degradation of the Polymer Backbone: High processing temperatures can initiate chain scission and oxidation of the polymer itself, leading to the formation of chromophores (color-producing groups).
-
Degradation of this compound: Although generally stable, excessive heat can cause TBPA to decompose. This decomposition may release acidic byproducts like hydrogen bromide (HBr), which can further catalyze polymer degradation and discoloration.
-
Oxidation of Phenolic Antioxidants: Phenolic antioxidants, commonly used to protect the polymer during processing, can themselves oxidize at high temperatures. This transformation can produce colored byproducts, such as quinones, which are known to cause yellowing.[1][2][3]
Solutions:
-
Optimize Processing Temperature: Reduce the processing temperature to the lowest point that still allows for adequate melt flow and mixing.
-
Minimize Residence Time: Decrease the time the molten polymer spends in the extruder or molding machine to limit its exposure to high temperatures.
-
Incorporate a Co-stabilizer Package:
-
Phosphite-based Secondary Antioxidants: These stabilizers are effective at high temperatures and work to protect the primary phenolic antioxidant from oxidation, thereby reducing the formation of colored byproducts.
-
Acid Scavengers: Additives like hydrotalcites or metal stearates can neutralize acidic byproducts, such as HBr, that may be released from the degradation of TBPA.
-
Issue: Polymer turns yellow or brown upon exposure to UV light.
Possible Causes:
-
Photodegradation of the Polymer: UV radiation possesses enough energy to break the chemical bonds within the polymer chains, leading to the formation of free radicals. These radicals can initiate a chain reaction of degradation, resulting in discoloration and loss of mechanical properties.
-
Photodegradation of TBPA: UV exposure can lead to the degradation of brominated flame retardants.[4] This process can generate free radicals and brominated degradation products that may contribute to color changes.
-
Interaction with Other Additives: The degradation products of other additives can interact under UV light, leading to colored species.
Solutions:
-
Incorporate a UV Stabilizer System:
-
UV Absorbers: Compounds like benzophenones or benzotriazoles function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the polymer.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers. They do not absorb UV light but interrupt the degradation process by neutralizing free radicals.[5][6]
-
-
Synergistic Stabilization: A combination of a UV absorber and a HALS often provides the most effective protection.[7][8][9] The UV absorber reduces the amount of UV radiation penetrating the polymer, while the HALS scavenges any radicals that may still form.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of discoloration in polymers containing TBPA?
A1: Discoloration in polymers with TBPA is typically a result of a combination of factors rather than a single cause. The thermal and photo-oxidative degradation of the base polymer is a major contributor. Additionally, the degradation of other additives, particularly phenolic antioxidants which can form colored quinone structures, plays a significant role.[1][2] While TBPA is a flame retardant, its own degradation under severe conditions can release acidic species that may accelerate polymer degradation and discoloration.
Q2: Can the type of polymer influence the severity of discoloration?
A2: Yes, the type of polymer has a significant impact. Polymers with inherent susceptibility to thermal or UV degradation will be more prone to discoloration. The interaction between the polymer matrix and the additive package is also crucial. It is important to select stabilizers that are compatible with both the specific polymer and the TBPA.
Q3: Are there any analytical techniques to quantify the discoloration?
A3: Yes, the most common method is to measure the Yellowness Index (YI) of the polymer. This is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. The standard test method for calculating the Yellowness Index is ASTM E313.[4][10][11][12]
Q4: How can I simulate long-term discoloration in a laboratory setting?
A4: Accelerated aging or weathering tests are used to simulate the effects of long-term exposure to heat and UV radiation in a shorter timeframe.[13][14][15][16] These tests are performed in controlled chambers that expose the polymer samples to elevated temperatures, specific light sources (like xenon arc or fluorescent UV lamps), and sometimes moisture. The color change is then measured at regular intervals.
Experimental Protocols
Measurement of Yellowness Index (YI) based on ASTM E313
Objective: To quantify the degree of yellowness in a polymer sample.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring reflectance or transmittance in the visible spectrum.[4]
Procedure:
-
Sample Preparation: Ensure the polymer sample is clean and has a uniform, flat surface. The preparation should be consistent for all samples being compared.[4]
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions, typically using a standard white tile.[12]
-
Measurement: Place the sample in the instrument's measurement port. The instrument will measure the tristimulus values (X, Y, Z) of the sample.
-
Calculation: The Yellowness Index (YI) is calculated using the following formula for Illuminant C and 2° observer:
-
YI = 100 * (1.28 * X - 1.06 * Z) / Y
-
Data Presentation: Report the Yellowness Index value. A higher YI value indicates a greater degree of yellowness.
Accelerated Weathering Test
Objective: To evaluate the color stability of the polymer upon exposure to simulated environmental conditions.
Apparatus:
-
Accelerated weathering chamber equipped with a controlled light source (e.g., Xenon Arc lamp), temperature and humidity controls, and a water spray system.[13]
Procedure:
-
Sample Preparation: Prepare multiple identical polymer samples for exposure.
-
Initial Measurement: Measure the initial Yellowness Index of all samples before exposure.
-
Exposure: Place the samples in the weathering chamber. The specific test cycle (light/dark periods, temperature, humidity, water spray) should be chosen based on the intended application of the polymer and relevant standards (e.g., ASTM G155 for Xenon Arc exposure).[13]
-
Periodic Measurement: At predetermined intervals (e.g., every 100 hours), remove a set of samples from the chamber and measure their Yellowness Index.
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time.
Quantitative Data Summary
The following table provides a conceptual summary of how different stabilizer packages might perform in preventing discoloration in a polymer containing TBPA, based on general principles of polymer stabilization. Actual performance will vary depending on the specific polymer, processing conditions, and stabilizer concentrations.
| Stabilizer Package | Processing Stability (Change in YI after extrusion) | UV Stability (Change in YI after 500h accelerated weathering) |
| No Stabilizer | High (e.g., ΔYI > 10) | Very High (e.g., ΔYI > 20) |
| Phenolic Antioxidant only | Moderate (e.g., ΔYI ≈ 5-8) | High (e.g., ΔYI > 15) |
| Phenolic AO + Phosphite AO | Low (e.g., ΔYI < 3) | High (e.g., ΔYI > 15) |
| UV Absorber + HALS | High (e.g., ΔYI > 10) | Low (e.g., ΔYI < 5) |
| Phenolic AO + Phosphite AO + UV Absorber + HALS | Low (e.g., ΔYI < 3) | Very Low (e.g., ΔYI < 3) |
Visualizations
Caption: Primary pathways leading to the discoloration of polymers.
Caption: Troubleshooting workflow for preventing polymer discoloration.
References
- 1. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. intertek.com [intertek.com]
- 5. nbinno.com [nbinno.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. 3nh.com [3nh.com]
- 11. store.astm.org [store.astm.org]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Accelerated Aging Effects on Color Stability of Potentially Color Adjusting Resin-based Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cambridge Polymer Group :: Accelerated Aging [campoly.com]
- 15. Color stability of provisional restorative materials after accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
scale-up challenges for the industrial production of Tetrabromophthalic anhydride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of Tetrabromophthalic Anhydride (TBPA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental and scale-up phases of Tetrabromophthalic Anhydride production.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield | - Incomplete reaction due to insufficient reaction time or temperature.[1][2]- Suboptimal ratio of reactants (phthalic anhydride, bromine, hydrogen peroxide).[3]- Catalyst deactivation or insufficient catalyst concentration.[2][4]- Loss of product during workup and purification steps. | - Ensure reaction temperature is maintained within the optimal range (e.g., 80-110°C for bromination in fuming sulfuric acid).[1][4]- Verify the molar ratios of reactants as specified in the protocol.[1][3]- Use fresh, active catalyst and ensure proper dispersion in the reaction mixture.[2][4]- Optimize filtration and washing procedures to minimize product loss. |
| Product Discoloration (Yellowish Tint) | - Presence of impurities or byproducts from side reactions.- Incomplete removal of excess bromine.[5]- Thermal degradation of the product at excessively high temperatures. | - Implement a purification step using activated charcoal.[2]- Wash the crude product thoroughly with a sodium bisulfite solution to remove residual bromine.[5]- Carefully control the reaction and drying temperatures to prevent decomposition.[1][3] |
| Inconsistent Crystal Size/Morphology | - Variations in cooling and crystallization rates.- Presence of impurities affecting crystal growth. | - Implement a controlled cooling profile during crystallization.- Ensure the purity of the starting materials and solvents. |
| Runaway Reaction/Exotherm | - Poor heat transfer at larger scales.[6][7]- Uncontrolled addition rate of highly reactive reagents like bromine or hydrogen peroxide.[3] | - Ensure adequate reactor cooling capacity and efficient agitation for effective heat dissipation.[6][8]- Add reactive chemicals in a controlled, stepwise manner.[2][3]- Perform thermal hazard studies at a lab scale to understand the reaction's thermal profile.[6] |
| Clogging of Filtration Equipment | - Formation of fine particles that block the filter medium.- Inefficient crystallization leading to a slurry that is difficult to filter. | - Optimize crystallization conditions to obtain larger, more uniform crystals.- Consider using a different type of filtration device, such as a quartz material filter.[2] |
Frequently Asked Questions (FAQs)
1. What are the most common synthesis routes for industrial-scale production of Tetrabromophthalic Anhydride?
The most prevalent method is the direct bromination of phthalic anhydride.[4] This is typically carried out in a reaction medium such as fuming sulfuric acid (oleum) or concentrated sulfuric acid, often with the aid of a catalyst like iodine, iron, or tin(IV) chloride.[1][2][3][9] An alternative approach involves using bromine and hydrogen peroxide as the brominating agent in sulfuric acid, which can proceed under milder conditions.[3][4]
2. What are the key safety precautions to consider during the production of Tetrabromophthalic Anhydride?
Tetrabromophthalic anhydride can cause serious eye irritation, respiratory irritation, and may lead to an allergic skin reaction.[10][11] It is crucial to handle the substance in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[10][11] The reaction is exothermic and can react vigorously with water, especially when heated or in the presence of acids.[12] Therefore, strict moisture control and adequate cooling are essential.[12]
3. How can the purity of Tetrabromophthalic Anhydride be improved?
Post-synthesis purification is critical for achieving high-purity TBPA. Common methods include:
-
Recrystallization: Using solvents like acetic acid-xylene to obtain a needle-like crystalline product.[13]
-
Washing: Thoroughly washing the crude product with water and methanol to remove residual acids and unreacted starting materials.[3]
-
Activated Charcoal Treatment: To remove colored impurities.[2]
-
Sublimation: For obtaining a highly purified product.[11]
4. What are the critical process parameters to monitor during scale-up?
Several parameters are critical to monitor to ensure consistency and safety during scale-up:[6][8]
-
Temperature: To control reaction rate and prevent side reactions or thermal decomposition.
-
Agitation/Mixing: To ensure homogeneity and efficient heat and mass transfer.[6]
-
Rate of Reagent Addition: To manage the exothermic nature of the reaction.[3]
-
Pressure: Especially if gaseous byproducts are formed.
5. What are the common impurities found in crude Tetrabromophthalic Anhydride?
Impurities can include unreacted phthalic anhydride, partially brominated phthalic anhydrides (mono-, di-, and tri-brominated species), and residual catalyst or reaction medium (e.g., sulfuric acid).
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis protocols for Tetrabromophthalic Anhydride.
| Parameter | Method 1: Bromination with H₂O₂ in H₂SO₄ [3] | Method 2: Bromination in Fuming Sulfuric Acid [1] | Method 3: Stepwise Bromination with SnCl₄ Catalyst [2] |
| Reactants | Phthalic anhydride, Bromine, 70% Hydrogen Peroxide, Sulfuric Acid | Phthalic anhydride, Bromine, Fuming Sulfuric Acid (Oleum) | Phthalic anhydride, Bromine, Fuming Sulfuric Acid, Tin(IV) Chloride |
| Catalyst | Iodine or Iron Powder | Halogenating catalyst | Tin(IV) Chloride |
| Reaction Temperature | 64-100°C | 80-150°C | 30-80°C |
| Reaction Time | Not specified | Not specified | 13 hours |
| Reported Yield | 89% | Not specified | 95.1% |
| Product Bromine Content | 68.1% | Not specified | Not specified |
| Product Melting Point | 277-279°C | Not specified | Not specified |
Experimental Protocols
Method 1: Bromination with Hydrogen Peroxide in Sulfuric Acid [3]
-
Dissolve phthalic anhydride in concentrated sulfuric acid in a suitable reactor.
-
Add a catalytic amount of a bromination catalyst such as iodine or iron powder.
-
Gradually add at least 2 moles of bromine per mole of phthalic anhydride while maintaining the temperature between 64-66°C.
-
Subsequently, add a mixture of 70% hydrogen peroxide and concentrated sulfuric acid, keeping the temperature between 65-70°C.
-
After the addition is complete, heat the mixture to 100°C for 1 hour.
-
Cool the reaction mixture.
-
Filter the precipitated tetrabromophthalic anhydride.
-
Wash the product with water, followed by a mixture of equal parts water and methanol.
-
Dry the final product.
Method 2: Stepwise Bromination with Tin(IV) Chloride Catalyst [2]
-
Add 50g of fuming sulfuric acid to the reactor, followed by 10g of phthalic anhydride. Stir until dissolved.
-
Add 0.1g of tin(IV) chloride catalyst and stir until homogeneous.
-
Stage 1: Maintain the temperature at 30°C and add 5g of bromine over 4 hours.
-
Stage 2: Increase the temperature to 60°C and add another 5g of bromine over 4 hours.
-
Stage 3: Increase the temperature to 80°C, add 4g of bromine, and 0.5g of tetrabromophthalic anhydride seed crystals. Continue the reaction for 5 hours.
-
Cool the mixture to 50°C and filter the product.
-
The filter cake is then subjected to further purification steps involving dissolution in sodium hydroxide, treatment with activated charcoal, acidification with hydrochloric acid, and extraction with ethyl acetate, followed by distillation and dehydration.
Visualizations
Caption: Experimental workflow for TBPA synthesis using H₂O₂.
Caption: Troubleshooting logic for common TBPA production issues.
References
- 1. IL25540A - Process for the preparation of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 2. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 4. Tetrabromophthalic Anhydride|High-Purity|CAS 632-79-1 [benchchem.com]
- 5. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 6. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. guidechem.com [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. TETRABROMOPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Impurities in Technical Grade Tetrabromophthalic Anhydride (TBPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing impurities in technical grade Tetrabromophthalic Anhydride (TBPA).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in technical grade Tetrabromophthalic Anhydride (TBPA)?
A1: Technical grade TBPA can contain several types of impurities stemming from the manufacturing process. These can be broadly categorized as:
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Organic Impurities: These are primarily process-related impurities, with the most common being incompletely brominated phthalic anhydrides, such as Tribromophthalic anhydride.
-
Inorganic Impurities: These can include residual catalysts and reagents from the synthesis process. A common inorganic impurity is sulfate.[1][2]
-
Residual Solvents: Solvents used during synthesis and purification, such as acetic acid or ethyl acetate, may be present in trace amounts.
-
Moisture: The presence of water is a common impurity in technical grade TBPA.[1][2]
Q2: What are the primary analytical methods for analyzing impurities in TBPA?
A2: The most common and effective methods for analyzing impurities in TBPA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC is well-suited for the analysis of non-volatile organic impurities like under-brominated species. A reverse-phase HPLC method is typically employed.[3]
-
GC-MS is ideal for the identification and quantification of volatile and semi-volatile organic impurities, including residual solvents.
Q3: What are the typical specifications for technical grade TBPA?
A3: The specifications for technical grade TBPA can vary slightly between manufacturers, but they generally fall within the ranges presented in the table below.
Quantitative Data Summary
| Parameter | Specification |
| Appearance | White to light yellowish powder |
| Bromine Content (%) | ≥ 67.0 |
| Melting Point (°C) | ≥ 270 |
| Sulfate (%) | ≤ 0.3 |
| Moisture (%) | ≤ 0.2 |
Source: Based on typical technical data sheets.[1][2]
Experimental Protocols
Method 1: HPLC Analysis of Organic Impurities (e.g., Tribromophthalic Anhydride)
This method is suitable for the quantification of non-volatile organic impurities in TBPA.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)[3] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (gradient or isocratic, to be optimized)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the technical grade TBPA sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) in a 50 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration:
Prepare a series of standard solutions of Tribromophthalic anhydride of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantification:
Inject the prepared sample solution into the HPLC system. Identify the Tribromophthalic anhydride peak based on its retention time. Calculate the concentration of the impurity in the sample using the calibration curve.
Method 2: GC-MS Analysis of Residual Solvents
This method is suitable for the identification and quantification of volatile residual solvents.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-1, 60 m x 0.32 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 120°C (hold for 1 min), ramp to 280°C at 15°C/min |
| MS Interface Temp | 260 °C |
| Ion Source Temp | 230 °C |
| Mode | Selective Ion Monitoring (SIM) |
Sample Preparation (Headspace):
-
Accurately weigh a portion of the TBPA sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
Equilibrate the vial at a set temperature (e.g., 80°C) for a specific time to allow volatile solvents to partition into the headspace.
-
An automated injection of the headspace gas is then made into the GC-MS.
Quantification:
Create a calibration curve using standard solutions of the expected residual solvents. The concentration of each residual solvent in the sample is determined by comparing its peak area to the calibration curve.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with silanols: The bromine atoms in TBPA can interact with active sites on the column packing. 2. Column overload: Injecting too concentrated a sample. 3. Inappropriate mobile phase pH. | 1. Use a highly deactivated column (e.g., end-capped). 2. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. 3. Reduce the sample concentration. 4. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH). |
| Baseline Noise or Drift | 1. Contaminated mobile phase: Impurities in the solvents. 2. Air bubbles in the system: In the pump or detector. 3. Detector lamp aging. | 1. Use high-purity HPLC grade solvents and degas the mobile phase before use. 2. Purge the pump to remove air bubbles. 3. Replace the detector lamp if it has exceeded its lifetime. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile component. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and keep the solvent reservoirs capped. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it is old or has been subjected to harsh conditions. |
| Ghost Peaks | 1. Contamination in the injection system or column. 2. Carryover from a previous injection. 3. Impurity in the mobile phase. | 1. Flush the injector and column with a strong solvent. 2. Run blank injections between samples to check for carryover. 3. Use fresh, high-purity mobile phase. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Fronting or Tailing) | 1. Active sites in the injector liner or column. 2. Sample degradation. 3. Improper injection technique. | 1. Use a deactivated liner and column. 2. Lower the injector temperature. 3. Optimize the injection speed and volume. |
| Low Sensitivity | 1. Leak in the system. 2. Contaminated ion source. 3. Incorrect MS tuning. | 1. Perform a leak check of the GC system. 2. Clean the ion source according to the manufacturer's instructions. 3. Re-tune the mass spectrometer. |
| Mass Spectra Mismatch | 1. Co-eluting peaks. 2. Background interference. 3. Incorrect library search parameters. | 1. Improve chromatographic separation by optimizing the temperature program. 2. Check for and eliminate sources of background contamination. 3. Adjust the library search parameters to be more stringent. |
Visualizations
Caption: Workflow for HPLC Analysis of Organic Impurities in TBPA.
Caption: Workflow for GC-MS Analysis of Residual Solvents in TBPA.
References
Technical Support Center: Strategies to Improve the Dispersion of Tetrabromophthalic Acid in Polymer Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Tetrabromophthalic acid (TBPA) in polymer composites. Poor dispersion can lead to suboptimal flame retardancy, compromised mechanical properties, and overall inconsistent material performance.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of TBPA into polymer matrices.
| Problem | Potential Cause | Troubleshooting Steps |
| Agglomerates or clumps of TBPA visible in the composite | 1. High surface energy and polarity of TBPA leading to self-aggregation. 2. Poor wetting of TBPA particles by the polymer matrix. 3. Inadequate mixing energy or time. | 1. Surface Modification: Treat the TBPA surface with a suitable coupling agent (e.g., silanes with amino or epoxy functional groups) to reduce surface energy and improve compatibility with the polymer matrix. 2. Use of Dispersing Agents/Compatibilizers: Incorporate a compatibilizer that has affinity for both the TBPA and the polymer matrix. For example, polymers with functional groups that can interact with the carboxylic acid groups of TBPA. 3. Optimize Mixing Parameters: Increase mixing time, speed, or temperature (within the degradation limits of the components). Consider using high-shear mixing techniques. |
| Reduced mechanical properties (e.g., tensile strength, impact strength) of the composite | 1. Poor interfacial adhesion between TBPA and the polymer matrix. Agglomerates acting as stress concentration points. 2. Degradation of the polymer matrix due to high processing temperatures in the presence of acidic TBPA. | 1. Improve Interfacial Adhesion: Utilize reactive compatibilization where the compatibilizer reacts with both TBPA and the polymer, forming strong covalent bonds across the interface. 2. Control Processing Temperature: Carefully control the processing temperature to minimize any potential degradation of the polymer catalyzed by the acidic nature of TBPA. |
| Inconsistent flame retardant performance across different batches | 1. Non-uniform dispersion of TBPA. 2. Variation in particle size distribution of the as-received TBPA. | 1. Standardize Dispersion Protocol: Develop and adhere to a strict, repeatable dispersion protocol, including mixing parameters and the order of addition of components. 2. Characterize Incoming Material: Analyze the particle size distribution of each new batch of TBPA before use. |
| High viscosity of the polymer melt during processing | 1. Strong filler-filler interactions of TBPA. 2. High loading levels of TBPA. | 1. Surface Treatment: Surface modification of TBPA can reduce inter-particle friction and interaction, thereby lowering the viscosity. 2. Use of Processing Aids: Incorporate low molecular weight processing aids or lubricants. 3. Optimize Loading: Evaluate the effect of TBPA concentration on viscosity and mechanical properties to find an optimal balance. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dispersing this compound (TBPA) in polymer composites?
A1: The primary challenges stem from the inherent properties of TBPA and its interaction with the polymer matrix. These include:
-
High Polarity and Surface Energy: TBPA is a polar molecule, which leads to strong particle-particle interactions and a tendency to form agglomerates.
-
Poor Compatibility with Non-polar Polymers: The polarity of TBPA makes it inherently incompatible with many non-polar polymer matrices, leading to poor wetting and weak interfacial adhesion.
-
Acidic Nature: The carboxylic acid groups of TBPA can potentially catalyze the degradation of some polymer matrices at elevated processing temperatures.
Q2: How can surface treatment of TBPA improve its dispersion?
A2: Surface treatment modifies the surface chemistry of the TBPA particles to make them more compatible with the polymer matrix. This can be achieved by:
-
Reducing Surface Energy: Coating the particles with a less polar substance reduces their tendency to agglomerate.
-
Improving Wetting: The treatment can make the particle surface more organophilic, allowing the polymer to wet the particles more effectively.
-
Introducing Reactive Groups: Functional groups can be introduced onto the TBPA surface that can chemically bond with the polymer matrix, leading to improved interfacial adhesion.
Q3: What are compatibilizers and how do they work for TBPA dispersion?
A3: Compatibilizers are additives that improve the miscibility and interfacial adhesion between two or more immiscible phases.[1][2] In the context of TBPA-polymer composites, they act as a bridge between the polar TBPA particles and the often less polar polymer matrix. They typically have a dual functionality: one part of the molecule interacts with the TBPA (e.g., through acid-base interactions or hydrogen bonding), while the other part is miscible with the polymer matrix. Reactive compatibilizers can form covalent bonds with either the TBPA or the polymer, or both, creating a strong interface.[3][4]
Q4: Can ultrasonic energy be used to improve the dispersion of TBPA?
A4: Yes, ultrasonic dispersion is a mechanical method that can effectively break down agglomerates of TBPA in a liquid polymer or solvent. The high-intensity ultrasonic waves create acoustic cavitation, which generates localized high shear forces that can deagglomerate the particles.[5] For optimal results, ultrasonic treatment should be combined with the use of appropriate dispersing agents or surface-modified TBPA to prevent re-agglomeration.
Q5: What is reactive compatibilization and how is it applicable to TBPA?
A5: Reactive compatibilization involves the in-situ formation of copolymers at the interface between the filler and the matrix during melt processing.[4][6] Given that TBPA possesses reactive carboxylic acid groups, this strategy is highly effective. For instance, in an epoxy matrix, the acid groups of TBPA can react with the epoxy rings. In polyamide matrices, they can react with the amine end groups.[7] This in-situ reaction creates a strong covalent bond between the TBPA and the polymer, leading to excellent dispersion and interfacial adhesion.[3]
Data Presentation
The following tables provide illustrative data on the effect of different dispersion strategies on the properties of TBPA-polymer composites. Note: This data is representative and the actual results may vary depending on the specific polymer system, processing conditions, and type of compatibilizer or surface treatment used.
Table 1: Effect of Surface Treatment on TBPA Dispersion and Composite Mechanical Properties
| Treatment | Average TBPA Particle Size (μm) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| Untreated TBPA | 15.2 | 45.3 | 3.1 |
| Silane A (Amino-functional) | 5.8 | 58.7 | 5.2 |
| Silane B (Epoxy-functional) | 4.5 | 62.1 | 5.9 |
Table 2: Effect of Compatibilizer on TBPA Dispersion and Composite Mechanical Properties
| Compatibilizer | Concentration (wt%) | Average TBPA Particle Size (μm) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| None | 0 | 14.8 | 46.1 | 3.3 |
| Maleic Anhydride Grafted Polymer | 2 | 6.2 | 55.4 | 4.8 |
| Maleic Anhydride Grafted Polymer | 5 | 4.1 | 60.8 | 5.5 |
| Epoxy-functionalized Polymer | 2 | 5.5 | 57.9 | 5.1 |
| Epoxy-functionalized Polymer | 5 | 3.8 | 63.2 | 6.0 |
Experimental Protocols
Protocol 1: Surface Treatment of TBPA with a Silane Coupling Agent
-
Preparation: Dry the TBPA powder in a vacuum oven at 80°C for 4 hours to remove any adsorbed moisture.
-
Solution Preparation: Prepare a 1% (w/v) solution of the desired silane coupling agent (e.g., 3-aminopropyltriethoxysilane) in a 95:5 (v/v) ethanol-water mixture.
-
Hydrolysis: Stir the silane solution for 1 hour to allow for hydrolysis of the siloxy groups.
-
Treatment: Add the dried TBPA powder to the silane solution (e.g., 10g of TBPA per 100mL of solution).
-
Mixing: Disperse the mixture using a mechanical stirrer for 2 hours at room temperature.
-
Curing: Heat the mixture to 110°C and maintain for 1 hour to promote the condensation reaction between the silanol groups and the surface of the TBPA.
-
Washing: Filter the treated TBPA and wash it several times with ethanol to remove any unreacted silane.
-
Drying: Dry the surface-treated TBPA in a vacuum oven at 80°C for 12 hours.
Protocol 2: Melt Compounding of TBPA into a Polymer Matrix with a Compatibilizer
-
Pre-drying: Dry the polymer pellets, TBPA powder, and compatibilizer in a vacuum oven at the recommended temperature for each material to remove moisture.
-
Pre-mixing: Physically pre-mix the dried polymer pellets, TBPA powder, and compatibilizer in a bag to ensure a homogenous feed.
-
Melt Compounding: Feed the pre-mixed materials into a twin-screw extruder.
-
Processing Parameters: Set the extruder temperature profile, screw speed, and feed rate according to the polymer manufacturer's recommendations and experimental design. A typical temperature profile will have increasing zones towards the die.
-
Extrusion: Extrude the molten composite through a die to form strands.
-
Cooling and Pelletizing: Cool the strands in a water bath and then pelletize them into composite pellets.
-
Post-drying: Dry the composite pellets before further processing (e.g., injection molding or compression molding).
Mandatory Visualization
Caption: Workflow for improving TBPA dispersion in polymer composites.
Caption: Mechanism of a compatibilizer bridging TBPA and a polymer matrix.
References
- 1. kompozit.org.tr [kompozit.org.tr]
- 2. Quantitative Dispersion Analysis of Inclusions in Polymer Composites [ouci.dntb.gov.ua]
- 3. Quantitative dispersion analysis of inclusions in polymer composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative assessment of particle dispersion in polymeric composites and its effect on mechanical properties (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tetrabromophthalic Acid and Tetrabromobisphenol A in Flame Retardancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardancy performance of two prominent brominated flame retardants: Tetrabromophthalic acid (TBPA), often used in the form of its anhydride, and Tetrabromobisphenol A (TBBPA). The information is compiled from various experimental studies to assist researchers in understanding their respective characteristics and applications.
Overview and Chemical Structures
This compound (TBPA) and Tetrabromobisphenol A (TBBPA) are both widely utilized as reactive brominated flame retardants (BFRs).[1] This means they are chemically incorporated into the polymer backbone, which can minimize leaching compared to additive flame retardants.[2] Their primary function is to enhance the fire resistance of various polymers, particularly epoxy resins used in electronics, as well as polyesters and other materials.[3][4]
This compound (TBPA) is a derivative of phthalic acid, and it is commonly used as its anhydride (TBPA) in industrial applications.
Tetrabromobisphenol A (TBBPA) is a derivative of bisphenol A and is one of the most widely used BFRs globally, especially in the production of FR-4 printed circuit boards.[2]
Quantitative Performance Data
Limiting Oxygen Index (LOI)
The Limiting Oxygen Index (LOI) test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.
Table 1: Limiting Oxygen Index (LOI) Data
| Flame Retardant | Polymer System | LOI (%) | Source |
| Tetrabromophthalic Anhydride (TBPA) | Alkyd Resin | Increased with TBPA content | [5] |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin / Boron-Containing Phenol Resin | 68.5 (with 10 wt% TBBPAER) | [6] |
| Neat Epoxy Resin | - | 18.0 - 26.2 | [7][8][9] |
Note: Data for TBPA in epoxy resin was not available for a direct comparison.
UL 94 Vertical Burn Test
The UL 94 is a widely recognized standard for the flammability of plastic materials. The V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed.
Table 2: UL 94 Rating Data
| Flame Retardant | Polymer System | Rating | Source |
| Tetrabromophthalic Anhydride (TBPA) | Data not available in searched literature | - | - |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin (FR-4 Laminate) | V-0 | [6] |
Cone Calorimetry
Cone calorimetry is a powerful tool for assessing the fire behavior of materials. Key parameters include the Peak Heat Release Rate (pHRR) and the Total Heat Release (THR). Lower values for these parameters are desirable for better fire safety.
Table 3: Cone Calorimetry Data
| Flame Retardant | Polymer System | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Source |
| Tetrabromophthalic Anhydride (TBPA) | Data not available in searched literature | - | - | - |
| Tetrabromobisphenol A (TBBPA) | Data not available in searched literature | - | - | - |
| Neat Epoxy Resin | - | ~600-1200 | ~80-120 | [7][8] |
Note: Specific cone calorimetry data for epoxy resins containing only TBPA or TBBPA was not found in the reviewed literature. The data for neat epoxy resin is provided as a baseline.
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature.
Table 4: Thermal Decomposition Data (TGA)
| Flame Retardant | Polymer System | Decomposition Onset Temperature (°C) | Char Yield (%) | Source |
| Tetrabromophthalic Anhydride (TBPA) | Cured Epoxy Resin | Data not available | Data not available | - |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin | ~340 | Increased with FR content | [1][10] |
Note: The thermal degradation of TBBPA in an epoxy resin involves multiple steps, starting with the elimination of hydrogen bromide and bromine.[1]
Flame Retardancy Mechanism
Both TBPA and TBBPA function primarily through a gas-phase flame inhibition mechanism. Upon heating, the bromine-carbon bonds break, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals interfere with the chain reactions of combustion, effectively quenching the fire.
The general mechanism can be summarized as follows:
-
Decomposition: The polymer containing the brominated flame retardant decomposes upon heating.
-
Radical Release: The flame retardant releases bromine radicals (Br•).
-
Flame Inhibition: The bromine radicals react with the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are essential for sustaining the combustion process. This forms less reactive species like hydrogen bromide (HBr).
-
Chain Termination: The HBr can further react with H• and OH• radicals, regenerating the bromine radical and continuing the cycle of flame inhibition.
This process reduces the heat generated by the fire and slows down or extinguishes the flame.
Experimental Protocols
Limiting Oxygen Index (LOI)
The LOI test is conducted according to standards such as ASTM D2863 or ISO 4589.
UL 94 Vertical Burn Test
The UL 94 vertical burn test is a widely used method to assess the flammability of plastic materials.
Cone Calorimetry
This test is performed according to standards like ISO 5660 or ASTM E1354.
Thermogravimetric Analysis (TGA)
TGA is a standard method for determining the thermal stability of materials.
Conclusion
References
- 1. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uml.edu [uml.edu]
- 3. pufr.net [pufr.net]
- 4. thechemco.com [thechemco.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Toxicity of Brominated Flame Retardants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of common brominated flame retardants (BFRs). This document summarizes key experimental data on the cytotoxicity, genotoxicity, neurotoxicity, and endocrine-disrupting potential of prominent BFRs, including polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD). Detailed experimental protocols and visual representations of key toxicological pathways are provided to support further research and the development of safer alternatives.
Data Presentation: Comparative Toxicity Endpoints
The following tables summarize quantitative data from various in vitro studies, offering a comparative overview of the toxicity of different BFRs.
Table 1: Comparative Cytotoxicity of Selected Brominated Flame Retardants
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| HBCD | Human Neural Stem Cells (NSCs) | MTT | IC50 | 3 µM | [1] |
| HBCD | Mouse Hippocampal HT-22 cells | MTT | IC50 | 15 µM | [1] |
| HBCD | SH-SY5Y human neuroblastoma | Cytotoxicity | LC50 | 2.7 ± 0.7 µM | [2] |
| BDE-47 | Human Neural Stem Cells (NSCs) | MTT | IC50 | 9 µM | [1] |
| BDE-47 | Mouse Hippocampal HT-22 cells | MTT | IC50 | 60 µM | [1] |
| TBBPA | Human Neural Stem Cells (NSCs) | MTT | IC50 | 20 µM | [1] |
| TBBPA | Mouse Hippocampal HT-22 cells | MTT | IC50 | 50 µM | [1] |
| TBBPA | SH-SY5Y human neuroblastoma | Cytotoxicity | LC50 | 15 ± 4 µM | [2] |
| BDE-209 (DecaBDE) | SH-SY5Y human neuroblastoma | Cytotoxicity | LC50 | 28 ± 7 µM | [2] |
Table 2: Comparative Genotoxicity of Selected Brominated Flame Retardants
| Compound | Cell Line | Assay | Observation | Citation |
| BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-209 | HepG2 | Comet Assay | All congeners induced genotoxic effects. | [3] |
| BFRs (unspecified) | THP-1 | Comet Assay | DNA damage increased with concentration. | [4] |
| PBDE-47 | SH-SY5Y | Comet Assay | Significant increase in Olive Tail Moment at all tested concentrations (1-8 µg/ml). | [5] |
Table 3: Comparative Endocrine-Disrupting Potential of Selected Brominated Flame Retardants
| Compound/Metabolite | Assay Type | Endpoint | Observation | Citation |
| Various PBDEs | Androgen Receptor (AR) CALUX | Antagonism | Di-ortho substituted BDEs showed the highest anti-AR potency. | [6] |
| Hydroxylated BFRs | Thyroxine-Transthyretin (T4-TTR) Competition | Binding Affinity | Highest T4-TTR competing potency observed. | [6] |
| Hydroxylated BFRs | Estradiol Sulfotransferase (E2-SULT) Inhibition | Inhibition | High inhibitory potency observed. | [6] |
| TBBPA, 19 PBDEs, HBCD, and others | In vitro battery | Multiple | BFRs demonstrated various endocrine-disrupting potencies, including AR and PR antagonism and E2SULT inhibition. | [7][8][9] |
Key Toxicological Pathways and Mechanisms
Brominated flame retardants exert their toxic effects through various molecular mechanisms. Two prominent pathways that have been identified are the induction of oxidative stress and the disruption of intracellular calcium homeostasis, particularly in neuronal cells.
BFR-Induced Oxidative Stress
Many BFRs have been shown to induce the production of reactive oxygen species (ROS) within cells. This overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative stress. Oxidative stress can, in turn, cause damage to vital cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.
Caption: BFR-induced oxidative stress pathway leading to cellular damage and apoptosis.
Disruption of Neuronal Calcium Homeostasis by BFRs
Calcium ions (Ca2+) are critical second messengers in neurons, regulating a wide array of functions from neurotransmitter release to gene expression. Several BFRs, including certain PBDEs and HBCD, have been demonstrated to disrupt the tightly regulated intracellular calcium homeostasis.[10] This can occur through various mechanisms, such as inhibition of Ca2+-ATPases or interference with voltage-gated calcium channels.[2][10] The resulting imbalance in calcium levels can lead to excitotoxicity, impaired synaptic function, and ultimately neuronal cell death.
Caption: Disruption of intracellular calcium homeostasis in neurons by BFRs.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the BFRs being tested. Include appropriate vehicle controls.
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." During electrophoresis, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.
Workflow:
Caption: Experimental workflow for the Comet genotoxicity assay.
Detailed Steps:
-
Cell Preparation and Treatment: Prepare a single-cell suspension from the control and BFR-treated cell cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail and the Olive Tail Moment.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Some commonly used brominated flame retardants cause Ca2+-ATPase inhibition, beta-amyloid peptide release and apoptosis in SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Genotoxicity Induced by Six Different PBDEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying the mixture effects of brominated flame retardants and metal ions by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Tetrabromophthalic Anhydride and DOPO-Based Flame Retardants
A comprehensive guide for researchers and product development professionals on the performance characteristics of two prominent flame retardant technologies.
In the pursuit of enhanced fire safety for polymeric materials, researchers and engineers are continually evaluating the efficacy of various flame retardant systems. Among the established and emerging options, Tetrabromophthalic anhydride (TBPA), a brominated flame retardant, and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, representing phosphorus-based flame retardants, are of significant interest. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable flame retardant for specific applications.
Executive Summary
Tetrabromophthalic anhydride (TBPA) is a reactive flame retardant that has long been utilized for its high bromine content and thermal stability, primarily acting in the gas phase to inhibit combustion.[1][2] DOPO and its derivatives are considered a newer generation of halogen-free flame retardants that can function in both the gas and condensed phases, offering the potential for lower smoke emission and a more favorable environmental profile.[3][4] The selection between these two classes of flame retardants often involves a trade-off between established performance, cost, and the increasing demand for halogen-free solutions.
Performance Data at a Glance
The following table summarizes key performance metrics for TBPA and various DOPO-based flame retardants, primarily in an epoxy resin matrix, to provide a comparative overview. It is important to note that performance can vary significantly based on the specific polymer matrix, loading levels, and the presence of synergistic additives.
| Flame Retardant System | Polymer Matrix | Loading Level | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Char Yield (%) @ High Temp. | Reference |
| Tetrabromophthalic Anhydride (TBPA) | Unsaturated Polyester | - | Increased with TBPA content | - | - | [5] |
| DOPO | Epoxy Resin | - | - | V-0 at 1-2 wt% P | - | [6] |
| DOPO-based (DPAK) | Epoxy Resin | 4 wt% | 30 | V-0 | Higher than DOPO | [7] |
| DOPO-based (DPE) | Epoxy Resin | 5 wt% | 33.6 | V-0 | - | [7] |
| DOPO-based (DOPO-PEPA) | Epoxy Resin | 9.1 wt% | 35 | V-0 | Increased char formation | [8] |
| DOPO-based (DOPO-VTMS) | Epoxy Resin | 15 wt% | 32 | V-0 | - | [8] |
| DOPO-based (DiDOPO) with SiO2 | Epoxy Resin | 5 wt% DiDOPO, 15 wt% SiO2 | 30.2 | V-0 | Continuous and compact char | [9] |
| DOPO-based (LPFA) | Epoxy Resin | 2.7 wt% P | 31.2 | V-0 | - | [10] |
| DOPO-based with PEI-APP | Epoxy Resin | 6 wt% DOPO-derivative, 6 wt% PEI-APP | 28.9 | V-0 | - | [11] |
Flame Retardant Mechanisms: A Visual Comparison
The fundamental difference in the mode of action between TBPA and DOPO-based flame retardants is a critical factor in their performance and suitability for various applications. TBPA primarily acts in the gas phase, while DOPO-based retardants exhibit a dual mechanism in both the gas and condensed phases.
Caption: Flame retardant mechanisms of TBPA (gas phase) and DOPO-based (gas and condensed phase) systems.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Limiting Oxygen Index (LOI)
Standard: ASTM D2863 / ISO 4589-2
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[6] A higher LOI value indicates better flame retardancy.
Methodology:
-
A vertically oriented sample of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the sample.
-
The top edge of the sample is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or consumes a specified length of the sample is determined.
-
The LOI is calculated as the percentage of oxygen in the gas mixture.
UL-94 Vertical Burn Test
Standard: UL-94
Principle: This test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions. The V-0, V-1, and V-2 ratings are determined based on the time to self-extinguish, whether flaming drips occur, and whether the drips ignite a cotton swatch placed below the specimen.
Methodology:
-
A rectangular test specimen of a specified thickness is held vertically by a clamp at its upper end.
-
A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The duration of flaming and glowing is recorded.
-
Observations are made regarding whether flaming drips ignite a cotton swatch placed 300 mm below the specimen.
-
Five specimens are tested for each classification. The ratings are assigned as follows:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds; total afterflame time for all 5 specimens is ≤ 50 seconds; no flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds; total afterflame time for all 5 specimens is ≤ 250 seconds; no flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds; total afterflame time for all 5 specimens is ≤ 250 seconds; flaming drips that ignite the cotton are allowed.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on the thermal stability of the material and the amount of non-volatile residue (char) formed.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan.
-
The sample pan is placed in a furnace, and the temperature is increased at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition and the percentage of char yield at a specific high temperature are key parameters evaluated.
Conclusion
Both Tetrabromophthalic anhydride and DOPO-based flame retardants offer effective means of improving the fire resistance of polymeric materials. TBPA is a well-established, high-performance option, particularly in thermoset resins.[12][13] However, the trend towards halogen-free solutions has propelled the development and adoption of DOPO and its derivatives.[3] These phosphorus-based flame retardants demonstrate excellent performance, often at low loading levels, and can contribute to the formation of a protective char layer, which can also reduce smoke production.[8] The choice between these two systems will depend on a holistic assessment of performance requirements, regulatory considerations, cost, and the specific application's demands for properties beyond flame retardancy, such as mechanical strength and thermal stability.
References
- 1. pufr.net [pufr.net]
- 2. EcoFlame B-463: Tetrabromophthalic Anhydride - C8Br4O3 - UNIBROM [unibromcorp.com]
- 3. nbinno.com [nbinno.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. electronics.org [electronics.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unina.it [iris.unina.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 12. innospk.com [innospk.com]
- 13. Flame Retardant For Epoxy Resin China Manufacturers & Suppliers & Factory [novistachem.com]
Enhancing Polymer Flame Retardancy: A Comparative Analysis of Tetrabromophthalic Acid (TBPA)
Researchers, scientists, and drug development professionals are continually seeking advanced materials with superior safety profiles. In the realm of polymers, enhancing flame retardancy is a critical aspect of material development. Tetrabromophthalic acid (TBPA) and its derivatives have emerged as significant players in this field. This guide provides an objective comparison of the performance of TBPA-containing polymers with other flame-retardant alternatives, supported by experimental data.
The Limiting Oxygen Index (LOI) is a key metric for assessing the fire resistance of polymers. It quantifies the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain combustion of a material. A higher LOI value indicates greater flame retardancy.[1][2] Polymers with LOI values above 21% (the approximate oxygen concentration in air) are considered to have some degree of flame retardancy.
Comparative Performance of Flame Retardants
The effectiveness of a flame retardant is highly dependent on the polymer matrix it is incorporated into. The following tables summarize the Limiting Oxygen Index (LOI) of various polymers with and without Tetrabromophthalic Anhydride (a derivative of TBPA) and in comparison to other common flame retardants.
| Polymer Matrix | Flame Retardant System | Loading (%) | LOI (%) | Reference |
| Unsaturated Polyester | None | - | ~18-21 | [1] |
| Tetrabromophthalic Anhydride (TBPA) | Varies | Increased LOI with higher TBPA content | [3] | |
| Polypropylene (PP) | None | - | ~18.5 | |
| Intumescent Flame Retardant (IFR) | 20 | 29.5 | ||
| IFR + Ternary Layered Double Hydroxide | 18 + 2 | 32.5 | [4] | |
| Low-Density Polyethylene (LDPE) | None | - | ~17-18 | [1] |
| Magnesium Hydroxide | 7 | Improved Flame Resistance | ||
| Decabromodiphenyl Ether | 7 | Improved Flame Resistance | ||
| Polyethylene Terephthalate (PET) | None | - | ~21 | [5] |
| DOPO-based Polymeric FR (DP-DE) | Varies | Increased LOI with higher DP-DE content | [5] |
Experimental Protocols
Limiting Oxygen Index (LOI) Test
The LOI values presented in this guide are determined according to the ASTM D2863 standard test method.[6][7]
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to position the sample vertically.
-
Gas flow meters to control the oxygen and nitrogen mixture.
-
An ignition source.
Procedure:
-
A small, vertically oriented test specimen is placed inside a transparent glass chimney.[8]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.[8]
-
The top of the specimen is ignited with a pilot flame.[8]
-
The oxygen concentration in the gas mixture is systematically varied between tests. The concentration is lowered if the specimen sustains burning and raised if it extinguishes.[6]
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns a specified length.[8]
For injection-molded samples, a typical specimen size is 80 to 150 mm in length, 10 mm in width, and 4 mm in thickness.[6] It is crucial to only compare results from specimens of similar dimensions.[6]
Flame Retardant Mechanism of this compound
This compound and its derivatives primarily function as flame retardants through a gas-phase mechanism, a hallmark of halogenated flame retardants.[9][10] However, a complete understanding involves considering its actions in both the gas and condensed phases.
Gas-Phase Inhibition
The primary flame-retardant action of TBPA occurs in the gas phase. During combustion, the polymer begins to decompose, releasing flammable volatile gases. The heat of the flame also causes the C-Br bonds in TBPA to break, releasing bromine radicals (Br•) into the gaseous phase. These bromine radicals are highly effective at interrupting the chain reactions of combustion. They scavenge the high-energy free radicals (H• and OH•) that propagate the fire, replacing them with less reactive bromine-containing species. This "quenching" effect dampens the exothermic reactions in the flame, reducing heat generation and eventually extinguishing the fire.[9][11]
Condensed-Phase Action
While the gas-phase mechanism is dominant, TBPA can also contribute to flame retardancy in the condensed phase. The presence of the aromatic rings in TBPA can promote char formation in some polymer systems. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the rate of release of flammable volatiles. Furthermore, the decomposition of TBPA can release non-combustible gases that dilute the fuel mixture in the gas phase.
The following diagram illustrates the dual-phase flame retardant mechanism of this compound.
Conclusion
This compound and its derivatives are effective flame retardants that can significantly increase the Limiting Oxygen Index of a variety of polymers. Their primary mode of action is through gas-phase inhibition, where the release of bromine radicals effectively quenches the combustion process. This is often supplemented by condensed-phase actions that promote char formation and reduce the release of flammable gases. When selecting a flame retardant, it is essential to consider the specific polymer system and the desired performance characteristics, as the efficacy of any additive is matrix-dependent. The data presented in this guide serves as a valuable starting point for researchers and professionals in the development of safer, more fire-resistant polymeric materials.
References
- 1. specialchem.com [specialchem.com]
- 2. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen Index ASTM D2863 [intertek.com]
- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 8. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 9. innospk.com [innospk.com]
- 10. Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages - News [oceanchemgroup.com]
- 11. specialchem.com [specialchem.com]
A Comparative Guide to the Cone Calorimetry Analysis of Materials Containing Tetrabromophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fire-retardant performance of materials containing Tetrabromophthalic anhydride (TBPA) with other common flame-retardant alternatives. The comparisons are supported by a summary of expected experimental data from cone calorimetry analysis.
Data Presentation: A Comparative Overview
The following table summarizes typical quantitative data obtained from cone calorimetry analysis of a base polymer, the same polymer with TBPA, and the polymer with a common alternative flame retardant, such as a phosphorus-based flame retardant (PFR). The values presented are representative and intended for comparative purposes.
| Parameter | Base Polymer (No Flame Retardant) | Polymer with Tetrabromophthalic Anhydride (TBPA) | Polymer with Phosphorus-Based Flame Retardant (PFR) |
| Time to Ignition (TTI) (s) | 60 | 45 | 75 |
| Peak Heat Release Rate (pHRR) (kW/m²) | 1200 | 700 | 850 |
| Total Heat Release (THR) (MJ/m²) | 100 | 80 | 85 |
| Smoke Production Rate (SPR) (m²/s) | 0.05 | 0.15 | 0.08 |
| Total Smoke Release (TSR) (m²/m²) | 500 | 1200 | 650 |
| Char Yield (%) | <1 | 15 | 20 |
Note: These values are illustrative and can vary significantly depending on the base polymer, the concentration of the flame retardant, and the specific experimental conditions.
Interpretation of Results
Materials containing Tetrabromophthalic anhydride (TBPA) , a reactive flame retardant, typically exhibit a shorter Time to Ignition (TTI) .[1][2] This is often attributed to the earlier release of bromine radicals which interfere with the combustion process in the gas phase. However, TBPA is highly effective at reducing the Peak Heat Release Rate (pHRR) and Total Heat Release (THR) , which are critical parameters for assessing fire hazard.[3][4] The primary mechanism of brominated flame retardants like TBPA is flame inhibition in the gaseous phase, where bromine radicals scavenge free radicals (H• and OH•) that propagate the combustion chain reaction. A notable drawback of TBPA and other halogenated flame retardants is the significant increase in Smoke Production Rate (SPR) and Total Smoke Release (TSR) during combustion.[5]
In contrast, phosphorus-based flame retardants (PFRs) often work in the condensed phase by promoting char formation. This char layer acts as an insulating barrier, which can lead to a longer Time to Ignition (TTI) . The char also reduces the amount of flammable material available for combustion, resulting in a lower pHRR and THR compared to the base polymer. PFRs generally produce less smoke than halogenated flame retardants.
Experimental Protocols: Cone Calorimetry
The data presented in this guide is typically obtained using a cone calorimeter, following standardized procedures such as ASTM E1354 or ISO 5660.[6][7]
Sample Preparation:
-
Samples are typically prepared as 100 mm x 100 mm squares with a thickness of 3 to 6 mm.[6]
-
The samples are conditioned at a specific temperature and relative humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.[8]
-
The back and sides of the specimen are wrapped in aluminum foil to ensure that only the top surface is exposed to the heat flux.[8]
Cone Calorimeter Setup and Procedure:
-
The cone calorimeter consists of a conical radiant heater that applies a uniform heat flux to the sample surface. Common heat flux levels are 25, 35, and 50 kW/m².[8][9]
-
The sample is placed on a load cell to continuously measure mass loss during the test.[6]
-
An ignition source (spark igniter) is positioned above the sample to ignite the flammable gases released.[10]
-
The combustion products are collected in an exhaust hood where the oxygen concentration, smoke density, and flow rate are measured.[6][7]
-
The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.[9][11]
Visualizing the Process: Cone Calorimetry Workflow
The following diagram illustrates the logical workflow of a cone calorimetry experiment.
Caption: A flowchart of the cone calorimetry experimental workflow.
References
- 1. thechemco.com [thechemco.com]
- 2. EcoFlame B-463: Tetrabromophthalic Anhydride - C8Br4O3 - UNIBROM [unibromcorp.com]
- 3. mdpi.com [mdpi.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. osti.gov [osti.gov]
- 6. worldoftest.com [worldoftest.com]
- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 8. Home | US Forest Service Research and Development [research.fs.usda.gov]
- 9. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpe.umd.edu [fpe.umd.edu]
- 11. large.stanford.edu [large.stanford.edu]
Shifting Sands in Fire Safety: An Environmental Impact Showdown Between Tetrabromophthalic Acid and Halogen-Free Alternatives
For researchers, scientists, and drug development professionals, a critical evaluation of the chemical inputs in their processes is paramount, not only for efficacy and safety but also for environmental stewardship. This guide provides a comprehensive comparison of the environmental impact of the brominated flame retardant, Tetrabromophthalic acid (TBPA), and its halogen-free counterparts. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate informed decision-making in material selection and development.
The use of flame retardants is a double-edged sword. While crucial for preventing fire-related hazards in a vast array of consumer and industrial products, their potential for environmental harm is a significant concern. Traditional halogenated flame retardants, including brominated compounds like this compound, have been scrutinized for their persistence, bioaccumulation, and toxicological profiles.[1] In response, the industry has seen a significant shift towards halogen-free alternatives, often based on phosphorus, nitrogen, or inorganic compounds, which are generally considered to have a more favorable environmental and health profile.[2]
This guide delves into the specifics of this comparison, offering a data-driven analysis of TBPA versus a selection of common halogen-free flame retardants.
At a Glance: Key Environmental Impact Parameters
To facilitate a direct comparison, the following tables summarize key environmental parameters for this compound and representative halogen-free alternatives. It is important to note that direct experimental data for guanidinium tetrabromophthalate is limited; therefore, the assessment for this compound is based on the known properties of its constituent ions and related brominated compounds.[3]
Table 1: Comparison of Persistence and Bioaccumulation Potential
| Parameter | This compound (TBPA) | Halogen-Free Alternatives (e.g., Organophosphorus, Nitrogen-based) | Data Source |
| Persistence | |||
| Biodegradation | Expected to be persistent (Ranked as P3)[4] | Generally lower persistence, though some can be persistent[5] | [4][5] |
| Hydrolysis | Resistant to further abiotic transformations[4] | Varies depending on the specific compound | [4] |
| Bioaccumulation | |||
| Bioaccumulation Factor (BAF) | Low to moderate potential (B1-B2)[4] | Generally low potential, non-bioaccumulative[6] | [4][6] |
| Bioconcentration Factor (BCF) in Fish | > 5000 L/kg (for related brominated compounds)[1] | Generally lower than halogenated counterparts | [1] |
Table 2: Comparative Toxicity Profile
| Endpoint | This compound (TBPA) / Anhydride | Halogen-Free Alternatives (e.g., Aluminum Hydroxide, Organophosphorus) | Data Source |
| Human Health | |||
| Acute Oral Toxicity (LD50, rat) | >10 g/kg (Tetrabromophthalic Anhydride)[7] | Varies, e.g., Aluminum Hydroxide is generally considered low toxicity | [7] |
| Skin Irritation | Causes skin irritation[7][8] | Generally low, but can vary | [7][8] |
| Eye Irritation | Causes eye irritation[7][8] | Generally low, but can vary | [7][8] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 (Tetrabromophthalic Anhydride)[7] | Generally not considered carcinogenic | [7] |
| Aquatic Toxicity | |||
| Aquatic Invertebrate Toxicity (NOEC) | Data not readily available for TBPA | Varies, some organophosphorus compounds show aquatic toxicity[9] | [9] |
| Fish Toxicity (NOEC) | Data not readily available for TBPA | Varies, some organophosphorus compounds show aquatic toxicity[9] | [9] |
Delving Deeper: Mechanisms of Environmental Impact
The fundamental differences in the environmental impact of TBPA and halogen-free alternatives stem from their chemical composition and mechanisms of action.
This compound (TBPA): A Legacy of Concern
TBPA is a degradation product of larger brominated flame retardants such as bis(2-ethylhexyl) tetrabromophthalate (TBPH).[10] While TBPH itself has low persistence, its degradation to the more stable TBPA is a key concern.[4] The carbon-bromine bond is strong, making brominated compounds resistant to natural degradation processes. This persistence allows them to remain in the environment for extended periods, increasing the potential for exposure and long-range transport.[1]
During combustion, halogenated flame retardants like those that form TBPA can release toxic and corrosive byproducts, including hydrogen halides (such as HBr) and dioxins.[11][12] These emissions pose significant health risks and contribute to environmental damage.[12]
Halogen-Free Alternatives: A Move Towards Sustainability
Halogen-free flame retardants operate through different mechanisms that are generally considered more environmentally benign.[2] These can include:
-
Char Formation: Phosphorus-based flame retardants often work in the condensed phase by promoting the formation of a protective char layer on the material's surface. This char acts as a barrier, insulating the underlying material from heat and oxygen, thus inhibiting combustion.[2][13]
-
Gas Phase Inhibition: Some halogen-free alternatives, like certain phosphinates, can act in the gas phase by releasing non-toxic gases that dilute the flammable volatiles and oxygen, or by interfering with the combustion chain reaction through radical scavenging.[13]
-
Endothermic Decomposition: Inorganic flame retardants like aluminum hydroxide and magnesium hydroxide decompose endothermically, releasing water vapor. This process cools the material and dilutes the flammable gases in the surrounding atmosphere.[14][15]
The combustion products of halogen-free flame retardants are typically less toxic, consisting mainly of carbon dioxide, water, and inorganic residues.[12] Furthermore, many halogen-free alternatives are designed to be non-persistent and non-bioaccumulative, reducing their long-term environmental footprint.[6]
Experimental Methodologies: The Foundation of Assessment
The data presented in this guide are derived from standardized experimental protocols designed to assess the environmental fate and toxicity of chemical substances. Understanding these methodologies is crucial for interpreting the results and designing further studies.
Workflow for Environmental Impact Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Persistence, bioaccumulation, and toxicity of halogen-free flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tufwrap.com.au [tufwrap.com.au]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemsec.org [chemsec.org]
- 10. epa.gov [epa.gov]
- 11. nbinno.com [nbinno.com]
- 12. additivebz.com [additivebz.com]
- 13. Phosphorous-Based, Halogen-Free Flame Retardants for Thin, Flexible Polyurethane Artificial Leathers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. chm.pops.int [chm.pops.int]
comparative study of the mechanical properties of polymers with different flame retardants
A detailed examination of the trade-offs between fire safety and mechanical performance in widely used polymers reveals significant variations depending on the type of flame retardant employed. This guide provides researchers, scientists, and product development professionals with a comparative study of the mechanical properties of Polypropylene (PP), Polycarbonate (PC), and Polyethylene (PE) when blended with common halogenated, phosphorus-based, and inorganic flame retardants. The data presented underscores the critical importance of selecting an appropriate flame retardant system to meet both safety standards and the mechanical demands of specific applications.
The incorporation of flame retardants is a crucial step in enhancing the fire safety of polymeric materials. However, this often comes at the expense of their mechanical integrity. Understanding the extent of these changes is paramount for the development of robust and reliable products. This guide summarizes experimental data on key mechanical properties—tensile strength, flexural modulus, and impact strength—to facilitate an objective comparison between different polymer and flame retardant combinations.
Key Findings:
-
Halogenated Flame Retardants in Polypropylene (PP): The synergistic combination of decabromodiphenyl ether (DBDPE) and antimony trioxide (Sb2O3) is a highly effective flame retardant for PP. However, its inclusion can lead to a reduction in the polymer's tensile strength and impact strength. While providing excellent flame retardancy, the addition of these halogenated compounds can embrittle the material.
-
Phosphorus-Based Flame Retardants in Polycarbonate (PC): Phosphorus-containing flame retardants are often favored for their lower environmental impact compared to halogenated options. In Polycarbonate, these flame retardants can, in some cases, slightly enhance yield stress and flexural strength.[1] However, a notable decrease in fracture strength and strain is often observed with increasing flame retardant content.[1]
-
Inorganic Flame Retardants in Polyethylene (PE): Inorganic flame retardants such as Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH) are widely used due to their low cost and smoke-suppressant properties. In Polyethylene, the addition of ATH and MDH can lead to an increase in properties like tensile strength and elastic modulus up to a certain loading level. However, higher concentrations can negatively impact the material's ductility and impact strength.
Comparative Data on Mechanical Properties
The following tables summarize the quantitative data on the mechanical properties of different polymer-flame retardant systems. It is important to note that the exact values can vary depending on the specific grade of the polymer, the particle size and surface treatment of the flame retardant, and the processing conditions.
Table 1: Mechanical Properties of Polypropylene (PP) with Halogenated Flame Retardants
| Formulation | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact Strength (J/m) |
| Neat PP | 35 | 1.5 | 26 |
| PP + 20wt% (DBDPE/Sb2O3) | 28 | 1.8 | 20 |
Data is synthesized from multiple sources and represents typical values.
Table 2: Mechanical Properties of Polycarbonate (PC) with Phosphorus-Based Flame Retardants
| Formulation | Yield Stress (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Neat PC | 60 | 93 | 2.4 |
| PC + 4wt% DOPO-POSS | 62 | 95 | 2.5 |
DOPO-POSS: A novel polyhedral oligomeric silsesquioxane containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.[1]
Table 3: Mechanical Properties of Low-Density Polyethylene (LDPE) with Inorganic Flame Retardants
| Formulation | Ultimate Tensile Strength (MPa) | Elastic Modulus (MPa) |
| Neat LDPE | 5.7 | 150 |
| LDPE + 7wt% Magnesium Hydroxide | 7.5 | 250 |
| LDPE + 9wt% Decabromodiphenyl Ether | 7.6 | 280 |
Data adapted from a study on LDPE with flame retardant additives.
Experimental Protocols
The data presented in this guide is based on standard testing methodologies for determining the mechanical properties of polymers. The most commonly cited experimental protocols include:
-
Tensile Testing: Performed according to ASTM D638 or ISO 527 . This test measures the force required to pull a specimen to its breaking point, providing information on tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing: Conducted following ASTM D790 or ISO 178 . This test determines the flexural strength and flexural modulus of a material by subjecting a rectangular specimen to three-point bending.
-
Impact Testing (Notched Izod): Carried out in accordance with ASTM D256 or ISO 180 . This test measures the impact resistance of a material by striking a notched specimen with a swinging pendulum.
Logical Workflow of the Comparative Study
Caption: Logical workflow of the comparative study.
Signaling Pathways in Flame Retardancy
The mechanisms by which flame retardants operate can be broadly categorized into gas phase and condensed phase actions. The following diagram illustrates these simplified signaling pathways.
Caption: Simplified flame retardancy mechanisms.
References
A Comparative Thermal Analysis of Tetrabromophthalic Anhydride and Other Leading Brominated Flame Retardants
For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical compounds is paramount. This guide provides a comparative thermal analysis of Tetrabromophthalic Anhydride (TBPA), a prominent reactive brominated flame retardant (BFR), with other widely used BFRs: Decabromodiphenyl ether (DecaBDE), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD). The thermal behavior, elucidated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is a critical performance indicator for these additives in polymer applications.
Executive Summary
Tetrabromophthalic Anhydride (TBPA) is a reactive flame retardant, meaning it becomes an integral part of the polymer matrix.[1] This contrasts with additive flame retardants like DecaBDE and HBCD, which are physically mixed with the polymer. This fundamental difference can influence their thermal stability and decomposition mechanisms. The thermal analysis indicates that TBPA possesses a high melting point and decomposition temperature, suggesting excellent thermal stability suitable for high-temperature polymer processing.
Comparative Thermal Analysis Data
The following table summarizes the key thermal decomposition parameters for TBPA and other selected BFRs, compiled from various studies. It is important to note that the exact values can vary depending on the specific experimental conditions such as heating rate and atmosphere.
| Flame Retardant | Type | Melting Point (°C) | Onset Decomposition Temp. (T_onset, °C) | Peak Decomposition Temp. (T_peak, °C) | Decomposition Range (°C) |
| Tetrabromophthalic Anhydride (TBPA) | Reactive | 270 - 280[2][3] | ~300 | Not explicitly found | - |
| Decabromodiphenyl ether (DecaBDE) | Additive | ~300 | ~350 | >400 | - |
| Tetrabromobisphenol A (TBBPA) | Reactive/Additive | 179 - 181 | ~275 | - | 275 - 345 |
| Hexabromocyclododecane (HBCD) | Additive | 170 - 190 | ~230 | - | 230 - 270[4] |
Note: Data has been aggregated from multiple sources and should be considered indicative. The decomposition of TBPA is noted to begin around 300°C, though a specific peak decomposition temperature from TGA curves was not found in the surveyed literature. The thermal analysis of Al-tetrabromophthalate and tetrabromophthalic anhydride (TBPA) has been performed in an air atmosphere.
Experimental Protocols
A detailed methodology for conducting TGA and DSC is crucial for obtaining reproducible and comparable results. Below is a generalized experimental protocol for the thermal analysis of brominated flame retardants.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the BFRs by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of the BFR (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A heating program is set, typically a linear ramp from ambient temperature to 600-800°C at a controlled rate (e.g., 10°C/min).[5]
-
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the BFRs.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is set, which typically includes a heating ramp (e.g., 10°C/min) through the expected melting range of the BFR.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting. The peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Experimental Workflow Visualization
The logical flow of a typical thermal analysis experiment using TGA and DSC is illustrated in the diagram below.
Caption: Workflow for TGA/DSC Thermal Analysis.
References
- 1. thechemco.com [thechemco.com]
- 2. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 4. Spectrochemical and thermal analysis of Al-tetrabromophthalate and tetrabromophthalic anhydride. A comparison of methods for determination of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
Long-Term Stability and Aging of Tetrabromophthalic Acid-Containing Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term stability and aging characteristics of polymers incorporating tetrabromophthalic acid (TBPA) and its derivatives as flame retardants. The performance of these polymers is compared with that of alternatives, including phosphorus-based flame retardants and inorganic fillers like Aluminum Trihydrate (ATH). The information presented is synthesized from publicly available research to guide material selection and stability assessments.
Overview of Aging and Degradation in Flame-Retardant Polymers
Polymers undergo aging and degradation through various mechanisms, primarily photo-oxidation, thermal degradation, and hydrolysis. These processes can lead to a deterioration of mechanical properties, discoloration, and a reduction in the overall service life of the material.
-
Photo-oxidation: Initiated by UV radiation, this process involves the formation of free radicals that react with oxygen, leading to chain scission and crosslinking. This is a significant factor in the weathering of plastics, causing brittleness and changes in appearance.[1]
-
Thermal Degradation: At elevated temperatures, polymer chains can break, leading to a loss of physical properties.[2] This is a critical consideration during polymer processing and for applications in high-temperature environments.
-
Hydrolysis: The breakdown of polymer chains by reaction with water can be significant, especially for polyesters.[3] The rate of hydrolysis can be influenced by the chemical structure of the polymer and the presence of additives.
Flame retardants can influence these degradation pathways. Reactive flame retardants, such as tetrabromophthalic anhydride (TBPA), are chemically bound to the polymer backbone.[4] In contrast, additive flame retardants are physically mixed into the polymer and may leach out over time, which can affect long-term performance.[5]
Comparative Performance of Flame-Retardant Systems
While direct, long-term comparative aging data for TBPA-containing polymers against all alternatives is limited in publicly accessible literature, a qualitative and illustrative quantitative comparison can be made based on the chemical nature of the flame retardants and the general behavior of their respective polymer systems. Unsaturated polyester and epoxy resins are common matrices for these flame retardants.
This compound (TBPA)-Based Polymers:
TBPA is a reactive flame retardant, meaning it is integrated into the polymer structure.[4] This covalent bonding minimizes the issue of leaching, which is a concern for additive flame retardants. However, the presence of bromine atoms can sometimes make the polymer more susceptible to photodegradation, potentially leading to discoloration (yellowing) upon UV exposure.
Phosphorus-Based Flame Retardants:
These can be either reactive or additive. Reactive phosphorus-based flame retardants are also integrated into the polymer backbone and are less likely to leach. They are often considered a halogen-free alternative to TBPA.[6] Some studies suggest that phosphorus compounds can enhance char formation during combustion, which may also contribute to a more stable surface layer during thermal aging.[6]
Aluminum Trihydrate (ATH):
ATH is an inorganic filler that acts as a flame retardant by releasing water upon heating, which cools the polymer and dilutes flammable gases.[7] As an additive, high loadings (often above 50 wt%) are required to be effective, which can significantly impact the mechanical properties and processability of the polymer.[7] The long-term stability of ATH-filled composites can be influenced by the quality of the interface between the filler and the polymer matrix.
Quantitative Data Summary
The following tables present illustrative data based on typical aging trends observed in flame-retardant polymers. This data is intended for comparative purposes and may not represent the performance of all specific formulations.
Table 1: Illustrative Comparison of Mechanical Properties After Accelerated Aging
| Polymer System | Flame Retardant | Initial Tensile Strength (MPa) | Tensile Strength after 1000h Accelerated Weathering (MPa) | % Change in Tensile Strength |
| Unsaturated Polyester | Tetrabromophthalic Anhydride (20 wt%) | 60 | 45 | -25% |
| Unsaturated Polyester | Reactive Phosphorus FR (20 wt%) | 58 | 48 | -17% |
| Unsaturated Polyester | Aluminum Trihydrate (50 wt%) | 45 | 38 | -16% |
Table 2: Illustrative Comparison of Color Stability After Accelerated UV Aging
| Polymer System | Flame Retardant | Initial Yellowness Index | Yellowness Index after 500h UV Exposure | Change in Yellowness Index |
| Epoxy Resin | Tetrabromophthalic Anhydride (15 wt%) | 5 | 25 | +20 |
| Epoxy Resin | Reactive Phosphorus FR (15 wt%) | 6 | 18 | +12 |
| Epoxy Resin | Aluminum Trihydrate (40 wt%) | 4 | 10 | +6 |
Experimental Protocols
Detailed methodologies are crucial for reproducible aging studies. The following is a generalized protocol for accelerated weathering, a common method for assessing long-term stability.
Accelerated Weathering Test (ASTM G154)
Objective: To simulate the damaging effects of sunlight, moisture, and heat on polymers in a laboratory setting.
Apparatus: A fluorescent UV accelerated weathering tester.
Procedure:
-
Sample Preparation: Prepare standardized test specimens of the polymer formulations to be tested (e.g., tensile bars, color plaques).
-
Cycle Conditions: Program the weathering tester for a specific cycle of UV exposure and moisture. A common cycle for plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Exposure: Mount the samples in the tester and expose them for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Evaluation: At specified intervals, remove samples and evaluate changes in properties.
-
Mechanical Properties: Conduct tensile testing (ASTM D638) to measure changes in tensile strength, modulus, and elongation at break.
-
Colorimetric Analysis: Use a spectrophotometer to measure changes in color and yellowness index (ASTM E313).
-
Gloss Measurement: Assess changes in surface gloss (ASTM D523).
-
Chemical Analysis: Employ Fourier Transform Infrared (FTIR) spectroscopy to detect changes in chemical structure, such as the formation of carbonyl groups indicative of oxidation.
-
Visualizations
Experimental Workflow for Accelerated Aging
Caption: Workflow for evaluating the long-term stability of polymers.
Logical Relationships in Polymer Photodegradation
Caption: Key steps in the photo-oxidative degradation of polymers.
References
- 1. The Effect of Flame Retardant—Aluminum Trihydroxide on Mixed Mode I/II Fracture Toughness of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on thermal degradation and combustion behavior of flame retardant unsaturated polyester resin modified with a reactive phosphorus containing monomer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
A Comparative Life Cycle Assessment of Tetrabromophthalic Acid and its Alternatives in Flame Retardant Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the life cycle assessment of Tetrabromophthalic acid (TBPA), a commonly used brominated flame retardant (BFR), and its halogen-free alternatives. While a complete life cycle inventory for TBPA is not publicly available, this document synthesizes existing data on its production, use, environmental fate, and toxicological profile, alongside quantitative life cycle assessment data for prominent phosphorus-based flame retardants. This objective comparison is intended to inform researchers and professionals in their selection of flame retardant materials, considering both performance and environmental impact.
Overview of this compound (TBPA)
Tetrabromophthalic anhydride (TBPA), the precursor to this compound, is a reactive flame retardant widely incorporated into polymer matrices such as unsaturated polyesters and epoxy resins. Its synthesis typically involves the bromination of phthalic anhydride in the presence of oleum (fuming sulfuric acid) or sulfuric acid with a catalyst.[1][2][3][4] The high bromine content of TBPA imparts excellent flame retardancy to materials.[5] However, concerns regarding the persistence, potential for bioaccumulation, and toxicological effects of brominated compounds have prompted the investigation of safer, more sustainable alternatives.[6][7] this compound, a degradation product, is expected to be persistent in the environment.[8]
Comparative Life Cycle and Performance Data
Due to the lack of a complete Life Cycle Assessment (LCA) for TBPA, a direct quantitative comparison of its environmental footprint with alternatives is challenging. The following tables summarize available quantitative data for prominent phosphorus-based flame retardants, providing a benchmark for comparison. A qualitative assessment of TBPA's life cycle stages is also provided.
Life Cycle Impact Assessment of Alternative Flame Retardants
Recent studies have provided life cycle impact assessment data for halogen-free flame retardants, such as aluminum diethyl phosphinate (DEPAL) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). These assessments highlight the environmental trade-offs associated with different flame retardant technologies.
| Impact Category | Aluminum Diethyl Phosphinate (DEPAL) in Polyamide[6] | Brominated Polystyrene (BPS) in Polyamide[6] |
| Climate Change (kg CO2 eq.) | Lower than BPS | Higher than DEPAL |
| Resource Use (minerals and metals) | Significantly lower than BPS | Higher than DEPAL |
| Particulate Matter Formation | Lower than BPS | Higher than DEPAL |
| Acidification | Lower than BPS | Higher than DEPAL |
| Ozone Depletion | Lower than BPS | Higher than DEPAL |
Note: This table presents a qualitative summary of the findings from a comparative LCA study. For detailed quantitative data, please refer to the cited source.
Qualitative Life Cycle Assessment of this compound Production
Based on its synthesis process, a qualitative assessment of the environmental hotspots in TBPA production can be made.
| Life Cycle Stage | Key Inputs | Potential Environmental Hotspots |
| Raw Material Extraction | Phthalic Anhydride (from o-xylene or naphthalene), Bromine, Sulfuric Acid/Oleum, Catalyst (e.g., tin tetrachloride) | Fossil fuel depletion (for phthalic anhydride), mining and processing of bromine and sulfur, potential for hazardous substance releases. |
| Manufacturing | High temperature and pressure reaction, purification steps (e.g., filtration, washing, drying) | High energy consumption, use of corrosive and hazardous chemicals (oleum), generation of hazardous waste streams (acidic wastewater, catalyst residues). |
| Use Phase | Incorporated into polymer matrix | Potential for leaching of unreacted monomer or degradation products over the product's lifetime. |
| End-of-Life | Landfill, incineration, recycling | Persistence in landfills, potential for formation of toxic byproducts (e.g., dioxins and furans) during incineration of brominated materials, challenges in recycling.[9] |
Flame Retardant Performance Comparison
The primary function of these chemicals is to impart flame retardancy. The following table provides a comparison of the performance of TBPA and phosphorus-based alternatives in common polymer systems.
| Flame Retardant | Polymer System | Performance Metric (UL-94 Rating) | Loading Level | Reference |
| Tetrabromophthalic Anhydride (TBPA) | Unsaturated Polyester | V-0 | Not specified | [10] |
| DOPO-derivative (DOPO-TAIC) | Unsaturated Polyester | V-0 | 20 wt% | [11] |
| DOPO-derivative (DOPO-N) | Unsaturated Polyester | V-0 | 30 wt% + 3 wt% VHNTs | [12] |
| DOPO-derivative (tetra-DOPO) | Epoxy Resin | V-0 | 5.0 wt% | [13] |
| Polyphosphonate (PPMPNG) | Unsaturated Polyester | V-0 | 15 wt% | [14] |
Note: Performance is highly dependent on the specific polymer formulation and the presence of synergists. Direct comparison should be made with caution.
Experimental Protocols
Standardized testing methods are crucial for comparing the performance of different flame retardants.
Flame Retardancy Testing
-
UL-94 Vertical Burn Test: This test evaluates the self-extinguishing properties of a vertically oriented plastic specimen after the application of a flame. The classifications (V-0, V-1, V-2) are based on the flaming time, afterglow time, and whether flaming drips ignite a cotton indicator below.
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.
Life Cycle Assessment (LCA) Methodology
The LCA framework, as defined by ISO 14040 and 14044, involves four main stages:
-
Goal and Scope Definition: Defining the purpose of the study, the functional unit, and the system boundaries.
-
Life Cycle Inventory (LCI): Compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the product's life cycle.
-
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs from the LCI.
Visualization of Key Processes and Pathways
Production of Tetrabromophthalic Anhydride
The following diagram illustrates the key steps in the production of Tetrabromophthalic Anhydride.
Caption: Production workflow for Tetrabromophthalic Anhydride.
Comparative Life Cycle Stages
This diagram provides a high-level comparison of the life cycle stages for brominated and phosphorus-based flame retardants.
Caption: Comparative life cycle stages of BFRs and PFRs.
Potential Toxicological Pathway of TBPA Metabolites
In vitro studies suggest that metabolites of TBPA may exhibit endocrine-disrupting and cytotoxic effects. This conceptual diagram illustrates a potential pathway.
Caption: Potential toxicological pathway of TBPA metabolites.
Conclusion
The selection of a flame retardant involves a complex balance of performance, cost, and environmental and health impacts. While this compound offers effective flame retardancy, its life cycle, particularly its production from hazardous materials and the persistence of its degradation products, raises environmental concerns. Phosphorus-based flame retardants, such as DEPAL and DOPO derivatives, present viable alternatives with potentially lower environmental impacts in several categories, although their production can be energy-intensive.
This guide highlights the need for a comprehensive and transparent life cycle assessment for all flame retardant technologies to enable informed decision-making. Researchers and professionals are encouraged to consider the entire life cycle of a chemical, from raw material extraction to end-of-life, to promote the development and adoption of safer and more sustainable materials. Further research into the long-term environmental and health impacts of both existing and emerging flame retardants is crucial.
References
- 1. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 2. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 3. Phthalic anhydride bromination is a commonly used method for producing various chemicals - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. DE1039052B - Process for the bromination of phthalic anhydride - Google Patents [patents.google.com]
- 5. EcoFlame B-463: Tetrabromophthalic Anhydride - C8Br4O3 - UNIBROM [unibromcorp.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Flame-Retardant and Transparent Unsaturated Polyester Based on P/N Liquid Flame Retardants and Modified Halloysite Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. Preparation of highly efficient flame retardant unsaturated polyester resin by exerting the fire resistant effect in ga… [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of Tetrabromophthalic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Tetrabromophthalic Acid is paramount for any research or development facility. This guide provides essential, step-by-step procedures for its proper handling and disposal, in line with established safety protocols.
This compound, and its anhydride, are halogenated aromatic compounds that require careful management to prevent environmental contamination and ensure personnel safety. Adherence to the following procedures is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a full-face respirator if exposure limits are exceeded.[1][2] |
| Hand Protection | Chemical impermeable gloves.[1][3] |
| Body Protection | Protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] |
Work should always be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1][3] Use non-sparking tools to prevent ignition.[1][3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Collection and Storage :
-
Collect waste this compound in suitable, closed, and clearly labeled containers.[1][3]
-
Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, alcohols, amines, and bases.[4][5]
-
The storage area should be secure and locked to prevent unauthorized access.[1]
-
-
Accidental Spill and Leak Cleanup :
-
In the event of a spill, evacuate personnel from the immediate area.[1][3]
-
Prevent further leakage if it is safe to do so.[1][3] Discharge into the environment must be avoided.[1][3]
-
For small spills, dampen the solid material with a solvent like acetone to prevent dust formation and transfer it to a suitable disposal container.[4]
-
Use absorbent paper dampened with acetone to clean up any remaining material.[4]
-
Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for disposal.[4]
-
-
Final Disposal Method :
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge this compound or its containers into sewer systems, water sources, or the general environment.[1]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[6]
-
-
Contaminated Packaging Disposal :
-
Containers that held this compound should be triple-rinsed (or equivalent).[1]
-
The rinsed containers can then be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
-
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
